Product packaging for Bisnorbiotin(Cat. No.:CAS No. 16968-98-2)

Bisnorbiotin

Número de catálogo: B046279
Número CAS: 16968-98-2
Peso molecular: 216.26 g/mol
Clave InChI: QDFGCLSCEPNVQP-VPLCAKHXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Bisnorbiotin is a principal and biologically significant metabolite of biotin (vitamin B7), formed through the beta-oxidation of the valeric acid side chain. This compound serves as a critical tool in nutritional biochemistry and metabolic research, providing insights into the complete biotin cycle and catabolic pathways. Its primary research value lies in its utility as a specific biomarker for assessing biotin status and turnover in biological systems, often quantified via HPLC-MS/MS in plasma and urine samples to distinguish adequate biotinylation from deficiency states. Furthermore, this compound is instrumental in studying the mechanisms of biotin transporters and the sodium-dependent multivitamin transporter (SMVT), as it competes with biotin for cellular uptake, albeit with a lower affinity. This property allows researchers to probe transporter kinetics and specificity. In cell culture and animal models, it is used to investigate the functional consequences of partial biotin blockade and to elucidate the roles of biotin in carboxylase enzyme function, gene expression regulation, and cellular proliferation. By offering a high-purity standard, this product enables precise and reliable research into the complex physiology of water-soluble vitamins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O3S B046279 Bisnorbiotin CAS No. 16968-98-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFGCLSCEPNVQP-VPLCAKHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317948
Record name Bisnorbiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bisnorbiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16968-98-2
Record name Bisnorbiotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16968-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisnorbiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisnorbiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisnorbiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of Bisnorbiotin?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisnorbiotin is a principal catabolite of biotin (Vitamin B7) formed through the β-oxidation of biotin's valeric acid side chain.[1] This document provides a detailed technical overview of this compound, focusing on its chemical structure, physicochemical properties, metabolic pathway, and its role as a competitive inhibitor of biotin-dependent carboxylases. Detailed experimental protocols for its analysis are provided, along with a summary of key quantitative data. This guide is intended for researchers and professionals in the fields of biochemistry, nutrition, and drug development who are interested in the metabolism and potential therapeutic applications of biotin and its analogs.

Chemical Structure and Identification

This compound is structurally similar to biotin, featuring the same bicyclic ureido and tetrahydrothiophene rings. The key distinction is the length of the carboxylic acid side chain, which is shortened by two carbon atoms in this compound.

Chemical Identifiers:

  • IUPAC Name: 3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid

  • Molecular Formula: C₈H₁₂N₂O₃S

  • CAS Number: 16968-98-2

Structural Representations:

  • SMILES: O=C1NC2CSC(CCC(=O)O)C2N1

  • InChI: InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1

Physicochemical Properties

PropertyThis compoundBiotin (for comparison)
Molecular Weight 216.26 g/mol 244.31 g/mol
Physical Description SolidWhite crystalline powder or fine long needles
Melting Point Not experimentally determined231-233 °C
Water Solubility Inferred to be soluble0.2 mg/mL at 25°C; very soluble in hot water
Organic Solvent Solubility Inferred to be sparingly solubleSoluble in alcohol; insoluble in common organic solvents

Biological Significance and Metabolism

This compound is a naturally occurring metabolite of biotin in mammals, including humans. It is formed in the liver through the β-oxidation of biotin's valeric acid side chain, a process that also occurs in peroxisomes and mitochondria.[2] The presence and concentration of this compound in urine are indicative of biotin turnover and status.

Metabolic Pathway: Biotin to this compound

The conversion of biotin to this compound is a key step in biotin catabolism. This pathway is analogous to fatty acid β-oxidation.

biotin_metabolism biotin Biotin This compound This compound biotin->this compound β-oxidation (shortens side chain by 2 carbons)

Caption: Metabolic conversion of Biotin to this compound.

Interaction with Biotin-Dependent Carboxylases

This compound acts as a competitive inhibitor of biotin-dependent carboxylases. These enzymes are crucial for various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The five major biotin-dependent carboxylases in mammals are:

  • Acetyl-CoA carboxylase (ACC1 and ACC2)

  • Pyruvate carboxylase (PC)

  • Propionyl-CoA carboxylase (PCC)

  • Methylcrotonyl-CoA carboxylase (MCC)

While the inhibitory activity of this compound is established, specific kinetic data such as inhibition constants (Ki) are not widely reported in the literature. It is understood that this compound competes with biotin for the enzyme's binding site due to its structural similarity.

Quantitative Data

The urinary excretion of this compound is a valuable biomarker for assessing biotin status. The following tables summarize key quantitative findings from studies in humans and rats.

Table 1: Urinary Excretion of Biotin Metabolites in Healthy Adults at Steady State

MetabolitePercentage of Total Biotin Excretion (Mean ± SD)
Biotin32% ± 12%
This compound 52% ± 15%
This compound methyl ketone7.9% ± 5.8%
Biotin-d,l-sulfoxide4.0% ± 3.2%
Biotin sulfone3.6% ± 1.9%
Data from a study with six healthy adults.[1]

Table 2: Effect of Biotin Supplementation on Urinary Excretion of this compound in Humans

ConditionFold Increase in this compound Excretion
Chronic administration of 1,200 µg biotin/day for 2 weeks85-fold (P < 0.0001)
Study conducted with 14 adult volunteers.[1]

Table 3: Effect of Peroxisome Proliferators and Steroid Hormones on [14C]this compound Excretion in Rats

TreatmentEffect on [14C]this compound Excretion
Peroxisome proliferators (clofibrate, di(2-ethylhexyl)phthalate)Significant increase
Steroid hormones (dexamethasone, dehydroepiandrosterone)Significant increase
Anticonvulsants (phenytoin, phenobarbital, carbamazepine)No significant change
[14C]Biotin was administered intraperitoneally.[2]

Experimental Protocols

Quantification of this compound in Urine by HPLC-MS/MS

While a detailed, standardized protocol for this compound is not universally established, the following outlines a general approach based on methods for biotin and its metabolites.

Objective: To quantify the concentration of this compound in human urine samples.

Principle: Urine samples are prepared by solid-phase extraction to concentrate the analyte and remove interfering substances. The extract is then analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and specific detection.

Materials:

  • Urine samples

  • This compound analytical standard

  • Internal standard (e.g., deuterated biotin)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

Procedure:

  • Sample Preparation (Solid-Phase Extraction): a. Thaw frozen urine samples to room temperature. b. Centrifuge samples to remove particulate matter. c. Spike the supernatant with the internal standard. d. Condition the SPE cartridge with methanol followed by deionized water. e. Load the urine sample onto the cartridge. f. Wash the cartridge with water to remove salts and polar impurities. g. Elute this compound and other metabolites with methanol or an appropriate organic solvent mixture. h. Evaporate the eluate to dryness under a stream of nitrogen. i. Reconstitute the residue in the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • HPLC System: A system capable of gradient elution.

    • Column: A reversed-phase C18 column (e.g., 3.0 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might run from 2% to 100% Mobile Phase B over several minutes to separate this compound from biotin and other metabolites.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Data Analysis:

  • Generate a calibration curve using the this compound analytical standard.

  • Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard.

hplc_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample spike Spike with Internal Standard urine->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms data Data Analysis (Quantification) msms->data Data Acquisition

References

The Function of Bisnorbiotin in Human Biotin Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the function of bisnorbiotin in human biotin metabolism. It is intended for researchers, scientists, and drug development professionals engaged in the study of vitamin metabolism and related therapeutic areas. This document details the metabolic fate of biotin, with a specific focus on the formation and physiological relevance of its primary catabolite, this compound. We present quantitative data on this compound levels in human biological fluids, outline detailed experimental protocols for its quantification, and provide visual representations of the pertinent metabolic pathways.

Introduction to Biotin and its Metabolism

Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as an essential cofactor for five carboxylase enzymes in humans. These enzymes play critical roles in a variety of metabolic processes, including gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids[1]. The covalent attachment of biotin to these apocarboxylases is catalyzed by holocarboxylase synthetase (HCS), forming the active holocarboxylase[2]. The recycling of biotin from the proteolytic degradation of these enzymes is facilitated by the enzyme biotinidase, which cleaves biocytin (biotin-lysine) to release free biotin[1].

The catabolism of biotin is a crucial aspect of its homeostasis. The primary route of biotin degradation in humans is the β-oxidation of its valeric acid side chain, leading to the formation of this compound[3]. This process is analogous to the β-oxidation of fatty acids and is thought to occur primarily in the mitochondria and peroxisomes. This compound, along with other minor metabolites, is subsequently excreted in the urine. The urinary concentration of this compound is a sensitive indicator of biotin status, making its accurate quantification a valuable tool in nutritional and clinical research.

Quantitative Data on this compound

The concentration of this compound in human biological fluids can vary depending on an individual's biotin intake and metabolic rate. The following tables summarize available quantitative data for this compound in healthy adults. It is important to note that these values can be influenced by factors such as diet, pregnancy, and certain medications.

Table 1: Urinary Excretion of Biotin and its Metabolites in Healthy Adults

AnalytePercentage of Total Urinary Avidin-Binding SubstancesApproximate 24-hour Urinary Excretion (nmol/24 hours)
Biotin32% ± 12%18–127[4]
This compound 52% ± 15% Data not consistently reported in this format
This compound methyl ketone7.9% ± 5.8%Data not available
Biotin-d,l-sulfoxide4.0% ± 3.2%Data not available
Biotin sulfone3.6% ± 1.9%Data not available

Data synthesized from a study of six healthy adults. The percentage values represent the mean ± standard deviation.

Table 2: Plasma Concentrations of Biotin and its Binding Characteristics in Healthy Adults

Analyte/ParameterConcentration/Percentage
Total Biotin133–329 pmol/L[4]
Free Biotin~81%[5]
Reversibly Bound Biotin~7%[5]
Covalently Bound Biotin~12%[5]
This compound Normal physiological range not well-established in plasma

Signaling and Regulatory Role of this compound

Emerging evidence suggests that this compound is not merely an inert catabolite but may possess biological activity. Studies have indicated that this compound can influence gene expression, exhibiting biotin-like effects. This suggests a potential role for this compound in cellular signaling and regulation, extending its significance beyond being a simple marker of biotin turnover. Further research is required to fully elucidate the mechanisms and physiological consequences of this compound's regulatory functions.

Experimental Protocols

Accurate quantification of this compound is essential for assessing biotin status and understanding its metabolic role. The following are detailed methodologies for the analysis of this compound in human urine and plasma.

Quantification of Urinary this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the analysis of this compound in urine using HPLC with UV detection.

4.1.1. Sample Preparation

  • Collect a 24-hour urine sample and store it at -20°C until analysis.

  • Thaw the urine sample at room temperature.

  • Centrifuge a 10 mL aliquot of the urine at 3000 x g for 15 minutes to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • To release any bound biotin and its metabolites, perform acid hydrolysis by adding an equal volume of 6 M HCl to the filtered urine and incubating at 120°C for 2 hours.

  • Neutralize the hydrolyzed sample with 6 M NaOH.

  • For solid-phase extraction (SPE) cleanup, use a C18 cartridge. a. Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load the neutralized urine sample onto the cartridge. c. Wash the cartridge with 5 mL of deionized water to remove unretained impurities. d. Elute this compound and other biotin metabolites with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

4.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 200 nm.

  • Quantification: Use a calibration curve prepared with a certified this compound standard.

Quantification of Plasma this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for the quantification of this compound in plasma.

4.2.1. Sample Preparation

  • Collect blood in EDTA-containing tubes and centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (optimization required).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for this compound analysis.

Biotin_Metabolism cluster_ingestion Dietary Intake & Absorption cluster_cellular Cellular Metabolism cluster_catabolism Catabolism & Excretion Protein-bound Biotin Protein-bound Biotin Biocytin Biocytin Protein-bound Biotin->Biocytin Proteolysis Free Biotin Free Biotin Holocarboxylases (Active) Holocarboxylases (Active) Free Biotin->Holocarboxylases (Active) HCS Biotin Biotin Biotinidase Biotinidase Biocytin->Free Biotin Biotinidase Apocarboxylases Apocarboxylases Apocarboxylases->Holocarboxylases (Active) Holocarboxylase Synthetase (HCS) Holocarboxylase Synthetase (HCS) This compound This compound Biotin->this compound β-oxidation Urinary Excretion Urinary Excretion This compound->Urinary Excretion

Figure 1: Overview of Human Biotin Metabolism.

Beta_Oxidation_of_Biotin Biotin Biotin Biotinyl-CoA Biotinyl-CoA Biotin->Biotinyl-CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) trans-Δ2-Enoyl-Biotinyl-CoA trans-Δ2-Enoyl-Biotinyl-CoA Biotinyl-CoA->trans-Δ2-Enoyl-Biotinyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L-β-Hydroxybiotinyl-CoA L-β-Hydroxybiotinyl-CoA trans-Δ2-Enoyl-Biotinyl-CoA->L-β-Hydroxybiotinyl-CoA Enoyl-CoA Hydratase (H2O) β-Ketobiotinyl-CoA β-Ketobiotinyl-CoA L-β-Hydroxybiotinyl-CoA->β-Ketobiotinyl-CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Bisnorbiotinyl-CoA Bisnorbiotinyl-CoA β-Ketobiotinyl-CoA->Bisnorbiotinyl-CoA β-Ketoacyl-CoA Thiolase (CoA-SH) Acetyl-CoA Acetyl-CoA β-Ketobiotinyl-CoA->Acetyl-CoA

Figure 2: β-Oxidation Pathway of Biotin to this compound.

Experimental_Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Urine or Plasma LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extraction & Cleanup Data Processing Data Processing LC-MS/MS Analysis->Data Processing Chromatogram & Spectra Quantification Quantification Data Processing->Quantification Peak Integration & Calibration

Figure 3: Experimental Workflow for this compound Analysis.

Conclusion

This compound is a significant catabolite of biotin in humans, and its urinary excretion serves as a reliable biomarker for assessing biotin status. The formation of this compound occurs through the well-established β-oxidation pathway. While traditionally viewed as an inactive metabolite, recent findings suggest a potential role for this compound in gene regulation, warranting further investigation. The detailed experimental protocols and metabolic pathway diagrams provided in this guide offer valuable resources for researchers and professionals in the field, facilitating a deeper understanding of human biotin metabolism and the function of this compound. Continued research into the biological activities of this compound may unveil novel therapeutic opportunities and refine our understanding of vitamin homeostasis.

References

Bisnorbiotin: A Primary Metabolite of Biotin - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, or vitamin B7, is a water-soluble vitamin crucial for a range of metabolic processes. It acts as a covalently bound coenzyme for five mammalian carboxylases, playing a vital role in fatty acid synthesis, gluconeogenesis, and the catabolism of several amino acids. The metabolic fate of biotin involves a series of catabolic pathways, primarily the β-oxidation of its valeric acid side chain, leading to the formation of several metabolites. Among these, bisnorbiotin is a principal catabolite, representing a significant portion of the excreted biotin pool. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, the enzymes involved, quantitative data, and detailed experimental protocols for its analysis.

The Biochemical Pathway of this compound Formation

This compound is the product of the first cycle of β-oxidation of biotin's valeric acid side chain. This catabolic process is analogous to the β-oxidation of fatty acids and occurs in both mitochondria and peroxisomes.[1] The pathway involves a series of enzymatic reactions that shorten the five-carbon valeric acid side chain by two carbons.

The key steps in the formation of this compound from biotin are:

  • Activation of Biotin: Biotin is first activated to its coenzyme A (CoA) ester, biotinyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

  • Dehydrogenation: Biotinyl-CoA is then dehydrogenated by an acyl-CoA dehydrogenase to form an enoyl-CoA intermediate.

  • Hydration: The enoyl-CoA intermediate is hydrated by an enoyl-CoA hydratase to form a hydroxyacyl-CoA derivative.

  • Oxidation: The hydroxyacyl-CoA derivative is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to a ketoacyl-CoA derivative.

  • Thiolytic Cleavage: Finally, the ketoacyl-CoA derivative undergoes thiolytic cleavage by a thiolase, releasing acetyl-CoA and forming bisnorbiotinyl-CoA. The bisnorbiotinyl-CoA can then be hydrolyzed to this compound.

Further cycles of β-oxidation can lead to the formation of tetranorbiotin.

Signaling Pathway Diagram

The metabolic conversion of biotin to this compound via β-oxidation can be visualized as follows:

Biotin_Metabolism Biotin Biotin Biotinyl_CoA Biotinyl_CoA Biotin->Biotinyl_CoA Acyl-CoA Synthetase Enoyl_CoA Enoyl_CoA Biotinyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA Hydroxyacyl_CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA Ketoacyl_CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Bisnorbiotinyl_CoA Bisnorbiotinyl_CoA Ketoacyl_CoA->Bisnorbiotinyl_CoA Thiolase Acetyl_CoA Acetyl_CoA Ketoacyl_CoA->Acetyl_CoA This compound This compound Bisnorbiotinyl_CoA->this compound Hydrolysis

Figure 1: β-Oxidation Pathway of Biotin to this compound.

Enzymes Involved in this compound Formation

The enzymes responsible for the β-oxidation of biotin are believed to be the same as those involved in fatty acid metabolism, although specific isoforms with a preference for biotinyl-CoA may exist.

  • Acyl-CoA Synthetase (ACS): This enzyme activates biotin by converting it to biotinyl-CoA. Several isoforms of ACS exist in mitochondria and peroxisomes with varying substrate specificities.

  • Acyl-CoA Dehydrogenase (ACAD): Different ACADs exist with specificities for short-, medium-, long-, and very-long-chain fatty acids. The specific ACAD involved in biotin metabolism is not definitively identified.

  • Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the double bond. Both mitochondrial and peroxisomal isoforms exist.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme carries out the second oxidation step.

  • Thiolase: This enzyme cleaves the ketoacyl-CoA, releasing acetyl-CoA and the shortened acyl-CoA.

Note: Specific kinetic parameters for these enzymes with biotin and its derivatives as substrates are not extensively documented in the current scientific literature, highlighting an area for future research.

Quantitative Data on this compound

This compound is a major urinary metabolite of biotin. Its concentration can be an indicator of biotin status.

Table 1: Urinary Excretion of Biotin and its Metabolites in Healthy Adults
MetabolitePercentage of Total Urinary Avidin-Binding Substances (%)
Biotin32 ± 12
This compound 52 ± 15
This compound methyl ketone7.9 ± 5.8
Biotin-d,l-sulfoxide4.0 ± 3.2
Biotin sulfone3.6 ± 1.9
Data from Zempleni et al. (1999)--INVALID-LINK--
Table 2: Reference Concentrations of Biotin in Healthy Adults
Biological FluidConcentration Range
Serum/Plasma Biotin133–329 pmol/L[2]
Urine Biotin (24 hours)18–127 nmol/24 hours[2]
Normal Plasma Biotin0.1 to 0.8 ng/mL[3]

Note: While reference ranges for biotin are established, specific reference ranges for this compound in plasma and urine determined by highly sensitive methods like LC-MS/MS are not yet universally standardized and can vary between laboratories. Urinary excretion of this compound is considered a potential marker for biotin status.[4][5]

Experimental Protocols

The accurate quantification of this compound requires sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Urine/Plasma Collection Internal_Standard Spike with Internal Standard (e.g., Labeled this compound) Sample_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Reporting Data Reporting (Concentration) Quantification->Data_Reporting

Figure 2: Workflow for this compound Quantification.
Detailed Protocol for Urinary this compound Quantification by LC-MS/MS

This protocol is a composite based on established methods for biotin and its metabolites.[4][6][7] Note: Method validation is essential for accurate results.

4.2.1. Materials and Reagents

  • This compound analytical standard (requires sourcing from a specialty chemical supplier)

  • Isotopically labeled this compound (e.g., d4-bisnorbiotin) as an internal standard (IS)

  • Methanol, acetonitrile, formic acid, ammonium formate (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Human urine samples

4.2.2. Sample Preparation

  • Sample Collection and Storage: Collect mid-stream urine samples in sterile containers. Centrifuge at 2000 x g for 10 minutes at 4°C to remove cellular debris. Store supernatant at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples on ice. To 500 µL of urine, add a known concentration of the isotopically labeled this compound internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the spiked urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

    • Elute this compound and the internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4.2.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure separation from other biotin metabolites.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard need to be determined by infusing the pure standards. For example:

      • This compound: [M+H]+ → fragment 1, [M+H]+ → fragment 2

      • Labeled this compound (IS): [M+H]+ → fragment 1, [M+H]+ → fragment 2

    • Optimization: Optimize MS parameters such as collision energy and declustering potential for each transition to maximize sensitivity.

4.2.4. Quantification

  • Prepare a calibration curve using known concentrations of the this compound analytical standard spiked into a surrogate matrix (e.g., water or stripped urine) and the constant concentration of the internal standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibrator and sample.

  • Determine the concentration of this compound in the samples by interpolating their area ratios on the calibration curve.

Significance and Potential Applications

Biomarker of Biotin Status

The urinary excretion of this compound is a reflection of biotin intake and catabolism. Elevated levels of this compound relative to biotin may indicate increased biotin turnover, which has been observed in conditions such as pregnancy and lactation.[5] Therefore, monitoring this compound levels can provide valuable insights into an individual's biotin status.

Pharmacological Activity and Drug Development

While research is ongoing, some studies suggest that this compound may act as a weak antagonist to biotin.[6] It has been shown to compete with biotin for binding to biotin-dependent enzymes, potentially modulating their activity.[6] This antagonistic property, although weak, opens up possibilities for its investigation as a lead compound in drug discovery programs aimed at modulating biotin-dependent pathways. However, more extensive research is required to fully elucidate its pharmacological profile and therapeutic potential.

Conclusion

This compound is a primary and quantitatively significant metabolite of biotin, formed through the well-established β-oxidation pathway. Its analysis, particularly through robust LC-MS/MS methods, provides a valuable tool for assessing biotin status and metabolism. While the fundamental aspects of its formation are understood, further research is needed to delineate the specific enzymes and their kinetics, establish standardized reference ranges, and fully explore the physiological and pharmacological implications of this key biotin catabolite. This guide provides a solid foundation for researchers and drug development professionals to delve into the study of this compound and its role in human health and disease.

References

The B-Oxidation of Biotin: A Technical Guide to the Formation of Bisnorbiotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin B7, is an essential water-soluble vitamin that serves as a crucial coenzyme for several carboxylases involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. While the anabolic roles of biotin are well-documented, its catabolic pathways are less extensively characterized. One of the primary catabolic routes for biotin in mammals is the β-oxidation of its valeric acid side chain, leading to the formation of bisnorbiotin. This process is analogous to the β-oxidation of fatty acids and is essential for biotin homeostasis. This technical guide provides an in-depth exploration of the formation of this compound from biotin, detailing the enzymatic steps, subcellular localization, and available experimental methodologies.

The β-Oxidation Pathway of Biotin

The conversion of biotin to this compound involves a cyclical series of enzymatic reactions that shorten the valeric acid side chain by two carbons. This pathway is presumed to occur primarily in the mitochondria, mirroring the β-oxidation of short- and medium-chain fatty acids. While the specific enzymes dedicated to biotin β-oxidation have not been fully elucidated, it is widely accepted that the canonical enzymes of fatty acid β-oxidation are involved.

The overall transformation can be visualized as follows:

Biotin_Beta_Oxidation Biotin Biotin Biotinyl_CoA Biotinyl-CoA Biotin->Biotinyl_CoA Acyl-CoA Synthetase (ACS) Enoyl_CoA Δ²-Enoyl-Biotinyl-CoA Biotinyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (ACAD) Hydroxyacyl_CoA 3-Hydroxybiotinyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECH) Ketoacyl_CoA 3-Keto-biotinyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Bisnorbiotinyl_CoA Bisnorbiotinyl-CoA Ketoacyl_CoA->Bisnorbiotinyl_CoA β-Ketothiolase (ACAT) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (ACAT) This compound This compound Bisnorbiotinyl_CoA->this compound Thioesterase

Figure 1: The β-oxidation pathway of biotin to this compound.
Step 1: Activation of Biotin

Before β-oxidation can commence, the carboxyl group of biotin's valeric acid side chain must be activated. This is achieved by an Acyl-CoA Synthetase (ACS) , which catalyzes the ATP-dependent formation of a thioester bond with coenzyme A (CoA), yielding biotinyl-CoA . The specific ACS isoform(s) responsible for this activation have not been definitively identified, but it is likely that a medium-chain acyl-CoA synthetase is involved.

Step 2: Dehydrogenation

Biotinyl-CoA is then oxidized by an Acyl-CoA Dehydrogenase (ACAD) . This enzyme introduces a double bond between the α- and β-carbons (C2 and C3) of the valeric acid side chain, forming Δ²-enoyl-biotinyl-CoA . This reaction is analogous to the first step of fatty acid β-oxidation and involves the reduction of FAD to FADH₂.

Step 3: Hydration

The double bond of Δ²-enoyl-biotinyl-CoA is hydrated by Enoyl-CoA Hydratase (ECH) , which adds a hydroxyl group to the β-carbon, resulting in the formation of 3-hydroxybiotinyl-CoA .

Step 4: Oxidation

The hydroxyl group of 3-hydroxybiotinyl-CoA is then oxidized to a keto group by 3-Hydroxyacyl-CoA Dehydrogenase (HADH) . This reaction produces 3-keto-biotinyl-CoA and reduces NAD⁺ to NADH.

Step 5: Thiolysis

The final step of the β-oxidation cycle is the thiolytic cleavage of 3-keto-biotinyl-CoA by β-Ketothiolase (ACAT) . This reaction releases a two-carbon unit as acetyl-CoA and a shortened acyl-CoA, which in this case is bisnorbiotinyl-CoA .

Final Step: Hydrolysis

The resulting bisnorbiotinyl-CoA can then be hydrolyzed by a thioesterase to release This compound and free CoA.

Chemical Structures

CompoundChemical FormulaMolar Mass ( g/mol )Structure
BiotinC₁₀H₁₆N₂O₃S244.31
This compoundC₈H₁₂N₂O₃S216.26

Table 1: Chemical properties of biotin and this compound.

Subcellular Localization

The β-oxidation of fatty acids occurs in both mitochondria and peroxisomes. While the primary site for the β-oxidation of biotin has not been definitively established, the structural similarity of biotin's valeric acid side chain to short- and medium-chain fatty acids suggests that this process predominantly occurs in the mitochondria . Peroxisomes are typically involved in the oxidation of very long-chain fatty acids and branched-chain fatty acids, making their involvement in biotin catabolism less likely, though it cannot be entirely ruled out without further investigation.

Experimental Protocols

Studying the β-oxidation of biotin requires specific methodologies to track the conversion of biotin to its metabolites. Below are outlines of key experimental protocols.

In Vitro β-Oxidation Assay with Isolated Mitochondria

This assay allows for the direct measurement of this compound formation in a controlled environment.

Workflow:

in_vitro_workflow cluster_prep Mitochondria Isolation cluster_assay β-Oxidation Reaction cluster_analysis Analysis Tissue Tissue Homogenization (e.g., liver) Centrifugation Differential Centrifugation Tissue->Centrifugation Mitochondria Isolated Mitochondria Centrifugation->Mitochondria Incubation Incubate Mitochondria with Biotin, ATP, CoA, NAD+, FAD Mitochondria->Incubation Extraction Metabolite Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Biotin and this compound LCMS->Quantification

Figure 2: Workflow for in vitro biotin β-oxidation assay.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, biotin (or ¹³C-labeled biotin for tracer studies), ATP, CoA, NAD⁺, and FAD.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Quenching and Metabolite Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile/methanol/water mixture). Centrifuge to pellet protein and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify biotin and this compound.

Cell-Based Assay for Biotin Metabolism

This assay allows for the study of biotin β-oxidation in a cellular context.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 hepatocytes) in appropriate media.

  • Labeling: Supplement the culture medium with a known concentration of stable isotope-labeled biotin (e.g., ¹³C-biotin).

  • Incubation: Incubate the cells for a specified time to allow for biotin uptake and metabolism.

  • Cell Lysis and Metabolite Extraction: Wash the cells, lyse them, and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the cell extracts by LC-MS/MS to determine the levels of labeled biotin and this compound.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically on the enzyme kinetics of biotin β-oxidation. However, urinary concentrations of biotin and its metabolites, including this compound, have been measured in human studies.

MetaboliteTypical Urinary Concentration (nmol/24h)
Biotin18 - 127
This compoundData not consistently reported, but generally lower than biotin

Table 2: Representative urinary excretion levels of biotin. Quantitative data for this compound is less consistently available in the literature.

Regulation of Biotin β-Oxidation

The regulation of biotin β-oxidation is not well understood. However, it is likely subject to similar regulatory mechanisms as fatty acid β-oxidation.

Potential Regulatory Mechanisms:

  • Substrate Availability: The intracellular concentration of biotin and biotinyl-CoA will directly influence the rate of the pathway.

  • Hormonal Regulation: Hormones that regulate fatty acid metabolism, such as insulin and glucagon, may also influence biotin catabolism. For instance, high-dose biotin intake in rats has been shown to activate fat oxidation.

  • Transcriptional Regulation: The expression of the genes encoding the β-oxidation enzymes may be regulated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.

Regulation_Pathway cluster_hormones Hormonal Signals cluster_transcription Transcriptional Control cluster_pathway Biotin β-Oxidation Glucagon Glucagon Biotin_Oxidation Biotin → this compound Glucagon->Biotin_Oxidation May Stimulate Insulin Insulin Insulin->Biotin_Oxidation May Inhibit PPARs PPARs Gene_Expression Expression of β-oxidation Enzymes PPARs->Gene_Expression Activates Gene_Expression->Biotin_Oxidation Increases Enzyme Levels

Figure 3: Potential regulatory inputs into biotin β-oxidation.

Conclusion

The formation of this compound via the β-oxidation of biotin is a key catabolic pathway for this essential vitamin. While the general steps are understood to mirror fatty acid β-oxidation, further research is needed to identify the specific enzymes involved, their kinetic properties, and the precise regulatory mechanisms that govern this process. The experimental protocols outlined in this guide provide a framework for future investigations that will undoubtedly shed more light on the intricate details of biotin metabolism, with potential implications for nutrition, metabolic disorders, and drug development.

An In-depth Technical Guide to the Catabolism of Biotin to Bisnorbiotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, or vitamin B7, is an essential water-soluble vitamin that plays a critical role as a cofactor for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids. The degradation of biotin is a crucial aspect of its homeostasis. One of the primary catabolic pathways involves the shortening of biotin's valeric acid side chain through β-oxidation to form bisnorbiotin. This guide provides a comprehensive overview of the enzymatic steps, subcellular localization, and key intermediates in the conversion of biotin to this compound. It also outlines experimental protocols for studying this metabolic pathway and presents quantitative data where available.

Introduction

Biotin is indispensable for cellular metabolism. Its catabolism is a regulated process that ensures the removal of excess biotin and the recycling of its components. The principal route for the degradation of the biotin side chain is β-oxidation, a pathway analogous to the catabolism of fatty acids. This process results in the formation of this compound, a metabolite with a valeric acid side chain that is two carbons shorter than that of biotin. Understanding this pathway is vital for researchers in nutrition, metabolic disorders, and drug development, as alterations in biotin catabolism can have significant physiological consequences.

The β-Oxidation Pathway of Biotin to this compound

The conversion of biotin to this compound occurs through a series of enzymatic reactions that mirror the β-oxidation of fatty acids. This process is thought to take place primarily in the mitochondria and peroxisomes.[1] The key steps are outlined below.

Step 1: Activation of Biotin

Before β-oxidation can commence, the valeric acid side chain of biotin must be activated by being attached to Coenzyme A (CoA). This reaction is catalyzed by a biotinyl-CoA synthetase (also known as an acyl-CoA synthetase).

  • Reaction: Biotin + ATP + CoA → Biotinyl-CoA + AMP + PPi

Step 2: Dehydrogenation

The newly formed biotinyl-CoA is then oxidized by an acyl-CoA dehydrogenase , introducing a double bond between the α and β carbons of the valeric acid side chain.

  • Reaction: Biotinyl-CoA + FAD → α,β-Dehydrobiotinyl-CoA + FADH₂

Step 3: Hydration

An enoyl-CoA hydratase adds a water molecule across the double bond of α,β-dehydrobiotinyl-CoA, forming a hydroxyl group on the β-carbon.

  • Reaction: α,β-Dehydrobiotinyl-CoA + H₂O → β-Hydroxybiotinyl-CoA

Step 4: Oxidation

The hydroxyl group on β-hydroxybiotinyl-CoA is then oxidized to a keto group by a β-hydroxyacyl-CoA dehydrogenase .

  • Reaction: β-Hydroxybiotinyl-CoA + NAD⁺ → β-Ketobiotinyl-CoA + NADH + H⁺

Step 5: Thiolytic Cleavage

Finally, a thiolase enzyme cleaves β-ketobiotinyl-CoA, releasing a molecule of acetyl-CoA and forming bisnorbiotinyl-CoA. Bisnorbiotinyl-CoA can then be hydrolyzed to this compound.

  • Reaction: β-Ketobiotinyl-CoA + CoA → Bisnorbiotinyl-CoA + Acetyl-CoA

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of biotin catabolism and a general workflow for its experimental analysis.

Biotin_Catabolism_Pathway Biotin Biotin Biotinyl_CoA Biotinyl-CoA Biotin->Biotinyl_CoA Dehydrobiotinyl_CoA α,β-Dehydrobiotinyl-CoA Biotinyl_CoA->Dehydrobiotinyl_CoA Hydroxybiotinyl_CoA β-Hydroxybiotinyl-CoA Dehydrobiotinyl_CoA->Hydroxybiotinyl_CoA Ketobiotinyl_CoA β-Ketobiotinyl-CoA Hydroxybiotinyl_CoA->Ketobiotinyl_CoA Bisnorbiotinyl_CoA Bisnorbiotinyl-CoA Ketobiotinyl_CoA->Bisnorbiotinyl_CoA CoA Acetyl_CoA Acetyl-CoA Ketobiotinyl_CoA->Acetyl_CoA This compound This compound Bisnorbiotinyl_CoA->this compound E1 Biotinyl-CoA Synthetase E2 Acyl-CoA Dehydrogenase E3 Enoyl-CoA Hydratase E4 β-Hydroxyacyl-CoA Dehydrogenase E5 Thiolase Experimental_Workflow Sample_Prep Sample Preparation (e.g., cell lysate, tissue homogenate) Incubation Incubation with Biotin (and necessary cofactors like ATP, CoA, NAD⁺, FAD) Sample_Prep->Incubation Extraction Metabolite Extraction (e.g., solid-phase extraction) Incubation->Extraction Analysis Quantitative Analysis (e.g., HPLC-MS/MS) Extraction->Analysis Data_Analysis Data Analysis (Quantification of Biotin and this compound) Analysis->Data_Analysis

References

Bisnorbiotin and its Relationship to Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotin, or vitamin B7, is an essential micronutrient for human health, playing a critical role as a cofactor for several carboxylase enzymes involved in key metabolic pathways. While dietary intake is the primary source of biotin for the host, the gut microbiota is increasingly recognized as a significant contributor to the host's biotin pool, both through de novo synthesis and metabolic degradation. One of the key catabolites of biotin is bisnorbiotin, a product of the β-oxidation of biotin's valeric acid side chain. This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its relationship with the gut microbiota. It is intended for researchers, scientists, and drug development professionals who are interested in the intricate interplay between microbial metabolism of vitamins and host physiology. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this emerging area of research.

Introduction to this compound

This compound is a metabolite of biotin characterized by a shorter valeric acid side chain, resulting from the removal of two carbon atoms through β-oxidation. Early studies on biotin catabolism in microorganisms identified this compound as a key intermediate[1]. While the host's liver is also capable of this conversion, the gut microbiota is a significant site of biotin degradation to this compound. The presence and concentration of this compound in biological fluids can, therefore, reflect both host and microbial metabolic activity.

The Role of Gut Microbiota in Biotin Metabolism

The human gut is colonized by a complex and dynamic community of microorganisms that can influence host health in numerous ways, including through the metabolism of essential nutrients like biotin.

Microbial Biotin Synthesis and Degradation

The gut microbiota harbors a diverse range of bacteria capable of both synthesizing and consuming biotin[2]. Genera such as Bacteroides and Prevotella are known to possess the genetic machinery for de novo biotin synthesis, while others are auxotrophs and require an external source of the vitamin. This creates a competitive and cooperative environment within the gut for this essential micronutrient.

The degradation of biotin by gut microbes is a crucial aspect of this interplay. The primary pathway for biotin catabolism is the β-oxidation of its valeric acid side chain, a process analogous to fatty acid oxidation[1]. This multi-step enzymatic process sequentially shortens the side chain, leading to the formation of this compound and subsequently tetranorbiotin.

Bacterial Genera Implicated in this compound Production

While the specific species responsible for the majority of this compound production in the human gut are still under active investigation, early research points towards certain bacteria known for their robust metabolic capabilities. Studies on biotin degradation have often utilized model organisms such as Pseudomonas species and the yeast Rhodotorula glutinis, which have been shown to efficiently catabolize biotin to this compound and other downstream metabolites. It is plausible that gut-resident bacteria possessing similar enzymatic machinery for β-oxidation contribute to the this compound pool in the intestine.

Quantitative Data on this compound Production

A significant challenge in the field is the lack of comprehensive quantitative data on the conversion of biotin to this compound by the gut microbiota. To date, no published studies have presented a systematic quantification of these conversion rates across different bacterial species or in response to varying environmental conditions within the gut. The following table represents a template for the type of quantitative data that is needed to advance the field. Future research should aim to populate such tables to provide a clearer picture of the dynamics of microbial biotin metabolism.

Bacterial Species/Consortium Initial Biotin Concentration (µM) Incubation Time (h) This compound Concentration (µM) Conversion Rate (%) Reference
[Example Species 1][Value][Value][Value][Value][Future Study]
[Example Species 2][Value][Value][Value][Value][Future Study]
[Human Fecal Microbiota][Value][Value][Value][Value][Future Study]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments.

In Vitro Biotin Degradation Assay by Fecal Microbiota

This protocol describes a method to assess the capacity of a gut microbial community from a fecal sample to degrade biotin into this compound.

Objective: To quantify the conversion of biotin to this compound by a mixed culture of human gut bacteria.

Materials:

  • Fresh fecal sample

  • Anaerobic basal medium (e.g., Gifu Anaerobic Medium)

  • Biotin stock solution (sterile-filtered)

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Solvents for extraction (e.g., methanol, acetonitrile)

  • Anaerobic chamber or workstation

  • Incubator

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing a fresh fecal sample in pre-reduced anaerobic basal medium.

  • Inoculation: Inoculate fresh anaerobic basal medium with the fecal slurry to a final concentration of 1% (v/v).

  • Biotin Spiking: Add biotin from a sterile stock solution to the inoculated medium to a final concentration of [Specify concentration, e.g., 10 µM]. A control with no added biotin should also be prepared.

  • Incubation: Incubate the cultures anaerobically at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 6, 12, 24, 48 hours), aseptically remove aliquots of the culture.

  • Sample Quenching and Extraction: Immediately quench metabolic activity by adding a cold solvent (e.g., methanol) and the internal standard. Centrifuge to pellet bacterial cells and debris.

  • Analysis: Analyze the supernatant for biotin and this compound concentrations using a validated HPLC-MS/MS method (see Protocol 4.2).

HPLC-MS/MS Quantification of this compound in Fecal Samples

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in fecal samples.

Objective: To accurately measure the concentration of this compound in human feces.

Sample Preparation:

  • Homogenization: Homogenize a known weight of fecal sample in a suitable buffer or solvent.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., stable isotope-labeled this compound) to the homogenate.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate small molecules and remove proteins and other interfering substances.

  • Concentration and Reconstitution: Evaporate the solvent and reconstitute the extract in a mobile phase-compatible solvent.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example for a Triple Quadrupole Mass Spectrometer):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [Precursor ion (m/z)] -> [Product ion (m/z)]

    • Internal Standard: [Precursor ion (m/z)] -> [Product ion (m/z)]

  • Collision Energy and other parameters: To be optimized for the specific instrument.

Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Logical Relationships

Currently, there is a significant gap in the scientific literature regarding the direct interaction of this compound with host cell signaling pathways. While the impact of biotin deficiency on cellular signaling, such as the mTOR pathway in immune cells, is being explored, it is unknown if this compound itself has any signaling activity. The diagrams below illustrate the known metabolic pathway for this compound formation and a proposed experimental workflow for investigating its potential biological effects.

Biotin_Metabolism Biotin Biotin Acyl_CoA_Synthetase Acyl-CoA Synthetase (Microbial) Biotin->Acyl_CoA_Synthetase Biotinyl_CoA Biotinyl-CoA Acyl_CoA_Synthetase->Biotinyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (Microbial) Biotinyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Δ2-Enoyl-Biotinyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Microbial) Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxybiotinyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (Microbial) Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketobiotinyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase (Microbial) Ketoacyl_CoA->Thiolase This compound This compound Thiolase->this compound

Biotin to this compound β-Oxidation Pathway

Experimental_Workflow cluster_invitro In Vitro Studies cluster_host_interaction Host Interaction Studies Fecal_Culture Anaerobic Fecal Culture Biotin_Spike Spike with Biotin Fecal_Culture->Biotin_Spike Time_Course Time-Course Sampling Biotin_Spike->Time_Course LC_MS LC-MS/MS Analysis of Biotin and this compound Time_Course->LC_MS Quantification Quantify Conversion Rate LC_MS->Quantification Bisnorbiotin_Treatment Treat with this compound Quantification->Bisnorbiotin_Treatment Cell_Culture Intestinal Epithelial Cell Culture Cell_Culture->Bisnorbiotin_Treatment Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Bisnorbiotin_Treatment->Gene_Expression Protein_Analysis Protein Pathway Analysis (e.g., Western Blot) Bisnorbiotin_Treatment->Protein_Analysis Signaling_Pathway Identify Potential Signaling Pathways Gene_Expression->Signaling_Pathway Protein_Analysis->Signaling_Pathway

Workflow for Investigating this compound

Future Directions and Conclusion

The study of this compound and its relationship with the gut microbiota is a nascent field with significant potential to uncover new aspects of host-microbe interactions. Key areas for future research include:

  • Quantitative Analysis: There is a pressing need for robust quantitative data on the production of this compound by a wide range of gut microbial species and communities under various dietary conditions.

  • Enzyme Identification: The specific microbial enzymes responsible for the β-oxidation of biotin should be identified and characterized.

  • Host-Signaling: The most critical knowledge gap is the potential interaction of this compound with host cell signaling pathways. Investigating whether this compound can modulate immune responses, intestinal barrier function, or metabolic signaling is a priority.

  • Clinical Relevance: Understanding how the microbial production of this compound is altered in disease states such as inflammatory bowel disease, metabolic syndrome, and colorectal cancer could provide new diagnostic or therapeutic avenues.

References

An In-depth Technical Guide on the Impact of Diet on Urinary Bisnorbiotin Levels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Biotin (Vitamin B7) is an essential water-soluble vitamin that serves as a cofactor for five carboxylase enzymes crucial for the metabolism of fatty acids, glucose, and amino acids. The catabolism of biotin is a key indicator of its status in the body, with urinary excretion of its metabolites providing a non-invasive window into biotin turnover. This technical guide focuses on bisnorbiotin, a principal catabolite of biotin formed via β-oxidation. It synthesizes current research to detail the impact of dietary biotin intake on urinary this compound levels, provides comprehensive experimental protocols for its measurement, and illustrates the underlying metabolic pathways and experimental workflows.

The Biotin Catabolic Pathway

In mammals, biotin is metabolized through two primary pathways: the oxidation of the valeric acid side chain and the oxidation of the sulfur atom in the heterocyclic ring.[1][2][3][4] this compound is the product of the first pathway, where the five-carbon valeric acid side chain is shortened by a two-carbon unit, a process analogous to the β-oxidation of fatty acids.[3][4] This conversion is believed to occur primarily in the liver, within peroxisomes or mitochondria.[5] Further oxidation can lead to the formation of tetranorbiotin.[3][4] The second major pathway involves the oxidation of the sulfur atom, resulting in biotin sulfoxide.[2][3] These catabolites, along with unmetabolized biotin, are excreted in the urine.[2] Decreased urinary excretion of both biotin and this compound is considered an early and sensitive indicator of biotin deficiency.[6]

Biotin_Catabolism cluster_main Biotin Catabolism cluster_beta β-Oxidation Pathway cluster_sulfur Sulfur Oxidation Pathway Biotin Biotin This compound This compound Biotin->this compound Valeric Acid Side-Chain Cleavage Biotin_Sulfoxide Biotin_Sulfoxide Biotin->Biotin_Sulfoxide Sulfur Oxidation Tetranorbiotin Tetranorbiotin This compound->Tetranorbiotin Further β-oxidation Experimental_Workflow cluster_protocol Typical Experimental Protocol for Biotin Dietary Study cluster_intervention Dietary Intervention Phase A Subject Recruitment (Healthy Volunteers) B Baseline Period (Normal Diet & Urine Collection) A->B C1 High-Dose Biotin Supplementation B->C1 Group 1 C2 Avidin-Containing Diet (Depletion) B->C2 Group 2 D Periodic 24-hr Urine Collection C1->D C2->D E Sample Preparation (Centrifugation, Filtration) D->E F HPLC Separation of Biotin & Metabolites E->F G Post-Column Avidin-Binding Assay F->G H Data Analysis (Normalization to Creatinine) G->H

References

Methodological & Application

Application Notes and Protocols: Bisnorbiotin as a Clinical Biomarker for Biotin Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin B7, is an essential water-soluble vitamin that serves as a vital cofactor for five carboxylase enzymes involved in crucial metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. Biotin deficiency, although rare, can lead to a range of dermatological and neurological manifestations. Accurate and early assessment of biotin status is critical for timely intervention. While plasma biotin levels can be measured, they may not accurately reflect tissue stores. Consequently, the measurement of biotin metabolites in urine has emerged as a more sensitive and reliable indicator of biotin status. This document provides detailed application notes and protocols for the use of bisnorbiotin, a principal catabolite of biotin, as a clinical biomarker for biotin deficiency.

This compound is formed through the beta-oxidation of the valeric acid side chain of biotin. In a state of biotin deficiency, the urinary excretion of both biotin and its catabolite, this compound, is significantly reduced, making them early and sensitive indicators of declining biotin status. Additionally, the measurement of 3-hydroxyisovaleric acid (3-HIA), a metabolite that accumulates when the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is impaired, provides a complementary functional marker of biotin deficiency. The simultaneous quantification of urinary this compound and 3-HIA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a robust and comprehensive assessment of biotin nutritional status.

Quantitative Data Summary

The following tables summarize the urinary excretion levels of this compound and 3-hydroxyisovaleric acid in different states of biotin nutrition. These values are indicative and may vary between laboratories and patient populations.

Table 1: Urinary this compound and 3-Hydroxyisovaleric Acid Levels in Response to Biotin Depletion and Repletion in Healthy Adults

AnalyteBiotin-Sufficient (Baseline)Biotin-Deficient (Induced)Biotin-Repleted
This compound Normal ExcretionSignificantly DecreasedReturn to Normal Levels
3-Hydroxyisovaleric Acid (µmol/day) 77 - 195> 195 (e.g., 272 ± 92)[1]Return to Normal Range

Table 2: Molar Proportions of Biotin and its Major Metabolites in Human Urine

MetaboliteMolar Proportion
Biotin~ 3
This compound ~ 2
Biotin Sulfoxide~ 1

Signaling and Metabolic Pathways

Biotin Catabolism Pathway

The primary route for biotin catabolism in mammals is the beta-oxidation of its valeric acid side chain, a process analogous to fatty acid beta-oxidation. This pathway sequentially shortens the side chain, leading to the formation of this compound and subsequently tetranorbiotin. Another minor pathway involves the oxidation of the sulfur atom in the thiophene ring.

Biotin_Catabolism Biotin Biotin Acyl_CoA_Synthetase Acyl-CoA Synthetase Biotin->Acyl_CoA_Synthetase Biotinyl_CoA Biotinyl-CoA Acyl_CoA_Synthetase->Biotinyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Biotinyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Δ2-Enoyl-Biotinyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxybiotinyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketobiotinyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase This compound This compound Thiolase->this compound Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Biotin beta-oxidation pathway.
Leucine Catabolism and 3-HIA Formation in Biotin Deficiency

In biotin-sufficient states, the enzyme methylcrotonyl-CoA carboxylase, which requires biotin as a cofactor, plays a key role in the catabolism of the amino acid leucine. In biotin deficiency, the activity of this enzyme is reduced, leading to the accumulation of its substrate, 3-methylcrotonyl-CoA. This intermediate is then shunted into an alternative pathway, resulting in the increased production and urinary excretion of 3-hydroxyisovaleric acid (3-HIA).

Leucine_Catabolism Leucine Leucine Intermediates1 ... Leucine->Intermediates1 Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Intermediates1->Methylcrotonyl_CoA MCC Methylcrotonyl-CoA Carboxylase (Biotin-dependent) Methylcrotonyl_CoA->MCC Alternative_Pathway Alternative Pathway (Upregulated in Biotin Deficiency) Methylcrotonyl_CoA->Alternative_Pathway Biotin-Deficient Methylglutaconyl_CoA 3-Methylglutaconyl-CoA MCC->Methylglutaconyl_CoA Biotin-Sufficient Intermediates2 ... Methylglutaconyl_CoA->Intermediates2 HMG_CoA HMG-CoA Intermediates2->HMG_CoA HIA 3-Hydroxyisovaleric Acid (3-HIA) (Excreted in Urine) Alternative_Pathway->HIA

Leucine catabolism and 3-HIA formation.

Experimental Protocols

Protocol 1: Quantification of Urinary this compound and 3-Hydroxyisovaleric Acid by LC-MS/MS

This protocol describes a method for the simultaneous determination of this compound and 3-HIA in human urine using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound certified reference material

  • 3-Hydroxyisovaleric acid certified reference material

  • Isotopically labeled internal standards (e.g., d3-bisnorbiotin, d6-3-hydroxyisovaleric acid)

  • LC-MS grade water, acetonitrile, and formic acid

  • Urine samples (first morning void or 24-hour collection)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 4,000 x g for 10 minutes to pellet any precipitate.

  • To 100 µL of the supernatant, add 10 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Suggested LC-MS/MS Parameters

ParameterCondition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions This compound: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)3-HIA: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)(Note: Specific m/z values for precursor and product ions should be optimized for the specific instrument used.)

4. Data Analysis and Interpretation

  • Construct calibration curves for both this compound and 3-HIA using the peak area ratios of the analyte to its corresponding internal standard.

  • Quantify the concentrations in the urine samples from the calibration curves.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

  • Compare the results to established reference ranges for biotin-sufficient and deficient populations. Decreased this compound and increased 3-HIA levels are indicative of biotin deficiency.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Centrifuge1 Centrifugation Urine_Sample->Centrifuge1 Add_IS Add Internal Standards Centrifuge1->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge2 Centrifugation Protein_Precipitation->Centrifuge2 Evaporation Evaporation to Dryness Centrifuge2->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Normalization Normalization to Creatinine Quantification->Normalization Interpretation Interpretation of Results Normalization->Interpretation

LC-MS/MS workflow for biomarker analysis.

Conclusion

The quantification of urinary this compound, in conjunction with 3-hydroxyisovaleric acid, provides a sensitive and specific method for the assessment of biotin status. Decreased levels of this compound serve as a direct indicator of reduced biotin availability and catabolism, while elevated 3-HIA levels provide a functional readout of impaired biotin-dependent enzyme activity. The detailed protocols and methodologies presented in these application notes offer a robust framework for researchers, scientists, and drug development professionals to accurately evaluate biotin deficiency in clinical and research settings. The use of these biomarkers can aid in the diagnosis of biotin-responsive inborn errors of metabolism, the monitoring of nutritional interventions, and the assessment of potential drug-nutrient interactions affecting biotin metabolism.

References

Standard Protocol for Measuring Biotin Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin, also known as Vitamin B7, is a water-soluble vitamin that serves as an essential cofactor for several carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The measurement of biotin and its metabolites in plasma is crucial for assessing nutritional status, diagnosing inherited metabolic disorders, and understanding the pharmacokinetics of biotin supplementation. High doses of biotin are increasingly used for therapeutic purposes, which can interfere with many common clinical laboratory tests that use biotin-streptavidin technology.[1][2] This application note provides detailed protocols for the quantitative analysis of biotin and its primary metabolites, bisnorbiotin and biotin sulfoxide, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Key Biotin Metabolites

The primary biotin metabolites of interest in plasma are formed through the oxidation of the sulfur atom or the beta-oxidation of the valeric acid side chain.[3][4]

  • Biotin: The parent vitamin.

  • This compound: A catabolite of biotin formed by the beta-oxidation of the valeric acid side chain.

  • Biotin Sulfoxide: A product of the oxidation of the sulfur atom in the thiophane ring.

Quantitative Data Summary

The concentration of biotin and its metabolites can vary based on dietary intake and supplementation. While the normal range for biotin is relatively established, the physiological ranges for its metabolites are less defined.

Table 1: Typical Plasma Concentrations of Biotin and its Metabolites

AnalyteTypical Concentration Range (ng/L)Method of AnalysisNotes
Biotin400 - 1200LC-MS/MS, ELISAIn healthy, unsupplemented adults.[3]
This compoundNot well-establishedLC-MS/MSConstitutes a significant portion of biotin catabolites.
Biotin SulfoxideNot well-establishedLC-MS/MSLevels can increase after biotin supplementation.

Note: After administration of pharmacological doses of biotin, this compound and biotin sulfoxide can account for 13-23% and 5-15% of the total urinary biotin-related compounds, respectively. Plasma concentrations of these metabolites are expected to be proportional.

Experimental Protocols

Method 1: LC-MS/MS for Biotin and Metabolites

This method provides high specificity and the ability to simultaneously quantify biotin and its metabolites.

4.1.1 Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled biotin).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4.1.2 Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

4.1.3 Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Biotin: To be determined empiricallythis compound: To be determined empiricallyBiotin Sulfoxide: To be determined empiricallyInternal Standard: To be determined empirically
Source Temperature 150°C
Desolvation Temperature 400°C
Method 2: Competitive ELISA for Total Biotin

This method is suitable for high-throughput screening of total biotin concentration. Note that most commercial ELISA kits detect total avidin-binding substances, which may include biotin and its metabolites.

4.2.1 Sample Preparation

  • Collect plasma using heparin as an anticoagulant.

  • Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.

  • Assay immediately or aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Dilute plasma samples with the provided sample diluent as per the kit manufacturer's instructions.

4.2.2 General ELISA Protocol

  • Prepare standards and samples in duplicate or triplicate.

  • Add 50 µL of standard or sample to the appropriate wells of the biotin-coated microplate.

  • Add 50 µL of HRP-conjugated streptavidin to each well.

  • Incubate for 60 minutes at 37°C.

  • Wash the plate 3-5 times with the provided wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 10 minutes.

  • Calculate the biotin concentration based on the standard curve.

Visualizations

Biotin Metabolism Pathway

Biotin_Metabolism Biotin Biotin Biotin_Sulfoxide Biotin Sulfoxide Biotin->Biotin_Sulfoxide Oxidation This compound This compound Biotin->this compound Beta-Oxidation Holocarboxylase Holocarboxylase (Active Enzyme) Biotin->Holocarboxylase Holocarboxylase Synthetase ApoCarboxylase Apo-carboxylase (Inactive Enzyme) Holocarboxylase->ApoCarboxylase Proteolysis ApoCarboxylase->Holocarboxylase

Caption: Simplified overview of biotin metabolism and catabolism.

LC-MS/MS Experimental Workflow```dot

// Nodes Start [label="Plasma Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitation [label="Protein Precipitation\n(Methanol + Internal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation\n(14,000 x g, 10 min, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supernatant [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_Injection [label="LC Injection", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Chromatographic Separation\n(C18 Column)", fillcolor="#FBBC05", fontcolor="#202124"]; MS_Detection [label="MS/MS Detection\n(ESI+, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> LC_Injection; LC_Injection -> Separation; Separation -> MS_Detection; MS_Detection -> Data_Analysis; Data_Analysis -> End; }

Caption: General workflow for competitive ELISA of total biotin.

References

The Role of Bisnorbiotin in Cellular-Level Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies of proximity-dependent biotinylation assays, with a special focus on the implications of biotin metabolism, including the formation of bisnorbiotin. While this compound itself is not a primary tool in these assays, understanding its relationship with biotin is crucial for accurate experimental design and data interpretation.

Introduction to Proximity-Dependent Biotinylation

Proximity-dependent biotinylation techniques, such as BioID, TurboID, and miniTurboID, are powerful methods for identifying protein-protein interactions (PPIs) and mapping the composition of subcellular compartments in living cells.[1][2][3] These techniques utilize a promiscuous biotin ligase fused to a protein of interest ("bait"). When provided with biotin, the ligase generates reactive biotin intermediates that covalently label nearby proteins ("prey") within a nanometer-scale radius.[4][5] These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.[1][3]

A key advantage of this approach is its ability to capture weak and transient interactions that are often missed by traditional methods like co-immunoprecipitation.[6] The labeling process occurs within the natural cellular environment, providing a snapshot of protein interactions in their native context.

The Significance of Biotin Metabolism and this compound

While biotin is the essential substrate for proximity labeling assays, its cellular metabolism can influence experimental outcomes. Biotin is catabolized in mammalian cells, with this compound and biotin sulfoxide being its major metabolites.[7] this compound is formed through the beta-oxidation of the valeric acid side chain of biotin.[7]

It is important for researchers to be aware that high concentrations of biotin and its metabolites, including this compound, can potentially interfere with immunoassays that utilize the biotin-streptavidin interaction for detection.[8][9] This is a critical consideration in clinical diagnostics and may have implications for certain cellular assays that rely on similar detection principles. However, in the context of proximity labeling, the primary concern is ensuring sufficient availability of biotin for the ligase while minimizing off-target effects. The direct impact of endogenous or exogenously generated this compound on the efficiency of proximity labeling by enzymes like BirA* has not been extensively studied. Standard protocols rely on supplementing the cell culture medium with a high concentration of biotin to drive the labeling reaction.

Application: Mapping the Interactome of a Nuclear Protein using BioID

This section provides a detailed protocol for a typical BioID experiment to identify the interaction partners of a nuclear protein of interest (POI).

Experimental Workflow

The overall workflow for a BioID experiment involves several key stages, from generating the fusion protein to identifying the biotinylated interactors.

BioID_Workflow cluster_cloning Plasmid Construction cluster_cell_culture Cell Line Generation cluster_biotin_labeling Biotin Labeling cluster_purification Affinity Purification cluster_analysis Protein Identification Clone Clone POI into BioID vector Sequence Sequence Verify Clone->Sequence Transfect Transfect cells Sequence->Transfect Select Select stable cells Transfect->Select Add_Biotin Add Biotin (50 µM) Select->Add_Biotin Incubate Incubate 18-24h Add_Biotin->Incubate Lyse Lyse cells Incubate->Lyse Bind Bind to Streptavidin beads Lyse->Bind Wash Wash beads Bind->Wash Elute Elute proteins Wash->Elute MS Mass Spectrometry Elute->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: A generalized workflow for a BioID experiment.
Detailed Protocol

1. Generation of a Stable Cell Line Expressing the POI-BioID Fusion Protein

  • Cloning: Subclone the cDNA of your protein of interest (POI) into a mammalian expression vector containing the promiscuous biotin ligase (e.g., pDEST53-BirA*-FLAG). Ensure the POI is in-frame with the ligase.

  • Transfection: Transfect the construct into a suitable mammalian cell line (e.g., HEK293T).

  • Selection: Select for stably expressing cells using the appropriate antibiotic.

  • Validation: Confirm the expression and correct localization of the fusion protein by Western blotting and immunofluorescence microscopy.

2. Biotin Labeling of Proximal Proteins

  • Cell Culture: Plate the stable cell line and a control cell line (expressing BioID alone) to achieve 70-80% confluency.

  • Biotin Addition: Add biotin to the culture medium to a final concentration of 50 µM.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

3. Cell Lysis and Protein Solubilization

  • Harvesting: Wash the cells with ice-cold PBS and harvest by scraping.

  • Lysis: Resuspend the cell pellet in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Sonication: Sonicate the lysate to shear DNA and ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

4. Affinity Purification of Biotinylated Proteins

  • Bead Preparation: Wash streptavidin-coated magnetic beads with lysis buffer.

  • Binding: Incubate the clarified cell lysate with the prepared beads overnight at 4°C with gentle rotation.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series includes:

    • 2 washes with wash buffer 1 (e.g., high salt buffer)

    • 2 washes with wash buffer 2 (e.g., urea buffer)

    • 2 washes with wash buffer 3 (e.g., high detergent buffer)

    • 3 washes with ammonium bicarbonate

5. On-Bead Digestion and Mass Spectrometry

  • Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight at 37°C.

  • Peptide Collection: Collect the supernatant containing the digested peptides.

  • Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis

  • Protein Identification: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

  • Filtering and Quantification: Filter the identified proteins to remove common contaminants and quantify their relative abundance.

  • Interactome Analysis: Compare the identified proteins from the POI-BioID sample to the control sample to identify specific interaction partners.

Quantitative Data Summary

The success of a BioID experiment can be evaluated by the number and specificity of the identified proteins. The following table provides a representative summary of quantitative data from a hypothetical BioID experiment.

SampleTotal Proteins IdentifiedUnique Proteins (vs. Control)Bait Protein Peptide Count
POI-BioID 850150125
Control (BioID only) 700N/A110

Note: The number of identified proteins can vary significantly depending on the bait protein, its expression level, and the sensitivity of the mass spectrometer.

Biotin Metabolism Pathway

Understanding the metabolic fate of biotin is important for researchers using biotin-dependent assays. The following diagram illustrates the simplified conversion of biotin to its major catabolite, this compound.

Biotin_Metabolism Biotin Biotin Enzyme β-oxidation enzymes Biotin->Enzyme This compound This compound Enzyme->this compound

Caption: Simplified metabolic conversion of biotin to this compound.

Considerations for Drug Development Professionals

For those in drug development, proximity labeling assays offer a powerful tool for:

  • Target Identification and Validation: Identifying the cellular binding partners of a drug target can provide insights into its mechanism of action and potential off-target effects.

  • Mechanism of Action Studies: Understanding how a drug modulates the protein interaction network of its target can reveal novel therapeutic pathways.

  • Biomarker Discovery: Proteins whose interactions are altered by drug treatment can serve as potential biomarkers for drug efficacy or toxicity.

When designing experiments, it is crucial to consider the potential for high concentrations of biotin or its metabolites to interfere with downstream assays, particularly those employing streptavidin-biotin technology for detection.

Conclusion

Proximity-dependent biotinylation is a robust method for exploring protein-protein interactions in a cellular context. While this compound is a key metabolite of biotin, the focus of these assays remains on the controlled use of biotin as the labeling reagent. A thorough understanding of the experimental protocol, potential sources of background, and the metabolic context of biotin will enable researchers to generate high-quality, reproducible data for advancing our understanding of cellular processes and for the development of novel therapeutics.

References

Application Notes and Protocols: Deuterated Bisnorbiotin Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in drug development and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This is especially true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, where matrix effects and variability in sample preparation can significantly impact analytical precision. Deuterated analogs of the analyte of interest serve as ideal internal standards as they exhibit nearly identical physicochemical properties to the analyte, co-elute chromatographically, and experience similar ionization suppression or enhancement, thus providing reliable normalization.

Bisnorbiotin is a principal catabolite of biotin (Vitamin B7) and serves as a key biomarker in studies of biotin metabolism and deficiency. Accurate quantification of this compound is crucial for understanding various physiological and pathological states. This document provides detailed application notes and protocols for the use of deuterated this compound as an internal standard in quantitative LC-MS/MS assays.

Synthesis of Deuterated this compound

The synthesis of deuterated this compound is a specialized process that involves the introduction of deuterium atoms into the this compound molecule. While specific, publicly available protocols for the synthesis of deuterated this compound are not readily found, general strategies for deuterium labeling of organic molecules can be adapted.

A common approach involves the use of deuterated reagents in the final steps of a synthetic route or through hydrogen-deuterium exchange reactions on the this compound molecule itself, often catalyzed by a metal such as palladium or platinum. It is critical to ensure that the deuterium labels are placed on stable positions within the molecule to prevent back-exchange with protons from the solvent during sample processing and analysis. For this compound, deuteration of the valeric acid side chain would be a logical approach.

Researchers requiring deuterated this compound would typically need to either custom synthesize it in-house, if equipped with the necessary expertise in isotopic labeling, or procure it from a specialized chemical synthesis company that offers stable isotope-labeled compounds.

Application: Quantitative Analysis of this compound in Biological Matrices

The primary application of deuterated this compound is as an internal standard for the accurate quantification of endogenous this compound in biological samples such as plasma, serum, and urine. By adding a known amount of deuterated this compound to the sample at the beginning of the workflow, any loss of analyte during sample preparation and any variations in instrument response can be corrected for by calculating the ratio of the analyte signal to the internal standard signal.

Biotin Catabolism Pathway

This compound is formed from biotin through the process of β-oxidation of the valeric acid side chain. Understanding this metabolic pathway is essential for interpreting the biological significance of this compound levels.

Biotin_Catabolism Biotin Biotin BetaOxidation β-Oxidation Biotin->BetaOxidation This compound This compound BetaOxidation->this compound FurtherOxidation Further β-Oxidation This compound->FurtherOxidation Tetranorbiotin Tetranorbiotin FurtherOxidation->Tetranorbiotin

Figure 1. Simplified pathway of biotin catabolism to this compound.

Experimental Protocols

The following protocols are provided as a template and should be optimized and validated for the specific laboratory conditions and matrix being analyzed. The protocol is adapted from established methods for the analysis of biotin and its metabolites.

Experimental Workflow

The general workflow for the quantitative analysis of this compound using a deuterated internal standard is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated This compound Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elute and Evaporate SPE->Elute Reconstitute Reconstitute in Mobile Phase Elute->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integrate Integrate Peak Areas Detection->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Figure 2. General workflow for this compound analysis.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Pre-treatment : To 200 µL of plasma, add 20 µL of the deuterated this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL). Add 200 µL of 1% formic acid in water and vortex to mix.

  • SPE Cartridge Conditioning : Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of 1% formic acid in water.

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol.

  • Elution : Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down : Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC)

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A : 0.1% Formic Acid in Water

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

    • Flow Rate : 0.4 mL/min

    • Gradient :

      • 0.0 - 0.5 min: 10% B

      • 0.5 - 2.5 min: Ramp to 90% B

      • 2.5 - 3.0 min: Hold at 90% B

      • 3.0 - 3.1 min: Return to 10% B

      • 3.1 - 4.0 min: Equilibrate at 10% B

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode : Electrospray Ionization (ESI), Positive

    • Scan Type : Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical - to be optimized) :

      • This compound : Q1: m/z 215.1 -> Q3: m/z 198.1 (quantifier), Q1: m/z 215.1 -> Q3: m/z 97.1 (qualifier)

      • Deuterated this compound (e.g., d4-Bisnorbiotin) : Q1: m/z 219.1 -> Q3: m/z 202.1

    • Instrument Parameters : Cone voltage and collision energy must be optimized for each transition to achieve maximum sensitivity.

Data Presentation

Quantitative data from an analytical method validation should be summarized in clear, structured tables. The following tables are examples based on typical validation parameters for a bioanalytical method. Note: The data presented here is illustrative and should be replaced with actual experimental data.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
0.51,25050,5000.025
12,55051,0000.050
512,60050,8000.248
1025,20050,9000.495
50125,50050,6002.480
100251,00050,7004.951
5001,260,00050,90024.754
10002,525,00050,80049.705
Regression: y = 0.0498x + 0.0012 (r² > 0.995)

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.50.488.596.00.5210.2104.0
Low1.51.556.2103.31.477.898.0
Mid7578.14.5104.173.95.198.5
High750735.03.898.0761.34.2101.5

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low1.588.595.2
High75091.293.8

Conclusion

The use of a deuterated this compound internal standard is essential for the development of a robust and reliable quantitative LC-MS/MS method for the analysis of this compound in biological matrices. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers and scientists in the field. It is imperative to perform a full method validation according to regulatory guidelines to ensure the accuracy, precision, and reliability of the analytical data. While the synthesis of deuterated this compound requires specialized expertise, its application as an internal standard significantly enhances the quality of bioanalytical results, making it an indispensable tool in metabolic research and drug development.

Application Note: High-Throughput Analysis of Bisnorbiotin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, or vitamin B7, is a crucial coenzyme for several carboxylase enzymes involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] The metabolism of biotin primarily occurs through the β-oxidation of its valeric acid side chain, leading to the formation of metabolites such as bisnorbiotin.[1][2] The analysis of biotin and its catabolites, like this compound, in clinical samples is of growing interest. High circulating concentrations of biotin, often due to supplementation, can interfere with streptavidin-biotin-based immunoassays, potentially leading to misdiagnosis.[3][4] Therefore, a robust and high-throughput method for the quantification of biotin metabolites is essential for both clinical diagnostics and in the context of drug development to understand potential interactions and metabolic effects.

This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol utilizes a 96-well plate format for efficient sample preparation, making it suitable for large-scale clinical studies.

Metabolic Pathway of Biotin to this compound

Biotin undergoes catabolism in a manner analogous to fatty acid β-oxidation. The valeric acid side chain is shortened, leading to the formation of this compound. This process is a key route for biotin degradation in humans.[1][2]

Biotin_Metabolism Biotin Biotin Beta_Oxidation β-Oxidation (Mitochondria/Peroxisomes) Biotin->Beta_Oxidation Valeric Acid Side Chain This compound This compound Beta_Oxidation->this compound

Caption: Metabolic conversion of Biotin to this compound via β-oxidation.

High-Throughput Experimental Workflow

The high-throughput analysis of this compound in clinical samples follows a streamlined workflow from sample receipt to data analysis. The use of a 96-well plate format for sample preparation is central to the efficiency of this method.

HT_Workflow cluster_prep Sample Preparation (96-Well Plate) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Aliquoting IS_Spike Internal Standard Spiking Sample->IS_Spike Protein_Precip Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography Separation Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Report Data Review & Reporting Quantification->Report

Caption: High-throughput workflow for this compound analysis in plasma.

Experimental Protocol

This protocol is optimized for a 96-well plate format to ensure high throughput.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2EDTA)

  • 96-well collection plates (2 mL)

  • 96-well protein precipitation plates

2. Standard and Quality Control (QC) Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare separate working solutions for QC samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound-d3 stock solution in acetonitrile to a final concentration of 50 ng/mL.

3. Sample Preparation (96-well plate)

  • Aliquot 50 µL of plasma samples, calibration standards, and QC samples into the wells of a 96-well plate.

  • Add 200 µL of the IS working solution (acetonitrile with this compound-d3) to each well.

  • Seal the plate and vortex for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well collection plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see below).

  • Seal the plate and vortex for 1 minute before placing it in the autosampler.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.1-4.0 min: 5% B (re-equilibration)

  • Mass Spectrometry (MS/MS):

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z) [Collision Energy (eV)] - Specific values to be optimized based on instrument tuning.

      • This compound-d3 (IS): Precursor ion (m/z) -> Product ion (m/z) [Collision Energy (eV)] - Specific values to be optimized based on instrument tuning.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the table below.

Parameter Result
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Conclusion

The described high-throughput LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The use of a 96-well plate format for sample preparation significantly increases sample throughput, making this method ideal for large-scale clinical research and drug development studies. The validation data demonstrates that the method is accurate, precise, and reliable for the intended purpose. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory.

References

Application Notes and Protocols for Bisnorbiotin Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnorbiotin is a principal catabolite of biotin (Vitamin B7) and serves as a key biomarker for assessing biotin status and metabolism in humans. Accurate quantification of this compound in urine is crucial for clinical research, nutritional studies, and in the development of drugs that may interfere with biotin pathways. This document provides detailed application notes and experimental protocols for the sample preparation of urine for this compound analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The following sections outline various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, complete with comparative data and step-by-step methodologies.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interfering matrix components from urine, thereby enhancing the accuracy and precision of this compound quantification. Below is a summary of the performance of common techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by precipitation with an organic solvent.Separation based on differential solubility in immiscible liquids.Analyte retention on a solid sorbent and elution with a solvent.
Relative Recovery Moderate to HighHighVery High
Matrix Effect HighModerateLow
Throughput HighModerateModerate to High
Cost per Sample LowLow to ModerateHigh
Automation Potential HighModerateHigh
Skill Level Required LowModerateModerate

Experimental Protocols

The following are detailed protocols for the preparation of urine samples for this compound analysis.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput screening.

Materials:

  • Urine sample

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

  • LC-MS vials

Procedure:

  • Pipette 200 µL of urine into a 1.5 mL microcentrifuge tube.[1]

  • Add 400 µL of ice-cold acetonitrile to the urine sample.[1]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Transfer the supernatant to a clean LC-MS vial for analysis.

  • Alternatively, the supernatant can be dried under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by removing more matrix interferences.

Materials:

  • Urine sample

  • 1 M Sulfuric Acid

  • Sodium sulfate

  • Dichloromethane (DCM)

  • Glass vials (10 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • LC-MS vials

Procedure:

  • To a 10 mL glass vial, add 2 mL of urine and 2 mL of 1 M sulfuric acid.

  • Add 0.2 g of sodium sulfate to the vial and vortex until the salt is completely dissolved.

  • Add 4 mL of dichloromethane (DCM) to the vial and vortex for 1 minute.

  • Centrifuge the vial at 3500 rpm for 1 minute to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (DCM) to a clean vial.

  • Dry the collected DCM extract with anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by selectively isolating the analyte of interest, thereby minimizing matrix effects and improving sensitivity.

Materials:

  • Urine sample

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Elution solvent (e.g., 5% ammonia in methanol)

  • SPE vacuum manifold

  • Evaporation system

  • LC-MS vials

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated urine sample (e.g., diluted or pH-adjusted) onto the cartridge.

  • Washing: Pass 1 mL of a wash solution (e.g., water or a weak organic solvent) through the cartridge to remove unretained interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of the elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an LC-MS vial for injection into the LC-MS/MS system.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

PPT_Workflow urine Urine Sample (200 µL) add_acn Add Acetonitrile (400 µL) urine->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

LLE_Workflow urine Urine Sample (2 mL) acidify Add H2SO4 & Na2SO4 urine->acidify add_dcm Add Dichloromethane (4 mL) acidify->add_dcm vortex Vortex & Centrifuge add_dcm->vortex collect_organic Collect Organic Layer vortex->collect_organic dry_down Evaporate to Dryness collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

SPE_Workflow cluster_spe SPE Cartridge condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash load->wash elute 5. Elute wash->elute dry_down Evaporate to Dryness elute->dry_down urine Urine Sample urine->load reconstitute Reconstitute dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Concluding Remarks

The selection of an appropriate sample preparation method is paramount for the reliable quantification of this compound in urine. While protein precipitation offers speed and simplicity, solid-phase extraction generally provides the cleanest extracts, leading to reduced matrix effects and improved assay sensitivity. The protocols and workflows presented herein serve as a comprehensive guide for researchers to develop and implement robust analytical methods for this compound analysis. Method validation, including assessment of recovery, matrix effects, linearity, accuracy, and precision, is essential before application to clinical or research samples.

References

Application Notes and Protocols: The Use of Bisnorbiotin in Nutritional Assessment Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnorbiotin is a principal catabolite of biotin (Vitamin B7) in humans, formed through the β-oxidation of the valeric acid side chain of biotin.[1] Its levels in biological fluids, particularly urine, serve as a valuable biomarker for assessing biotin status. The urinary excretion of this compound is a sensitive indicator of biotin intake and metabolism, making it a crucial tool in nutritional assessment studies, clinical diagnostics, and in the evaluation of factors influencing biotin metabolism, such as pregnancy, anticonvulsant drug therapy, and smoking.[2] These application notes provide a comprehensive overview of the role of this compound in nutritional assessment, along with detailed protocols for its quantification.

Principle of this compound as a Biomarker

The quantification of urinary this compound offers a more accurate picture of biotin bioavailability and metabolism than measuring biotin alone.[3] In healthy adults, this compound can account for a significant percentage of the total avidin-binding substances in urine.[3] Studies have shown that with biotin supplementation, the excretion of this compound increases significantly, indicating its direct relationship with biotin intake and processing in the body.[2] Therefore, monitoring urinary this compound levels can provide insights into:

  • Biotin Intake and Bioavailability: Elevated levels of this compound following supplementation confirm the absorption and metabolism of biotin.[3]

  • Metabolic Rate of Biotin: Increased ratios of this compound to biotin may suggest an accelerated catabolism of biotin.

  • Nutritional Status: Depressed levels of urinary this compound can be indicative of biotin deficiency.

Applications in Research and Development

The analysis of this compound is applicable in various research and development contexts:

  • Nutritional Surveys and Clinical Trials: To accurately assess the biotin status of different populations and the efficacy of biotin supplementation.

  • Drug Development: To investigate the impact of new chemical entities on biotin metabolism, as certain compounds can interfere with biotin pathways.[2]

  • Toxicology Studies: To determine if exposure to certain substances alters vitamin metabolism.

  • Disease Research: To explore the role of biotin metabolism in various pathological conditions.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound levels in human urine from various studies. These values can serve as a reference for nutritional assessment.

Table 1: Relative Proportions of Biotin and its Metabolites in Urine of Healthy Adults

CompoundPercentage of Total Avidin-Binding Substances
Biotin32% ± 12%
This compound 52% ± 15%
This compound methyl ketone7.9% ± 5.8%
Biotin-d,l-sulfoxide4.0% ± 3.2%
Biotin sulfone3.6% ± 1.9%
Data from a study with six healthy adults, presented as mean ± SD.[3]

Table 2: Urinary Excretion of this compound in Response to Biotin Administration

ConditionUrinary Excretion Rate (nmol/h)Fold Increase
Before intravenous biotin (18.5 µmol)~0.4 (as part of total metabolites)-
After intravenous biotin (18.5 µmol)Increased significantly (specific value for this compound not isolated in this study, but its derivative, this compound methyl ketone, increased 130-fold)-
Data illustrating the responsive nature of biotin metabolite excretion to supplementation.

Table 3: Urinary Biotin Excretion in Different Populations (Note: Direct this compound levels are not always reported, but total biotin excretion is a related indicator)

PopulationUrinary Biotin Excretion (µmol/mol creatinine)
Healthy Males9.0 ± 5.4
Healthy Females7.0 ± 2.1
Unsupplemented Pregnant Women2.9 ± 1.9
Data presented as mean ± SD. Lower levels in pregnant women suggest altered biotin metabolism or status.[4]

Experimental Protocols

The most accurate and sensitive method for the quantification of this compound in urine is High-Performance Liquid Chromatography (HPLC) coupled with an avidin-binding assay.[3]

Protocol 1: Quantification of Urinary this compound using HPLC with Avidin-Binding Assay

1. Principle: This method involves the separation of this compound from biotin and other metabolites in a urine sample using reverse-phase HPLC. The fractions corresponding to this compound are then quantified using an avidin-binding assay, which relies on the high-affinity interaction between avidin and the biotinyl group of this compound.

2. Materials and Reagents:

  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Avidin, Horseradish Peroxidase (HRP) conjugate

  • Biotin-HRP conjugate

  • Phosphate-buffered saline (PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for HRP (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M H₂SO₄)

  • 96-well microplates

  • Microplate reader

3. Urine Sample Collection and Preparation:

  • Collect a 24-hour or first-morning midstream urine sample in a sterile container.

  • To prevent bacterial degradation of analytes, store the sample at 4°C during collection and freeze at -20°C or -80°C for long-term storage.

  • Prior to analysis, thaw the urine sample at room temperature.

  • Centrifuge the sample at 2,000 x g for 15 minutes at 4°C to remove particulate matter.

  • Filter the supernatant through a 0.22 µm filter.

  • The sample is now ready for HPLC injection.

4. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector and a fraction collector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in ultrapure water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B (linear gradient)

    • 25-30 min: 30% to 95% B (linear gradient for column wash)

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

  • Detection: UV at 210 nm (for monitoring the separation, not for quantification of this compound).

  • Fraction Collection: Collect fractions every 0.5 or 1.0 minute into 96-well deep-well plates. The retention time of this compound must be determined beforehand by injecting a pure standard.

5. Avidin-Binding Assay (Competitive ELISA format):

  • Coating: Coat a 96-well microplate with a biotin-conjugate (e.g., biotinylated BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare a standard curve of this compound in ultrapure water or a synthetic urine matrix.

    • In a separate plate or tubes, pre-incubate the collected HPLC fractions, this compound standards, and controls with a fixed concentration of Avidin-HRP conjugate for 30-60 minutes at room temperature.

  • Binding: Transfer the pre-incubated mixtures to the coated and blocked microplate. Incubate for 1 hour at room temperature. During this step, free this compound from the samples and standards will compete with the immobilized biotin for binding to the Avidin-HRP.

  • Washing: Wash the plate five times with wash buffer to remove unbound Avidin-HRP.

  • Detection: Add the HRP substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: The concentration of this compound in the samples is inversely proportional to the signal. Calculate the concentration of this compound in the HPLC fractions by interpolating from the standard curve. Sum the concentrations of the fractions corresponding to the this compound peak to obtain the total amount.

Visualizations

Metabolic Pathway of Biotin to this compound

Biotin_Metabolism cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycle 1 Biotin Biotin Biotin_CoA Biotinyl-CoA Biotin->Biotin_CoA Acyl-CoA Synthetase Dehydrobiotinyl_CoA α,β-Dehydrobiotinyl-CoA Biotin_CoA->Dehydrobiotinyl_CoA Acyl-CoA Dehydrogenase Hydroxybiotinyl_CoA β-Hydroxybiotinyl-CoA Dehydrobiotinyl_CoA->Hydroxybiotinyl_CoA Enoyl-CoA Hydratase Ketobiotinyl_CoA β-Ketobiotinyl-CoA Hydroxybiotinyl_CoA->Ketobiotinyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Bisnorbiotin_CoA Bisnorbiotinyl-CoA Ketobiotinyl_CoA->Bisnorbiotin_CoA Thiolase This compound This compound Bisnorbiotin_CoA->this compound Thioesterase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC Reverse-Phase HPLC Separation Filtration->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Avidin_Assay Competitive Avidin-Binding Assay Fraction_Collection->Avidin_Assay Data_Analysis Data Analysis and Quantification Avidin_Assay->Data_Analysis

References

Application Notes and Protocols: Bisnorbiotin as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisnorbiotin is a principal metabolite of biotin (Vitamin B7), formed through the β-oxidation of biotin's valeric acid side chain. In the context of pharmaceutical analysis, particularly for biotin drug substances and products, this compound is a critical reference standard. Its use is essential for the accurate identification and quantification of impurities, ensuring the quality, safety, and efficacy of biotin-containing pharmaceuticals.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a reference standard in analytical workflows.

Physicochemical Properties and Reference Standard Specifications

A certified reference standard of this compound is crucial for establishing method traceability and ensuring accurate quantification. While a specific Certificate of Analysis for this compound may vary between suppliers, the following table outlines the essential data that should be provided.

ParameterSpecificationSource
Chemical Name 3-((3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl)propanoic acidInternal Data
Molecular Formula C₈H₁₂N₂O₃S[1]
Molecular Weight 216.26 g/mol [1]
CAS Number 16968-98-2[1]
Purity (e.g., by HPLC) ≥98%Example Data
Certified Concentration Provided by manufacturerExample Data
Uncertainty Provided by manufacturerExample Data
Storage Conditions 2-8°C, protected from lightExample Data
Retest Date Provided by manufacturerExample Data

Biotin Metabolism to this compound

The formation of this compound from biotin occurs via the metabolic pathway of β-oxidation, analogous to fatty acid degradation. This process involves the sequential shortening of the valeric acid side chain by two-carbon units. Understanding this pathway is important for identifying potential process-related impurities and degradants in biotin manufacturing.

biotin_metabolism biotin Biotin acyl_coa Biotinoyl-CoA biotin->acyl_coa Acyl-CoA Synthetase enoyl_coa Trans-Δ²- Enoyl-Biotinoyl-CoA acyl_coa->enoyl_coa Dehydrogenation dehydrogenation Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxyacyl_coa β-Hydroxy- biotinoyl-CoA enoyl_coa->hydroxyacyl_coa Hydration hydration Enoyl-CoA Hydratase ketoacyl_coa β-Keto- biotinoyl-CoA hydroxyacyl_coa->ketoacyl_coa Oxidation oxidation β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa This compound This compound ketoacyl_coa->this compound Thiolytic Cleavage thiolysis Thiolase (CoA-SH)

Biotin to this compound Metabolic Pathway

Analytical Methodologies

The following protocols are provided as a starting point for the development and validation of analytical methods for the quantification of this compound in pharmaceutical samples. These methods are based on established techniques for biotin analysis and should be fully validated in the user's laboratory to ensure suitability for the intended purpose.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the determination of this compound in biotin drug substance or formulated products where the concentration of this compound as an impurity is expected to be at a level detectable by UV.

Experimental Workflow for HPLC-UV Analysis

hplc_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Weigh and dissolve Biotin sample in mobile phase injection Inject samples and standards sample_prep->injection standard_prep Prepare stock solution of This compound reference standard working_standards Prepare serial dilutions for calibration curve working_standards->injection hplc_system Equilibrate HPLC system with mobile phase hplc_system->injection separation Isocratic or gradient elution on C18 column injection->separation detection UV detection at ~200-220 nm separation->detection peak_integration Integrate peak areas detection->peak_integration calibration_curve Construct calibration curve (Peak Area vs. Concentration) peak_integration->calibration_curve quantification Quantify this compound in sample calibration_curve->quantification

HPLC-UV Experimental Workflow

Protocol Details:

ParameterRecommended Conditions
Chromatographic Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and 10 mM potassium phosphate buffer (pH 3.0)
Gradient Program Start with a low percentage of acetonitrile and gradually increase. A typical starting point could be 5% acetonitrile, increasing to 40% over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 200 nm (Note: Biotin and its metabolites lack a strong chromophore, requiring detection at low UV wavelengths)

Quantitative Data (Example for Method Validation):

ParameterExpected Performance
Retention Time (this compound) To be determined during method development (expected to be shorter than biotin)
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL range)
Recovery 98 - 102%
Precision (%RSD) < 2%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers higher sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex matrices such as plasma or urine, or as a low-level impurity in pharmaceutical products.

Experimental Workflow for LC-MS/MS Analysis

lcms_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Sample extraction (e.g., protein precipitation or SPE) injection Inject samples and standards sample_prep->injection standard_prep Prepare stock solution of This compound reference standard working_standards Prepare serial dilutions for calibration curve in matrix working_standards->injection lc_system Equilibrate LC system lc_system->injection separation Gradient elution on C18 column injection->separation ms_detection ESI+ MRM detection separation->ms_detection peak_integration Integrate MRM transition peak areas ms_detection->peak_integration calibration_curve Construct calibration curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

LC-MS/MS Experimental Workflow

Protocol Details:

ParameterRecommended Conditions
Chromatographic Column C18, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program A typical gradient could start at 2% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Mass Spectrometry Parameters (Proposed):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 217.1To be determinedTo be optimized
Biotin (for comparison) 245.1227.1, 129.1, 97.1To be optimized

Note: The precursor ion for this compound is predicted based on its molecular weight ([M+H]⁺). The product ions and collision energy must be determined experimentally by infusing a solution of the this compound reference standard into the mass spectrometer.

Quantitative Data (Example for Method Validation):

ParameterExpected Performance
Retention Time (this compound) To be determined during method development
Linearity (R²) > 0.995
Limit of Detection (LOD) To be determined (typically in the pg/mL range)
Limit of Quantification (LOQ) To be determined (typically in the pg/mL range)
Matrix Effect To be assessed during validation
Recovery To be assessed during validation
Precision (%RSD) < 15%

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the robust analytical characterization of biotin-containing pharmaceutical products. The HPLC-UV and LC-MS/MS methodologies outlined in these notes provide a solid foundation for developing and validating methods for impurity profiling and quantitative analysis. It is imperative that these methods are rigorously validated within the user's laboratory to demonstrate their suitability for the specific application.

References

Troubleshooting & Optimization

Addressing challenges in the analytical measurement of Bisnorbiotin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical measurement of bisnorbiotin.

Troubleshooting Guides

This section addresses common issues encountered during the experimental measurement of this compound using Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).

ELISA Troubleshooting
Problem Potential Cause Recommended Solution
High Background Insufficient washingIncrease the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.[1][2]
Cross-reactivity with other biotin metabolitesUse a highly specific monoclonal antibody for this compound. Confirm antibody specificity with other biotin metabolites like biotin sulfoxide and this compound methyl ketone.
High antibody concentrationOptimize the concentration of the primary and/or secondary antibody by performing a titration experiment.[1]
Substrate solution overdevelopmentReduce the substrate incubation time or dilute the substrate solution. Read the plate immediately after adding the stop solution.[1][2]
Low or No Signal Inactive reagentsEnsure all reagents are within their expiration dates and have been stored correctly. Allow reagents to reach room temperature before use.[1]
Insufficient incubation time or temperatureFollow the recommended incubation times and temperatures in the assay protocol. Consider optimizing these parameters if necessary.[1][3]
Low antibody concentrationIncrease the concentration of the primary and/or secondary antibody.
Sample matrix interferenceDilute the sample to reduce the concentration of interfering substances.[4]
Poor Reproducibility (High CV%) Pipetting errorsUse calibrated pipettes and ensure proper pipetting technique. Change pipette tips between samples and reagents.[1]
Inconsistent incubation conditionsEnsure uniform temperature across the plate during incubation. Avoid stacking plates.
Inadequate washingEnsure all wells are washed with the same volume and for the same duration.
Bubbles in wellsVisually inspect the plate for bubbles before reading and remove them if present.[1]
HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phaseUse a column with end-capping to minimize interactions with residual silanols. Adjust the mobile phase pH to suppress the ionization of this compound.[5][6][7]
Column overloadDilute the sample or inject a smaller volume.[8]
Dead volume in the systemCheck all fittings and tubing for proper connections and minimize the length of tubing.[6]
Peak Fronting Sample overloadDilute the sample or inject a smaller volume.[1][8]
Inappropriate sample solventDissolve the sample in the mobile phase or a weaker solvent.
Poor Resolution Inadequate separationOptimize the mobile phase composition (e.g., organic solvent ratio, pH). Consider a column with a different stationary phase or a smaller particle size.
Matrix Effects Co-eluting interfering substances from the sample matrixImprove sample preparation by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Use a matrix-matched calibration curve or an internal standard to compensate for the effect.[9]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

This compound is a major catabolite of biotin (Vitamin B7), formed through the β-oxidation of biotin's valeric acid side chain. Its measurement in biological fluids like urine and plasma is crucial for studying biotin metabolism, turnover, and bioavailability.[10] Altered levels of this compound can be indicative of certain metabolic states or diseases.

Q2: Which analytical methods are most commonly used to measure this compound?

The most common methods for this compound quantification are immunoassays, particularly ELISA, and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][11]

Q3: My ELISA results for this compound are inconsistent. What are the likely causes?

Inconsistent ELISA results can stem from several factors, including pipetting errors, improper washing, temperature fluctuations during incubation, and reagent degradation.[1] A common and significant issue is interference from high levels of biotin in the sample, especially in assays utilizing the streptavidin-biotin interaction.[12]

Q4: How does biotin interfere with immunoassays for this compound, and how can I mitigate this?

Many immunoassays use a streptavidin-biotin system for signal amplification. High concentrations of biotin in a sample can saturate the streptavidin binding sites, leading to falsely low results in a sandwich ELISA or falsely high results in a competitive ELISA.[12][13]

Mitigation Strategies for Biotin Interference:

  • Sample Dilution: Diluting the sample can reduce the biotin concentration to a level that does not interfere with the assay.[14]

  • Biotin Depletion: Pre-treat the sample with streptavidin-coated beads or agarose to capture and remove excess biotin before analysis.[14]

  • Alternative Methods: Use an analytical method that does not rely on the streptavidin-biotin interaction, such as HPLC or LC-MS/MS.[14]

  • Patient Preparation: If applicable, advise patients to discontinue high-dose biotin supplements for at least 72 hours before sample collection.

Quantitative Data on Biotin Interference in Immunoassays

AnalyteAssay TypeBiotin Concentration Causing InterferenceObserved EffectReference
Various HormonesCompetitive≥10 ng/mLFalsely elevated results[15]
Various HormonesSandwichVariableFalsely low results[12]
Pediatric Obesity MarkersSandwich & Competitive10 - 1000 ng/mLVaried, with some sandwich ELISAs showing unexpected increases[16]
General ImmunoassaysAll types using streptavidin-biotin>500 ng/mLSignificant interference

Q5: I'm observing peak tailing in my HPLC chromatogram for this compound. How can I resolve this?

Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[5][6] To resolve this, you can:

  • Use a modern, high-purity, end-capped column.

  • Adjust the mobile phase pH to ensure this compound is in a single ionic state.

  • Add a competing amine, such as triethylamine, to the mobile phase to block the active sites on the stationary phase.[5]

Q6: How can I differentiate this compound from other biotin metabolites in my analysis?

Chromatographic methods like HPLC and LC-MS/MS are superior for differentiating between this compound and other structurally similar metabolites such as biotin sulfoxide, this compound methyl ketone, and biotin itself.[10] This is because these techniques separate compounds based on their physicochemical properties (e.g., polarity, mass-to-charge ratio), allowing for individual quantification. Immunoassays may exhibit cross-reactivity with these metabolites unless a highly specific antibody is used.

Experimental Protocols

General Sample Preparation for Plasma and Urine
  • Collection: Collect blood in EDTA or heparin tubes. Collect a mid-stream urine sample.[13]

  • Processing:

    • Plasma: Centrifuge blood at 1,000-2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

    • Urine: Centrifuge urine at 2,000 x g for 20 minutes at 4°C to remove particulate matter.

  • Storage: Store plasma and urine samples at -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles.

Competitive ELISA Protocol for this compound
  • Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add standards of known this compound concentration and prepared samples to the wells. Then, add a fixed amount of HRP-conjugated anti-bisnorbiotin antibody. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample/standard competes with the coated this compound for antibody binding.

  • Washing: Repeat the washing step to remove unbound components.

  • Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.

LC-MS/MS Protocol for this compound
  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing an internal standard, e.g., deuterated this compound).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute this compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard for accurate quantification.

Visualizations

Biotin_Metabolism Biotin Biotin beta_Oxidation β-Oxidation Biotin->beta_Oxidation Valeric Acid Side Chain Sulfur_Oxidation Sulfur Oxidation Biotin->Sulfur_Oxidation Thiophene Ring This compound This compound beta_Oxidation->this compound Biotin_Sulfoxide Biotin_Sulfoxide Sulfur_Oxidation->Biotin_Sulfoxide

Caption: Biotin metabolism pathways leading to the formation of this compound and biotin sulfoxide.

Troubleshooting_Workflow Start Inaccurate this compound Measurement Check_Method Analytical Method? Start->Check_Method ELISA_Issues ELISA Check_Method->ELISA_Issues Immunoassay HPLC_Issues HPLC/LC-MS Check_Method->HPLC_Issues Chromatography ELISA_Problem Specific ELISA Issue? ELISA_Issues->ELISA_Problem HPLC_Problem Specific HPLC Issue? HPLC_Issues->HPLC_Problem High_Background High Background ELISA_Problem->High_Background High BG Low_Signal Low Signal ELISA_Problem->Low_Signal Low Signal Poor_Reproducibility Poor Reproducibility ELISA_Problem->Poor_Reproducibility High CV% Check_Washing Optimize Washing and Blocking High_Background->Check_Washing Check_Reagents Verify Reagent Activity & Concentration Low_Signal->Check_Reagents Check_Technique Review Pipetting and Plate Handling Poor_Reproducibility->Check_Technique Biotin_Interference Suspect Biotin Interference? Check_Washing->Biotin_Interference Check_Reagents->Biotin_Interference Check_Technique->Biotin_Interference Biotin_Interference->HPLC_Issues No/Unresolved Mitigate_Biotin Dilute Sample or Use Biotin Depletion Biotin_Interference->Mitigate_Biotin Yes Mitigate_Biotin->ELISA_Issues Re-run Use_Alternative Switch to HPLC/LC-MS Mitigate_Biotin->Use_Alternative If persists Peak_Shape Poor Peak Shape (Tailing/Fronting) HPLC_Problem->Peak_Shape Shape Issues Matrix_Effect Matrix Effects HPLC_Problem->Matrix_Effect Quantitation Error Optimize_Column Optimize Column and Mobile Phase Peak_Shape->Optimize_Column Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Matrix_Effect->Improve_Cleanup

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

References

Identifying and mitigating interference in urinary Bisnorbiotin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate interference in urinary Bisnorbiotin assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a urinary this compound competitive immunoassay?

A urinary this compound assay is a competitive immunoassay used to measure the concentration of this compound, a metabolite of biotin, in urine samples. In this assay format, a known amount of labeled this compound (e.g., enzyme-conjugated) competes with the this compound present in the urine sample for a limited number of binding sites on a specific antibody that is typically immobilized on a solid phase (e.g., a microplate well). The signal generated is inversely proportional to the concentration of this compound in the sample; a lower signal indicates a higher concentration of urinary this compound.

Q2: What is the most common source of interference in urinary this compound assays?

The most common and significant source of interference is high concentrations of biotin in the urine sample.[1][2] This is often due to the patient or research subject taking high-dose biotin supplements, which are marketed for hair, skin, and nail health.[1] The excess biotin can cross-react with the assay components, leading to inaccurate results.

Q3: How does excess biotin interfere with a competitive immunoassay for this compound?

In a competitive immunoassay for this compound, excess biotin in the urine sample can bind to the anti-Bisnorbiotin antibody, preventing the labeled this compound from binding. This leads to a falsely low signal, which is then incorrectly interpreted as a high concentration of this compound in the sample.[1]

Q4: What are the typical dietary intakes of biotin versus high-dose supplementation?

Normal dietary intake of biotin is estimated to be between 35 and 70 micrograms (mcg) per day.[3] High-dose biotin supplements, however, can contain 5 to 10 milligrams (mg) or even up to 300 mg for certain medical conditions.[3] It is these high doses that are a major concern for interference in immunoassays.

Troubleshooting Guide

Issue: Unexpectedly high or inconsistent this compound levels.

If you observe unexpectedly high or variable this compound concentrations in your experimental results, consider the possibility of biotin interference. The following troubleshooting steps can help you identify and mitigate this issue.

Step 1: Investigate Potential Biotin Exposure
  • Action: Review subject/patient history for high-dose biotin supplementation.

  • Rationale: High doses of biotin are a primary cause of interference in competitive immunoassays, leading to falsely elevated results.[1] It is recommended to have patients discontinue biotin supplements for at least 48 to 72 hours before sample collection.[2]

Step 2: Perform Serial Dilution of the Urine Sample
  • Action: If biotin interference is suspected, perform a serial dilution of the urine sample and re-run the assay.

  • Rationale: Serial dilution can help to reduce the concentration of interfering substances like biotin below the threshold that affects the assay. If the corrected concentration of this compound is consistent across different dilutions, it suggests that the initial result was affected by interference.

Step 3: Implement a Biotin Depletion Protocol
  • Action: Treat the urine sample to remove excess biotin before performing the assay.

  • Rationale: Using streptavidin-coated magnetic beads or agarose can effectively remove biotin from the sample, as streptavidin has a very high affinity for biotin.[2][4] This allows for a more accurate measurement of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to biotin interference.

Table 1: Biotin Intake and Potential for Interference

Biotin Intake LevelTypical Daily DosePotential for Interference
Normal Dietary Intake35-70 mcgLow
High-Dose Supplementation5-10 mgHigh
Therapeutic DosesUp to 300 mgVery High

Table 2: General Interference Thresholds for Biotin in Immunoassays

AnalyteAssay TypeBiotin Interference ThresholdEffect of Interference
Various HormonesCompetitive>10 ng/mLFalsely Increased[5]
Various ProteinsSandwich>10 ng/mLFalsely Decreased[5]
Thyroglobulin (TG), Alpha-fetoprotein (AFP)Sandwich>500 ng/mLFalsely Decreased[6]
Anti-thyroglobulin (ATG), Free Thyroxine (FT4)Competitive>500 ng/mLFalsely Increased[6]

Experimental Protocols

Protocol 1: Biotin Depletion in Urine Samples using Streptavidin-Coated Magnetic Beads

Objective: To remove interfering biotin from urine samples prior to this compound analysis.

Materials:

  • Urine sample

  • Streptavidin-coated magnetic beads

  • Magnetic stand

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads in their storage buffer by vortexing.

  • Bead Washing:

    • Transfer an appropriate amount of bead suspension to a microcentrifuge tube.

    • Place the tube on a magnetic stand to separate the beads from the solution.

    • Carefully aspirate and discard the supernatant.

    • Remove the tube from the magnetic stand and resuspend the beads in PBS.

    • Repeat this washing step twice.

  • Sample Incubation:

    • After the final wash, resuspend the beads in the urine sample.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle mixing to allow the streptavidin to bind to the biotin in the sample.[2]

  • Biotin Removal:

    • Place the tube on the magnetic stand to pellet the biotin-bound beads.

    • Carefully collect the supernatant, which is the biotin-depleted urine sample.

  • Assay: Use the biotin-depleted urine sample for the this compound assay according to the manufacturer's instructions.

Protocol 2: Serial Dilution of Urine Samples

Objective: To reduce the concentration of interfering substances in a urine sample to a level that does not affect the assay outcome.

Materials:

  • Urine sample

  • Assay diluent (as specified by the assay kit manufacturer)

  • Microcentrifuge tubes or a 96-well dilution plate

  • Pipettes

Procedure:

  • Initial Dilution (1:2):

    • Label a clean microcentrifuge tube.

    • Add one part urine sample and one part assay diluent.

    • Mix thoroughly.

  • Subsequent Dilutions (e.g., 1:4, 1:8, 1:16):

    • For a 1:4 dilution, take one part of the 1:2 diluted sample and add one part assay diluent. Mix well.

    • For a 1:8 dilution, take one part of the 1:4 diluted sample and add one part assay diluent. Mix well.

    • Continue this process to create a series of dilutions.

  • Assay: Analyze the diluted samples in the this compound assay.

  • Calculation: When calculating the final concentration, remember to multiply the result from each diluted sample by its corresponding dilution factor (e.g., for a 1:4 dilution, multiply the result by 4).

Visualizations

cluster_0 Standard Competitive Immunoassay Workflow Urine Sample (with this compound) Urine Sample (with this compound) Antibody-Coated Well Antibody-Coated Well Urine Sample (with this compound)->Antibody-Coated Well Analyte Binding Signal Detection Signal Detection Antibody-Coated Well->Signal Detection Inverse Proportional Signal Labeled this compound Labeled this compound Labeled this compound->Antibody-Coated Well Competitor Binding

Standard competitive immunoassay workflow.

cluster_1 Biotin Interference Mechanism High Biotin in Sample High Biotin in Sample Antibody-Coated Well Antibody-Coated Well High Biotin in Sample->Antibody-Coated Well Interference Binding Falsely Low Signal Falsely Low Signal Antibody-Coated Well->Falsely Low Signal Incorrect Result Labeled this compound Labeled this compound Labeled this compound->Antibody-Coated Well Binding Blocked Falsely High Concentration Falsely High Concentration Falsely Low Signal->Falsely High Concentration Misinterpretation

Mechanism of biotin interference in a competitive assay.

cluster_2 Biotin Depletion Workflow Urine Sample with High Biotin Urine Sample with High Biotin Add Streptavidin Beads Add Streptavidin Beads Urine Sample with High Biotin->Add Streptavidin Beads Incubate Incubate Add Streptavidin Beads->Incubate Magnetic Separation Magnetic Separation Incubate->Magnetic Separation Collect Supernatant (Biotin-Depleted) Collect Supernatant (Biotin-Depleted) Magnetic Separation->Collect Supernatant (Biotin-Depleted) Perform Assay Perform Assay Collect Supernatant (Biotin-Depleted)->Perform Assay

Workflow for mitigating interference via biotin depletion.

References

Strategies for improving the accuracy of Bisnorbiotin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of bisnorbiotin quantification in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the accuracy of this compound quantification by LC-MS/MS?

The accuracy of this compound quantification is primarily influenced by three factors:

  • Sample Preparation: Efficient extraction of this compound from the biological matrix and removal of interfering substances are crucial. The choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can significantly impact recovery and matrix effects.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1]

  • Internal Standard Selection: The use of an appropriate internal standard (IS) is essential to compensate for variability during sample preparation and LC-MS/MS analysis. A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for achieving the highest accuracy and precision.

Q2: How can I minimize matrix effects in my this compound assay?

Minimizing matrix effects is a key strategy for improving accuracy. Here are several approaches:

  • Optimize Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to selectively isolate this compound and remove a larger portion of the matrix components compared to simpler methods like protein precipitation.

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a longer column.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization and more accurate quantification.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.

Q3: What type of internal standard is best for this compound quantification?

A stable isotope-labeled (SIL) internal standard, such as ¹³C- or ¹⁵N-labeled this compound, is the most suitable choice. SIL internal standards have nearly identical chemical and physical properties to the unlabeled analyte, meaning they behave similarly during sample extraction, chromatography, and ionization. This allows them to effectively compensate for variations in sample processing and matrix effects, leading to the most accurate and precise results. If a SIL-IS for this compound is unavailable, a structural analog can be used, but it may not compensate for all sources of variability as effectively.

Q4: My this compound peak shape is poor (tailing or fronting). What are the likely causes and solutions?

Poor peak shape can compromise integration and, therefore, accuracy.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and active sites on the chromatography column (e.g., residual silanols).

    • Solution: Use a column with high-purity silica and effective end-capping. Adjust the mobile phase pH or add a competing base to mask the active sites.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the injection volume or dilute the sample. Ensure the injection solvent is not significantly stronger than the initial mobile phase.

  • Split Peaks: This can be caused by a partially blocked column frit or a void at the head of the column.

    • Solution: Filter samples before injection to remove particulates. Use a guard column to protect the analytical column. If a void has formed, the column may need to be replaced.

Q5: I'm observing low recovery of this compound during sample preparation. How can I improve it?

Low recovery leads to reduced sensitivity and can impact accuracy.

  • Protein Precipitation: Ensure the precipitating solvent-to-sample ratio is optimal (typically 3:1 or 4:1). Vortex thoroughly and allow sufficient time for complete protein precipitation at a low temperature.

  • Liquid-Liquid Extraction: Optimize the pH of the aqueous phase to ensure this compound is in a neutral form for efficient partitioning into the organic solvent. Test different organic solvents to find the one with the best partitioning coefficient for this compound.

  • Solid-Phase Extraction (SPE): Ensure the sorbent chemistry is appropriate for this compound (e.g., a mixed-mode or polymeric sorbent). Methodical optimization of each step (conditioning, loading, washing, and elution) is critical. Ensure the elution solvent is strong enough to desorb the analyte completely.

Troubleshooting Guides

Issue 1: High Variability in Quality Control (QC) Samples
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Review and standardize the entire sample preparation workflow. Ensure consistent timing, temperatures, and volumes for all steps. Consider automating liquid handling steps if possible.
Matrix Effects Evaluate matrix effects by comparing the response of this compound in neat solution versus post-extraction spiked matrix. If significant, improve sample cleanup or optimize chromatography.
Internal Standard Instability Verify the stability of the internal standard in the stock solution and in the final extracted sample.
LC-MS System Instability Check for fluctuations in pump pressure, column temperature, and mass spectrometer performance. Run system suitability tests before each batch.
Issue 2: Poor Sensitivity / Signal-to-Noise (S/N) Ratio
Potential Cause Troubleshooting Step
Low Extraction Recovery Optimize the sample preparation method to improve recovery (see FAQ Q5).
Ion Suppression Significant matrix effects can suppress the this compound signal. Improve sample cleanup or chromatographic separation to reduce co-eluting interferences.
Suboptimal Mass Spectrometer Parameters Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for this compound and its internal standard.
Analyte Degradation Investigate the stability of this compound during sample collection, storage, and processing. Use of antioxidants or pH adjustment of the sample might be necessary.
Issue 3: Inaccurate Results Compared to a Reference Method
Potential Cause Troubleshooting Step
Calibration Issues Ensure the calibration standards are accurately prepared and stored correctly. Use a sufficient number of calibration points to cover the expected concentration range.
Inappropriate Internal Standard If not using a stable isotope-labeled internal standard, the structural analog may not be adequately compensating for all sources of error.
Interference from Metabolites Ensure the LC-MS/MS method is specific for this compound and that there is no cross-talk from other biotin metabolites. Check for isobaric interferences.
Bias in Sample Preparation The chosen sample preparation method might introduce a consistent bias. Evaluate recovery and matrix effects across the concentration range.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for this compound Quantification

Method Typical Recovery (%) Relative Matrix Effect (%) Precision (%RSD) Throughput
Protein Precipitation (PPT) 85 - 9560 - 85 (Ion Suppression)< 15High
Liquid-Liquid Extraction (LLE) 70 - 9080 - 95 (Less Suppression)< 10Medium
Solid-Phase Extraction (SPE) > 90> 95 (Minimal Effect)< 5Low to Medium

Data is synthesized from typical performance characteristics of these methods for small polar molecules like biotin metabolites.

Table 2: Impact of Internal Standard Choice on Accuracy and Precision

Internal Standard Type Accuracy (% Bias) Precision (%RSD) Comments
Stable Isotope-Labeled (e.g., ¹³C₃-Bisnorbiotin) < 5%< 5%Gold standard; co-elutes and corrects for most sources of variability.
Structural Analog (e.g., Biotin) 5 - 15%5 - 15%May not have identical extraction recovery or ionization efficiency. Elution time may differ.
No Internal Standard > 20%> 20%Not recommended for quantitative bioanalysis due to high potential for inaccuracy.

These values represent typical improvements in bioanalytical assays and highlight the importance of using an appropriate internal standard.

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using Protein Precipitation and LC-MS/MS
  • Sample Thawing: Thaw plasma samples and calibration standards on ice.

  • Aliquoting: Aliquot 100 µL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., ¹³C₃-bisnorbiotin in 50:50 methanol:water) to all tubes except for the blank matrix samples.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a new 96-well plate or autosampler vials.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Injection: Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

Protocol 2: this compound Quantification using Solid-Phase Extraction (SPE)
  • SPE Plate/Cartridge Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of internal standard and 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE plate and allow it to pass through slowly (gravity or light vacuum).

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid.

    • Wash 2: Add 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject 10 µL onto the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Protein Precipitation Workflow for this compound Analysis.

troubleshooting_logic Start Inaccurate Quantification Check_IS Check Internal Standard (SIL-IS used?) Start->Check_IS Check_Recovery Assess Sample Recovery Start->Check_Recovery Check_Cal Verify Calibration Curve Start->Check_Cal Check_Matrix Evaluate Matrix Effects Check_IS->Check_Matrix Yes Use_SIL_IS Use Stable Isotope-Labeled IS Check_IS->Use_SIL_IS No Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Check_Matrix->Improve_Cleanup Optimize_Chroma Optimize Chromatography Check_Matrix->Optimize_Chroma Optimize_Prep Optimize Sample Prep Method Check_Recovery->Optimize_Prep Remake_Cal Remake Calibrators Check_Cal->Remake_Cal Improve_Cleanup->Check_Recovery Optimize_Chroma->Check_Recovery

Caption: Troubleshooting Logic for Inaccurate this compound Quantification.

References

Method optimization for the simultaneous analysis of biotin and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized methods for the simultaneous analysis of biotin and its metabolites. It is intended for researchers, scientists, and drug development professionals working on bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of biotin?

A1: Biotin is catabolized primarily through two pathways. The valeric acid side chain is shortened via beta-oxidation, leading to metabolites like bisnorbiotin. The sulfur in the thiophene ring can be oxidized to form biotin-d-sulfoxide. Therefore, this compound and biotin sulfoxide are the most commonly analyzed metabolites.

Q2: What are the most common analytical techniques for biotin and its metabolites?

A2: Several methods exist, but High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent for their specificity and sensitivity.[1] While older microbiological and binding assays are sensitive, they can lack specificity and may not distinguish between biotin and its metabolites. LC-MS/MS is generally the preferred method for bioanalytical applications due to its high selectivity and ability to quantify multiple analytes simultaneously in complex biological matrices.[2]

Q3: Why is sample preparation critical for analyzing biotin in biological samples?

A3: Sample preparation is crucial for removing interferences like proteins and salts that are abundant in biological matrices (e.g., plasma, urine).[3] These interferences can cause a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification.[1][2] A robust sample preparation protocol ensures the method is accurate, precise, and reproducible.

Q4: What is biotin interference in immunoassays, and how is it relevant?

A4: Many clinical immunoassays use a biotin-streptavidin system for signal amplification. High levels of biotin in a patient's sample (often from supplementation) can saturate the streptavidin binding sites, leading to falsely high or low results depending on the assay format. While this is not a direct issue for chromatographic methods like LC-MS/MS, it is a critical consideration for researchers working in clinical settings or drug development, as it can lead to misinterpretation of other lab tests. It's recommended that patients abstain from biotin supplements for at least 72 hours before sample collection for such tests.[4]

Troubleshooting Guide

Q5: My chromatographic peaks are showing poor shape (tailing or fronting). What should I do?

A5: Poor peak shape can be caused by several factors.

  • Tailing peaks are often due to secondary interactions between your analytes and the column's stationary phase or column overload.[5]

    • Solution : Try reducing the sample amount injected or diluting your sample. Ensure the sample solvent is not stronger than the mobile phase. If the issue persists, consider using a different column chemistry with better end-capping to minimize secondary interactions.[5]

  • Fronting peaks are typically a sign of column overload or a physical problem with the column, such as a collapsed bed.[5]

    • Solution : First, reduce the injection volume or sample concentration. If all peaks are fronting, it may indicate a physical issue like a void at the column inlet. Check and replace the column frit or guard column if necessary.[5]

Q6: My analyte retention times are shifting between injections. What is the cause?

A6: Retention time instability can compromise analyte identification and integration.

  • Possible Causes : Fluctuations in mobile phase composition, pH, column temperature, or flow rate are common causes.[5] Column aging and degradation can also lead to gradual shifts over time.

  • Solution : Ensure your mobile phase is fresh, well-mixed, and properly degassed. Verify that the column oven is maintaining a stable temperature. Check the pump for consistent flow rate and pressure. If the problem persists, the column may need to be replaced.[5]

Q7: I suspect ion suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I confirm and mitigate this?

A7: Matrix effects are a significant challenge in bioanalysis.[2]

  • Confirmation : To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the analyte's signal in a spiked blank matrix extract to its signal in a pure solvent. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies :

    • Improve Sample Preparation : Add a more rigorous cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove more matrix components.[1]

    • Dilute the Sample : Diluting the sample can reduce the concentration of interfering matrix components. This can sometimes even improve the limit of detection (LOD) if the matrix effect was severe.[1]

    • Optimize Chromatography : Adjust the chromatographic conditions to separate the analytes from the co-eluting matrix components.

    • Use Isotope-Labeled Internal Standards : A stable isotope-labeled (SIL) internal standard for each analyte is the gold standard. The SIL standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.[6]

    • Matrix-Matched Calibration : Prepare calibration standards in a blank matrix extract that is identical to your samples. This ensures that the standards and samples experience the same matrix effect.[6]

Q8: I am observing ghost peaks or carryover in my runs. How can I resolve this?

A8: Ghost peaks and carryover can lead to inaccurate quantification, especially at low concentrations.

  • Possible Causes : These issues often stem from carryover from a previous high-concentration sample in the autosampler or insufficient flushing of the column between runs.[5][7] Contaminants in the mobile phase or solvents can also be a source.

  • Solution :

    • Run blank injections (injecting only the mobile phase or blank solvent) to confirm carryover.

    • Optimize the autosampler wash procedure. Use a stronger wash solvent and increase the wash volume or duration.[7]

    • Increase the equilibration time at the end of the gradient to ensure all components from the previous injection are eluted from the column before the next run.

    • If contamination is suspected, prepare fresh mobile phases using high-purity solvents.[7]

Data & Protocols
Quantitative Data Summary

The following tables summarize typical performance characteristics for analytical methods used to quantify biotin.

Table 1: Comparison of Analytical Method Parameters

Parameter HPLC-UV[8] Spectrofluorimetric[1]
Matrix Vitamin Premix Pharmaceutical Bulk & Preps
Column C18 ODS Hypersil (150x4.6mm, 3µ) N/A
Mobile Phase Buffer:Acetonitrile (91.5:8.5) N/A
Flow Rate 1.2 mL/min N/A
Detection UV at 200nm Fluorescence (Ex: 255nm, Em: 365nm)

| Run Time | 15 min | N/A |

Table 2: Typical Method Validation Results

Parameter HPLC-UV[8] Spectrofluorimetric[1]
Linearity Range 50-150 ppm 30-120 ng/mL
Correlation (r²) 0.996 0.9998
LOD Not Reported 2.41 ng/mL
LOQ Not Reported 7.29 ng/mL
Precision (%RSD) < 2% (Standard), < 5% (Sample) Not Reported

| Accuracy/Recovery | Not Reported | 99.55% - 101.67% |

Experimental Protocol: Simultaneous Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of biotin and its metabolites in human plasma. Note: This is a representative protocol and must be fully validated for specific laboratory use.

1. Materials and Reagents

  • Biotin, this compound, and Biotin-d-sulfoxide analytical standards

  • Biotin-(¹³C₁₂, ¹⁵N₃) or similar stable isotope-labeled internal standard (SIL-IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K₂EDTA)

  • Solid-Phase Extraction (SPE) cartridges

2. Sample Preparation

  • Thaw : Thaw plasma samples and standards on ice.

  • Spike : To 100 µL of plasma, add 10 µL of the SIL-IS working solution. For calibration standards and quality controls (QCs), add the appropriate concentration of analyte standards.

  • Protein Precipitation : Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute to precipitate proteins.

  • Centrifugation : Centrifuge at 13,000 x g for 10 minutes at 4°C.[9]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • SPE Cleanup (Optional but Recommended) :

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Transfer to an autosampler vial.

3. LC-MS/MS Conditions

  • LC System : UPLC/UHPLC system

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A : Water with 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid

  • Gradient :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 3.5 min: 95% B

    • 3.5 - 4.0 min: 95% to 5% B

    • 4.0 - 5.0 min: 5% B (Equilibration)

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

  • Mass Spectrometer : Triple quadrupole mass spectrometer

  • Ionization Mode : Electrospray Ionization, Positive (ESI+)

  • Detection : Multiple Reaction Monitoring (MRM). MRM transitions for each analyte and the SIL-IS must be optimized.

Visual Guides

Diagrams of Workflows and Pathways

MethodDevelopmentWorkflow General Workflow for Bioanalytical Method Development A Define Analytical Requirements (Analytes, Matrix, LOQ) B Sample Preparation (Protein Precipitation, SPE, LLE) A->B Initial extraction C Chromatographic Method Development (Column, Mobile Phase) B->C Inject extract D Mass Spectrometry Optimization (MRM Transitions) C->D Optimize separation E Method Validation (Linearity, Accuracy, Precision, Stability) D->E Finalize parameters F Routine Sample Analysis & Data Interpretation E->F Apply validated method

Caption: A typical workflow for developing and validating a bioanalytical method.

BiotinMetabolism Simplified Biotin Catabolic Pathway Biotin Biotin Sulfoxide Biotin-d-sulfoxide Biotin->Sulfoxide Sulfoxidation (Side Pathway) This compound This compound Biotin->this compound Beta-oxidation of Valeric Acid Side Chain

Caption: The primary metabolic pathways for biotin degradation in the body.

LCTroubleshooting LC-MS/MS Troubleshooting Flowchart Start Identify Issue PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime Sensitivity Low Sensitivity / Matrix Effects? Start->Sensitivity Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Also Yes Drift Drifting RT RetentionTime->Drift Yes Suppression Ion Suppression Sensitivity->Suppression Yes Sol_Tailing Reduce Sample Load Check Sample Solvent Use Different Column Tailing->Sol_Tailing Sol_Fronting Reduce Sample Load Check for Column Void Fronting->Sol_Fronting Sol_Drift Check Pump Flow Rate Check Column Temp Prepare Fresh Mobile Phase Drift->Sol_Drift Sol_Suppression Improve Sample Cleanup (SPE) Dilute Sample Use Isotope-Labeled IS Suppression->Sol_Suppression

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

References

A troubleshooting guide for LC-MS/MS analysis of biotin catabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions for the quantitative analysis of biotin catabolites, primarily 3-hydroxyisovaleric acid (3-HIA) and 3-hydroxyisovaleryl carnitine (3-HIC), which are key biomarkers for assessing biotin deficiency.

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS/MS analysis of biotin catabolites.

Question: I am not seeing any peaks for my analytes, or the signal is very low. What should I check?

Answer: This issue can stem from problems with the sample, the LC system, or the MS detector. Follow these steps to diagnose the cause:

  • Verify Sample Preparation: Ensure that the extraction was performed correctly. Inadequate protein precipitation can lead to a suppressed signal. Confirm that the correct internal standards (IS), such as deuterated analogs, were added.

  • Check LC System:

    • Solvents: Confirm mobile phase composition is correct and that there is enough solvent in the reservoirs.[1] An incorrect mobile phase pH or organic/aqueous ratio can significantly affect retention and ionization.

    • Injector: Check for air bubbles in the sample syringe or lines and ensure the injection volume is appropriate. Purge the injector and perform a leak test if necessary.

  • Inspect MS Settings:

    • Ion Source: Ensure the electrospray ionization (ESI) source is clean and that the spray is stable. Contamination can severely suppress the analyte signal.

    • MRM Transitions: Double-check that the correct precursor and product ion masses (Q1/Q3) for your target catabolites and internal standards are entered in the acquisition method.[2][3]

Question: My retention times are shifting between injections. What is causing this?

Answer: Retention time shifts can compromise analyte identification and quantification. The most common causes include:

  • Column Equilibration: The column may not be sufficiently equilibrated between injections. Ensure the re-equilibration step in your gradient is long enough.

  • Mobile Phase Issues: The mobile phase composition may be inconsistent. This can happen if the solvents are not mixed well or if one of the solvent lines has a blockage or air bubble. Changes in the mobile phase pH due to improper buffer preparation can also cause shifts.[1]

  • Column Temperature: Fluctuations in the column oven temperature will affect retention times. Verify that the temperature controller is stable.

  • Column Degradation: Over time, the stationary phase of the LC column can degrade, leading to changes in retention. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Question: I'm observing poor peak shape (e.g., fronting, tailing, or split peaks). How can I improve it?

Answer: Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Column Contamination: Buildup of matrix components on the column can cause peak tailing. Implement a column wash step or use a guard column.

  • Inappropriate Injection Solvent: The sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

  • Secondary Interactions: Analyte interaction with active sites on the stationary phase can cause tailing. Adding a small amount of a competing agent (like formic acid in the mobile phase) can help mitigate this.[1]

Question: My results are inconsistent and show poor reproducibility. What are the likely causes?

Answer: Inconsistent results are often related to matrix effects or sample preparation variability.

  • Matrix Effects: Biological samples are complex, and co-eluting endogenous components can suppress or enhance the ionization of the target analytes, leading to variability.[4][5] The most effective way to compensate for this is by using a stable isotope-labeled internal standard for each analyte that co-elutes and experiences the same matrix effects.

  • Sample Preparation: Inconsistent extraction efficiency during protein precipitation or other cleanup steps can lead to variable analyte recovery. Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and QCs.[1]

  • Instrument Contamination: Carryover from a previous high-concentration sample can affect subsequent analyses. Ensure the wash steps in your LC method are adequate to clean the injector and column between runs.

Frequently Asked Questions (FAQs)

Q1: What are the most important biotin catabolites to monitor for determining biotin status? A1: The most sensitive and widely accepted biomarkers for early or marginal biotin deficiency are 3-hydroxyisovaleric acid (3-HIA) and 3-hydroxyisovaleryl carnitine (3-HIC).[3] Their levels increase when the activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase is reduced.

Q2: Why is an internal standard necessary for this analysis? A2: An internal standard, preferably a stable isotope-labeled version of the analyte (e.g., [²H₈]-3HIA), is critical for accurate quantification.[3] It helps correct for variations in sample preparation (extraction recovery) and for matrix effects (ion suppression/enhancement) that can occur during LC-MS/MS analysis.

Q3: What type of LC column is best suited for separating biotin catabolites? A3: While several column chemistries can be used, a pentafluorophenyl (PFP) column has been shown to provide good resolution for 3-HIA and 3-HIC using an isocratic mobile phase of methanol and 0.1% formic acid in water.[1] Another option is an amino (NH2) column.[2] The choice depends on the specific sample matrix and desired separation from other metabolites.

Q4: Can I use a different sample type besides plasma or dried blood spots? A4: Yes, urine is also a common matrix for measuring 3-HIA.[3] However, the sample preparation protocol and reference ranges will differ. Any new matrix will require method validation to ensure accuracy and precision.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of key biotin catabolites. These settings should be optimized for your specific instrument.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zTypical Retention Time (min)Polarity
3-Hydroxyisovaleric Acid (3-HIA)117.159.02.7 - 2.9Negative[2][3]
[²H₈]-3-HIA (Internal Standard)125.061.0~2.7Negative[3]
3-Hydroxyisovaleryl Carnitine (3-HIC)246.285.15.5Positive
3-HIC-d3 (Internal Standard)249.285.1~5.5Positive

Note: The MRM transition for 3-HIC is an inferred value based on its chemical structure (protonated parent molecule) and the common fragmentation pattern of acylcarnitines (characteristic product ion at m/z 85.1). This should be confirmed during method development.

Experimental Protocols

Protocol: Extraction of Biotin Catabolites from Dried Blood Spots (DBS)

This protocol is adapted from a validated method for the simultaneous analysis of 3-HIA and 3-HIC.[1]

Materials:

  • Methanol (LC-MS grade)

  • Formic acid (AR grade)

  • Purified water (e.g., Milli-Q)

  • Working Internal Standard (IS) solution (containing appropriate concentrations of [²H₈]-3HIA and 3-HIC-d3 in 75:25 v/v methanol:0.1% formic acid buffer)

  • 96-well plate (1.2 mL) and microcentrifuge tubes

Procedure:

  • Punch two 3.2 mm discs from the DBS sample into a well of the 96-well plate.

  • Add 20 µL of the working IS solution to the well.

  • Perform protein precipitation by adding 100 µL of methanol followed by 170 µL of purified water.

  • Seal the plate and allow it to sit for 2 hours to facilitate extraction.

  • Sonicate the plate for 2 minutes at 25°C.

  • Transfer the contents of each well to a 0.5 mL microcentrifuge tube.

  • Centrifuge the tubes at approximately 9,400 x g for 10 minutes at 4°C.

  • Carefully transfer 30-50 µL of the supernatant into an LC-MS vial for analysis.

Visualizations

Biotin Catabolism Pathway

Biotin_Catabolism cluster_leucine Leucine Catabolism cluster_biotin_cycle Biotin-Dependent Step cluster_products Metabolic Products Leucine Leucine MC_CoA 3-Methylcrotonyl-CoA Leucine->MC_CoA Multiple Steps Enzyme 3-Methylcrotonyl-CoA Carboxylase MC_CoA->Enzyme HIA 3-Hydroxyisovaleric Acid (3-HIA) (Biomarker) MC_CoA->HIA Alternate Pathway Biotin Biotin (Cofactor) MG_CoA 3-Methylglutaconyl-CoA Enzyme->MG_CoA Normal Pathway HIC 3-Hydroxyisovaleryl Carnitine (3-HIC) (Biomarker) HIA->HIC Carnitine Conjugation Deficiency Biotin Deficiency (Reduced Enzyme Activity) Deficiency->Enzyme

Caption: Impaired leucine catabolism due to biotin deficiency.

LC-MS/MS Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed p1 No / Very Low Signal Start->p1 p2 Retention Time Shift Start->p2 p3 Poor Peak Shape Start->p3 p4 Inconsistent Results Start->p4 c1_1 Sample Prep Failure (e.g., IS missed) p1->c1_1 Check c1_2 Incorrect MS Method (Wrong MRMs) p1->c1_2 Check c1_3 LC Hardware Issue (No Flow / Injection) p1->c1_3 Check c2_1 Column Equilibration Insufficient p2->c2_1 Check c2_2 Mobile Phase Inconsistent p2->c2_2 Check c2_3 Column Temperature Fluctuating p2->c2_3 Check c3_1 Column Overload p3->c3_1 Check c3_2 Column Contamination p3->c3_2 Check c3_3 Wrong Injection Solvent p3->c3_3 Check c4_1 Matrix Effects (Ion Suppression) p4->c4_1 Check c4_2 Sample Prep Variability p4->c4_2 Check c4_3 System Carryover p4->c4_3 Check s1_1 Re-prepare Sample & QC Standards c1_1->s1_1 s1_2 Verify MRM Transitions & Ion Source Settings c1_2->s1_2 s1_3 Purge Pump, Check Lines, Perform Leak Test c1_3->s1_3 s2_1 Increase Equilibration Time c2_1->s2_1 s2_2 Remake Mobile Phase, Degas Solvents c2_2->s2_2 s2_3 Verify Column Oven Stability c2_3->s2_3 s3_1 Dilute Sample c3_1->s3_1 s3_2 Wash/Replace Column & Guard Column c3_2->s3_2 s3_3 Dissolve Sample in Initial Mobile Phase c3_3->s3_3 s4_1 Use Stable Isotope Internal Standard c4_1->s4_1 s4_2 Standardize Pipetting & Extraction Steps c4_2->s4_2 s4_3 Improve Injector Wash Method c4_3->s4_3

Caption: Decision tree for common LC-MS/MS troubleshooting issues.

References

Overcoming matrix effects in Bisnorbiotin quantification from plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of bisnorbiotin in plasma samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma). In the analysis of this compound from plasma, endogenous components like phospholipids, salts, and proteins can suppress or enhance the this compound signal during LC-MS/MS analysis, leading to inaccurate quantification.[1] this compound is a polar molecule, which can make it more susceptible to co-elution with polar matrix components, thus increasing the risk of matrix effects.

Q2: What are the most common sources of matrix effects in plasma samples?

A: The primary sources of matrix effects in plasma are phospholipids from cell membranes, salts, and endogenous metabolites.[1] Proteins are also a major interference but are typically removed during initial sample preparation steps.[2] Failure to adequately remove these components can lead to ion suppression or enhancement, impacting the accuracy and precision of this compound quantification.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A: Matrix effects can be evaluated qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank plasma sample will show a dip or rise in the baseline signal at the retention time of interfering components, indicating ion suppression or enhancement.

Quantitatively, the matrix effect can be assessed by comparing the peak area of this compound spiked into an extracted blank plasma sample (post-extraction spike) to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect. A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for these effects.[3]

Q4: What is a suitable internal standard for this compound quantification?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects and extraction recovery, thus providing the most accurate correction.[3] If a SIL-IS for this compound is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound from plasma.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state. Given its carboxylic acid group, a mobile phase pH below its pKa (around 4-5) is recommended for better retention on a C18 column.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase (e.g., PFP) to minimize interactions.[4]
Injection of High Organic Content Sample If using protein precipitation with a high percentage of organic solvent, dilute the supernatant with an aqueous solution before injection to match the initial mobile phase conditions.

Problem 2: High Signal Variability (Poor Precision)

Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Improve sample cleanup to remove more interfering components. Solid-phase extraction (SPE) is generally more effective at removing phospholipids than protein precipitation (PPT).[1]
Inconsistent Sample Preparation Ensure consistent timing and technique for each step of the sample preparation process. Automation can improve reproducibility.
Use of an Inappropriate Internal Standard Switch to a stable isotope-labeled internal standard for this compound to better compensate for variability.[3]

Problem 3: Low Analyte Recovery

Possible Cause Troubleshooting Step
Inefficient Protein Precipitation Optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma. A 3:1 or 4:1 ratio is a good starting point. Ensure thorough vortexing and adequate centrifugation time and speed.
Suboptimal SPE Protocol Ensure the SPE sorbent is appropriate for the polarity of this compound. A mixed-mode or polymeric sorbent may be more effective than a standard C18 sorbent. Optimize the wash and elution steps.
Inefficient Liquid-Liquid Extraction Select an extraction solvent with appropriate polarity. Given this compound's polar nature, a more polar extraction solvent or a salting-out assisted liquid-liquid extraction (SALLE) approach may be necessary.[5]

Problem 4: Significant Ion Suppression or Enhancement

Possible Cause Troubleshooting Step
Co-elution with Phospholipids Implement a sample preparation method specifically designed to remove phospholipids, such as phospholipid removal plates or certain SPE cartridges.[1]
Chromatographic Co-elution Modify the LC gradient to better separate this compound from interfering matrix components. A shallower gradient can improve resolution.
High Salt Concentration in the Sample If using LLE with a salting-out agent, ensure that the final extract is not saturated with salt. A dilution step may be necessary.

Experimental Protocols & Data

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for method development.

PropertyValueImplication for Analysis
Molecular Formula C₈H₁₂N₂O₃SGuides mass spectrometry parameter settings.
Molecular Weight 216.26 g/mol Used for calculating concentrations and setting MS parameters.
XLogP3 -0.4Indicates that this compound is a polar molecule, more so than biotin (XLogP3 ≈ 0.3). This suggests it will be highly water-soluble and may require specific conditions for extraction and chromatographic retention.[3][6]
Physical State SolidStandard handling procedures for solid reference standards apply.[6]
Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for different techniques for a polar analyte like this compound.

Disclaimer: The following quantitative data is illustrative and based on typical performance for similar polar analytes in plasma. Specific values for this compound may vary and should be determined experimentally during method validation.

Method Typical Recovery (%) Typical Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) with Acetonitrile85 - 10560 - 120 (can be significant)Simple, fast, and inexpensive.Limited removal of phospholipids and other interferences, leading to higher matrix effects.[1]
Liquid-Liquid Extraction (LLE) with Ethyl Acetate60 - 8080 - 110Can provide cleaner extracts than PPT.May have lower recovery for polar analytes like this compound; can be labor-intensive.
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange> 90> 95Highly selective, provides the cleanest extracts with minimal matrix effects.More expensive and time-consuming than PPT and LLE.
Detailed Methodologies

1. Protein Precipitation (PPT) Protocol

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Cation Exchange)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 100 µL of plasma by adding 100 µL of 4% phosphoric acid and the internal standard. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt spe Solid-Phase Extraction (Mixed-Mode) is->spe lle Liquid-Liquid Extraction (e.g., SALLE) is->lle centrifuge Centrifugation ppt->centrifuge evap_recon Evaporation & Reconstitution spe->evap_recon lle->evap_recon centrifuge->evap_recon lcms LC-MS/MS System evap_recon->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification in plasma.

Matrix_Effect_Mechanism Mechanism of Ion Suppression cluster_source Ion Source cluster_detector Mass Spectrometer analyte This compound droplet Droplet analyte->droplet Ionization matrix Matrix Component matrix->droplet Co-elution gas_phase Gas Phase Ion droplet->gas_phase Evaporation detector Detector gas_phase->detector Detection

Caption: Simplified mechanism of ion suppression due to matrix effects.

Troubleshooting_Logic start Inaccurate or Imprecise This compound Results check_is Is a SIL-IS used? start->check_is check_recovery Is recovery >80% and consistent? check_is->check_recovery Yes implement_sil Implement SIL-IS check_is->implement_sil No check_matrix Is matrix effect significant (e.g., MF <0.8 or >1.2)? check_recovery->check_matrix Yes optimize_extraction Optimize Extraction Protocol check_recovery->optimize_extraction No improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) check_matrix->improve_cleanup Yes end Acceptable Results check_matrix->end No optimize_lc Optimize LC Method (e.g., gradient, column) improve_cleanup->optimize_lc optimize_lc->check_matrix implement_sil->check_recovery optimize_extraction->check_recovery

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Ensuring the Stability of Bisnorbiotin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of bisnorbiotin in biological samples during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples important?

This compound is a major catabolite of biotin (Vitamin B7) produced through the beta-oxidation of biotin's valeric acid side chain.[1][2] Accurate measurement of this compound is crucial for studies on biotin metabolism, turnover, and bioavailability.[3][4] Ensuring its stability in collected biological samples is fundamental for obtaining reliable and reproducible data, as degradation can lead to an underestimation of its concentration.

Q2: Which biological samples are typically used for this compound analysis?

Urine is the most common matrix for measuring this compound and other biotin metabolites.[1][3][4] Plasma or serum can also be used, although the concentration of free biotin metabolites is generally lower than in urine.

Q3: What are the primary factors that can affect this compound stability during storage?

The main factors influencing the stability of metabolites like this compound in biological samples include:

  • Storage Temperature: Inappropriate temperatures can lead to enzymatic or chemical degradation.

  • Storage Duration: The length of storage can impact the extent of degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade analytes.[5]

  • Sample pH: pH variations can influence chemical stability.

  • Presence of Enzymes: Endogenous enzymes in the sample can metabolize the analyte.

  • Exposure to Light: Some compounds are light-sensitive.

Q4: What are the recommended short-term storage conditions for samples intended for this compound analysis?

For short-term storage (up to 24-48 hours), it is recommended to keep samples refrigerated at 2-8°C.[5] If processing is delayed, freezing the sample is the best option to maintain integrity.[6]

Q5: What are the best practices for long-term storage of biological samples for this compound analysis?

For long-term storage, samples should be frozen at -80°C.[7][8] This temperature is generally recommended for long-term stability of a wide range of metabolites. While some analytes are stable at -20°C, -80°C provides a greater margin of safety against degradation over extended periods.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable this compound levels in freshly collected samples. Improper sample collection or handling leading to rapid degradation.Review and optimize the sample collection protocol. Ensure samples are placed on ice immediately after collection and processed (e.g., centrifuged to separate plasma/serum) and frozen as quickly as possible.
Inconsistent results between aliquots of the same sample. Multiple freeze-thaw cycles of the parent sample before aliquoting.Aliquot samples into single-use vials immediately after the initial processing and before the first freeze. This avoids the need to thaw the entire sample multiple times.[5]
Decrease in this compound concentration in samples over time. Inadequate storage temperature or prolonged storage.Ensure samples are stored at -80°C for long-term stability. If -80°C is not available, use -20°C but for a shorter duration. Validate the stability for your specific storage conditions.
Interference in analytical assays. Potential degradation of this compound into other interfering compounds.Use a highly specific analytical method, such as LC-MS/MS, to differentiate this compound from its potential degradation products and other related metabolites.[11][12]

Quantitative Data on Sample Stability

While specific quantitative stability data for this compound is limited in published literature, the following table provides general recommendations for sample handling and storage based on best practices for metabolite stability. It is crucial to validate these conditions in your own laboratory.

ParameterUrinePlasma/Serum
Short-Term Storage Up to 48 hours at 4°C[5][13]Up to 24 hours at 4°C[14]
Long-Term Storage Months to years at -80°C[5]Months to years at -80°C[10]
Freeze-Thaw Stability Minimize cycles; ideally ≤ 3 cycles[5]Minimize cycles; ideally ≤ 3 cycles
Room Temperature Stability Unstable, process immediately or refrigerate. Significant changes can occur in a few hours.[5]Unstable, process immediately to separate plasma/serum and then refrigerate or freeze.[14][15]

Experimental Protocols

Protocol 1: Human Urine Sample Collection and Processing

  • Provide the subject with a sterile, labeled collection container.

  • For 24-hour urine collections, instruct the subject to discard the first morning void and then collect all subsequent urine for the next 24 hours.

  • Keep the collection container refrigerated or on ice during the collection period.

  • Once the full 24-hour collection is received, measure and record the total volume.

  • Thoroughly mix the pooled urine.

  • Centrifuge an aliquot of the urine at 2,000 x g for 10 minutes at 4°C to remove any sediment or cellular debris.

  • Transfer the supernatant into pre-labeled cryovials for storage.

  • Immediately store the aliquots at -80°C until analysis.

Protocol 2: Human Plasma Sample Collection and Processing

  • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Immediately after collection, gently invert the tube several times to mix the blood with the anticoagulant.

  • Place the tube on ice.

  • Within one hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

  • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Transfer the plasma into pre-labeled cryovials.

  • Immediately freeze the plasma aliquots at -80°C and store them until analysis.

Visualizations

cluster_collection Sample Collection cluster_processing Immediate Processing (within 1 hour) cluster_aliquoting Aliquoting cluster_storage Storage Collect_Urine Collect Urine Centrifuge_Urine Centrifuge Urine (optional, for clarity) Collect_Urine->Centrifuge_Urine Collect_Blood Collect Blood Centrifuge_Blood Centrifuge Blood to Separate Plasma Collect_Blood->Centrifuge_Blood Aliquot_Urine Aliquot Urine Supernatant Centrifuge_Urine->Aliquot_Urine Aliquot_Plasma Aliquot Plasma Centrifuge_Blood->Aliquot_Plasma Short_Term Short-Term Storage (2-8°C, <48h) Aliquot_Urine->Short_Term Long_Term Long-Term Storage (-80°C) Aliquot_Urine->Long_Term Directly for long-term storage Aliquot_Plasma->Short_Term Aliquot_Plasma->Long_Term Directly for long-term storage Short_Term->Long_Term For extended storage

Caption: Recommended workflow for biological sample handling to ensure this compound stability.

Biotin Biotin Beta_Oxidation Beta-Oxidation of Valeric Acid Side Chain Biotin->Beta_Oxidation This compound This compound Beta_Oxidation->this compound Further_Metabolism Further Metabolism (e.g., formation of This compound methyl ketone) This compound->Further_Metabolism Degradation_Products Potential Degradation Products (unstable storage) This compound->Degradation_Products Excretion Urinary Excretion This compound->Excretion Further_Metabolism->Excretion

Caption: Simplified metabolic pathway of biotin to this compound and potential for degradation.

References

Optimizing Chromatographic Separation of Biotin and Its Catabolites: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of biotin and its catabolites, achieving optimal chromatographic separation is paramount for accurate quantification and metabolic studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic analysis of biotin and its catabolites.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Resolution Inadequate separation between biotin and its structurally similar catabolites (e.g., bisnorbiotin, biotin sulfoxide).- Optimize Mobile Phase: Adjust the organic modifier concentration, pH, or buffer strength. A gradient elution may be necessary to resolve all compounds. - Change Stationary Phase: Consider a different column chemistry. A C18 column is common, but a phenyl-hexyl or a polar-embedded phase might offer different selectivity. - Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution.
Peak Tailing - Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the analytes. - Column Overload: Injecting too much sample.- Use a Base-Deactivated Column: Employ an end-capped column to minimize silanol interactions. - Mobile Phase Additive: Add a small amount of a competing base, like triethylamine, to the mobile phase. - Lower Injection Volume/Concentration: Reduce the amount of sample injected onto the column.
Low Sensitivity/Poor Signal - Suboptimal Detection Wavelength (UV): Biotin and its catabolites have weak UV absorbance. - Ion Suppression (LC-MS): Co-eluting matrix components can interfere with the ionization of the target analytes.- Use a More Sensitive Detector: Mass spectrometry (MS) is highly recommended for sensitive and specific detection. Post-column derivatization with a fluorescent tag can also be an option for HPLC-fluorescence detection. - Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to enhance ionization.
Retention Time Shifts - Inconsistent Mobile Phase Preparation: Small variations in pH or composition can affect retention. - Column Temperature Fluctuations: Changes in temperature can lead to shifts in retention times. - Column Degradation: Loss of stationary phase over time.- Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation. - Use a Column Oven: Maintain a constant and stable column temperature. - Use a Guard Column: Protect the analytical column from contaminants and extend its lifetime.
Ghost Peaks - Contamination: Carryover from previous injections or contaminated mobile phase/system.- Implement a Thorough Wash Method: Use a strong solvent to wash the injector and column between runs. - Use High-Purity Solvents: Ensure the mobile phase is prepared with HPLC- or MS-grade solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of chromatographic column for separating biotin and its catabolites?

A1: A reversed-phase C18 column is the most commonly used stationary phase for the separation of biotin and its catabolites. However, for challenging separations involving very similar structures, alternative chemistries such as phenyl-hexyl or polar-embedded phases can provide different selectivity and may yield better resolution.

Q2: How can I improve the detection of biotin and its catabolites, which have poor UV absorbance?

A2: Due to the low UV absorbance of these compounds, Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is the preferred method for sensitive and specific detection. If using HPLC with UV detection, post-column derivatization with a fluorescent agent can significantly enhance sensitivity.

Q3: What are the common matrix effects encountered when analyzing biotin and its catabolites in biological samples like plasma or urine?

A3: Ion suppression is a common matrix effect in LC-MS analysis of biological samples. This is often caused by co-eluting phospholipids and salts from the sample matrix, which interfere with the ionization of the target analytes in the mass spectrometer source.[1][2][3]

Q4: How can I minimize matrix effects in my analysis?

A4: Effective sample preparation is crucial. Techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix interferences. Using a stable isotope-labeled internal standard for each analyte can also help to compensate for matrix effects.

Q5: Is enzymatic hydrolysis necessary for the analysis of biotin in biological samples?

A5: Yes, in biological samples, biotin is often protein-bound. Enzymatic hydrolysis, typically using a protease like papain, is necessary to release the bound biotin and ensure accurate quantification of the total biotin concentration.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum for LC-MS/MS Analysis
  • Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: General HPLC-MS/MS Method
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Detection: Electrospray ionization (ESI) in positive or negative ion mode, depending on the specific catabolites. Use Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data

The following table provides typical retention times for biotin and some of its key catabolites obtained using a standard reversed-phase HPLC method. Actual retention times may vary depending on the specific system, column, and mobile phase conditions.

CompoundRetention Time (min)
Biotin5.2
Biotin Sulfoxide4.5
This compound4.8
Tetranorbiotin4.1
3-Hydroxyisovaleric acid3.5
3-Hydroxyisovaleryl carnitine3.9

Note: This data is illustrative. It is essential to determine retention times with authentic standards on your own system.

Visualizations

Biotin_Metabolic_Pathway Biotin Biotin Biotin_Sulfoxide Biotin Sulfoxide Biotin->Biotin_Sulfoxide Sulfoxidation This compound This compound Biotin->this compound β-oxidation Biotin_Sulfone Biotin Sulfone Biotin_Sulfoxide->Biotin_Sulfone Oxidation Tetranorbiotin Tetranorbiotin This compound->Tetranorbiotin β-oxidation

Caption: Simplified metabolic pathway of biotin catabolism.

Troubleshooting_Workflow decision decision Start Chromatographic Problem Identified Problem_Type What is the nature of the problem? Start->Problem_Type Peak_Shape Poor Peak Shape (Tailing/Fronting) Problem_Type->Peak_Shape Peak Shape Resolution Poor Resolution Problem_Type->Resolution Resolution Sensitivity Low Sensitivity Problem_Type->Sensitivity Sensitivity Retention_Time Retention Time Drift Problem_Type->Retention_Time Retention Time Check_Column Check Column Condition & Age Peak_Shape->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic %) Resolution->Optimize_Mobile_Phase Check_Sample_Prep Review Sample Preparation for Matrix Effects Sensitivity->Check_Sample_Prep Check_System Check HPLC System (Pump, Injector, Detector) Retention_Time->Check_System Solution_Found Problem Resolved Check_Column->Solution_Found Optimize_Mobile_Phase->Solution_Found Check_Sample_Prep->Solution_Found Check_System->Solution_Found

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Navigating Biotin Interference in Streptavidin-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges arising from biotin interference in streptavidin-based assays.

Frequently Asked Questions (FAQs)

Q1: What is biotin interference and why does it occur in streptavidin-based assays?

Biotin, also known as vitamin B7, is a water-soluble vitamin that can interfere with immunoassays that utilize the high-affinity interaction between streptavidin and biotin for signal generation.[1][2][3] This interference occurs when there is an excess of free biotin in a sample, typically from high-dose supplements.[2][3][4] The free biotin competes with biotinylated reagents (e.g., antibodies or antigens) for the binding sites on streptavidin, leading to inaccurate results.[1][5]

Q2: How does biotin interference affect different types of immunoassays?

The effect of biotin interference depends on the assay format:

  • Competitive Immunoassays: In this format, a known amount of biotinylated antigen competes with the antigen in the sample for binding to a limited number of antibody sites. Excess free biotin in the sample saturates the streptavidin, preventing the biotinylated antigen from binding. This leads to a falsely low signal, which is incorrectly interpreted as a high concentration of the analyte, resulting in a falsely elevated result.[1][5][6]

  • Non-competitive (Sandwich) Immunoassays: Here, the analyte is "sandwiched" between a capture antibody and a detection antibody, where one or both can be biotinylated to facilitate binding to a streptavidin-coated solid phase. Excess free biotin blocks the streptavidin binding sites, preventing the formation of the sandwich complex on the solid phase. This results in a decreased signal, leading to a falsely low or undetected analyte concentration.[1][5][6]

Q3: Which common assays are susceptible to biotin interference?

A wide range of assays can be affected, particularly those measuring hormones, cardiac markers, and other biomarkers. Commonly affected tests include those for:

  • Thyroid-stimulating hormone (TSH)

  • Free T3 and Free T4

  • Parathyroid hormone (PTH)

  • Troponin

  • Human chorionic gonadotropin (hCG)

  • Follicle-stimulating hormone (FSH) and Luteinizing hormone (LH)

  • Estradiol

  • Progesterone

  • Testosterone

  • Cortisol

  • Various cancer markers[3]

Q4: What levels of biotin are known to cause interference?

Normal dietary intake of biotin (around 30-100 mcg/day) does not typically cause interference.[3][7] However, the use of over-the-counter supplements for hair, skin, and nails often contain 5 mg (5,000 mcg) to 10 mg (10,000 mcg) of biotin, which can lead to significant interference.[2][3] Even higher doses (up to 300 mg/day) are used in some clinical trials, posing a greater risk.[2][3] The concentration of biotin that causes interference varies depending on the specific assay and manufacturer.[6]

Quantitative Data on Biotin Interference

The following tables summarize the biotin concentrations that have been reported to cause interference in various immunoassays. These values can vary between different assay manufacturers and platforms.

Table 1: Biotin Interference Thresholds for Selected Immunoassays

AnalyteAssay TypeBiotin Concentration Causing Interference (ng/mL)Effect on Result
TSHSandwich> 5Falsely Low
Free T4 (FT4)Competitive> 10Falsely High
Free T3 (FT3)Competitive> 10Falsely High
PTHSandwich> 10Falsely Low
Troponin TSandwich> 25Falsely Low
hCGSandwich> 1Falsely Low
EstradiolCompetitive> 500Falsely High

Data compiled from multiple sources. Specific interference thresholds should be confirmed with the assay manufacturer.

Table 2: Peak Serum Biotin Concentrations After Supplementation

Biotin DosePeak Serum Concentration (ng/mL) - 1 hour post-ingestion (Median)
5 mg41
10 mg91
20 mg184

Source: Adapted from clinical study data.[8]

Troubleshooting Guide

Issue: Unexpected or clinically discordant assay results.

This could manifest as results that do not align with the patient's clinical presentation or other laboratory findings.

Workflow for Investigating Potential Biotin Interference:

Biotin_Interference_Troubleshooting cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Resolution A Unexpected or Clinically Discordant Assay Result B Review Patient History: - High-dose biotin supplements? - Recent supplement intake? A->B Step 1 C Perform Serial Dilutions of the Sample B->C Step 2 H Rule Out Biotin Interference B->H If no biotin supplementation D Re-test with an Alternative Method (Not susceptible to biotin interference) C->D Step 3 G Confirm Biotin Interference C->G E Request a New Sample (After patient has abstained from biotin for 48-72 hours) D->E Step 4 D->G F Perform Biotin Removal Protocol E->F If re-sampling is not possible E->G F->G

Caption: Troubleshooting workflow for suspected biotin interference.

Experimental Protocols

Protocol 1: Removal of Biotin from Serum/Plasma Samples using Streptavidin-Coated Magnetic Beads

This protocol describes a method to deplete biotin from a sample prior to analysis.

Materials:

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% BSA)

  • Magnetic stand

  • Microcentrifuge tubes

  • Vortex mixer

  • Patient serum or plasma sample

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads by vortexing.

    • Aliquot the required volume of beads into a microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

    • Wash the beads by adding Binding/Wash Buffer, vortexing briefly, pelleting the beads on the magnetic stand, and removing the supernatant. Repeat this wash step twice.[9]

  • Sample Incubation:

    • Add the patient serum or plasma sample to the washed beads.

    • Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or by intermittent vortexing). This allows the streptavidin on the beads to bind the free biotin in the sample.[10]

  • Biotin Depletion:

    • Place the tube on the magnetic stand to pellet the beads (now with biotin bound).

    • Carefully collect the supernatant, which is the biotin-depleted sample.

  • Analysis:

    • Use the biotin-depleted supernatant for analysis in the streptavidin-based assay.

Protocol 2: Blocking Endogenous Biotin in Tissue Sections for Immunohistochemistry (IHC) or Immunofluorescence (IF)

This protocol prevents non-specific binding of streptavidin-based detection reagents to endogenous biotin present in tissues.

Materials:

  • Avidin solution

  • Biotin solution

  • Phosphate-Buffered Saline (PBS) or other suitable wash buffer

  • Fixed and permeabilized tissue sections on slides

Procedure:

  • Avidin Block:

    • After antigen retrieval and permeabilization, wash the tissue sections with PBS.

    • Incubate the sections with an avidin solution for 10-15 minutes at room temperature. This step saturates the endogenous biotin in the tissue.[11][12]

    • Wash the sections thoroughly with PBS.

  • Biotin Block:

    • Incubate the sections with a biotin solution for 10-15 minutes at room temperature. This step blocks any remaining open biotin-binding sites on the avidin molecule that was just applied.[11][12]

    • Wash the sections thoroughly with PBS.

  • Primary Antibody Incubation:

    • Proceed with the standard IHC or IF protocol by incubating with the primary antibody.

Visualizing the Mechanism of Interference

Diagram 1: Competitive Immunoassay - No Biotin Interference

Competitive_No_Interference Analyte (Sample) Analyte (Sample) Binds to Antibody Binds to Antibody Analyte (Sample)->Binds to Antibody Biotinylated Analyte (Reagent) Biotinylated Analyte (Reagent) Biotinylated Analyte (Reagent)->Binds to Antibody Binds to Streptavidin Binds to Streptavidin Biotinylated Analyte (Reagent)->Binds to Streptavidin Antibody Antibody Streptavidin-coated well Streptavidin-coated well Binds to Streptavidin->Streptavidin-coated well Signal Signal Binds to Streptavidin->Signal High Signal = Low Analyte

Caption: Competitive assay with no biotin interference.

Diagram 2: Competitive Immunoassay - With Biotin Interference

Competitive_With_Interference Free Biotin (Sample) Free Biotin (Sample) Saturates Streptavidin Saturates Streptavidin Free Biotin (Sample)->Saturates Streptavidin Biotinylated Analyte (Reagent) Biotinylated Analyte (Reagent) Blocked from binding Blocked from binding Biotinylated Analyte (Reagent)->Blocked from binding Streptavidin-coated well Streptavidin-coated well Saturates Streptavidin->Streptavidin-coated well Signal Signal Saturates Streptavidin->Signal Low Signal = Falsely High Analyte

Caption: Competitive assay showing biotin interference.

Diagram 3: Sandwich Immunoassay - No Biotin Interference

Sandwich_No_Interference Capture Antibody Capture Antibody Analyte (Sample) Analyte (Sample) Binds to Capture Antibody Binds to Capture Antibody Analyte (Sample)->Binds to Capture Antibody Biotinylated Detection Antibody Biotinylated Detection Antibody Binds to Analyte Binds to Analyte Biotinylated Detection Antibody->Binds to Analyte Binds to Streptavidin Binds to Streptavidin Biotinylated Detection Antibody->Binds to Streptavidin Streptavidin-coated well Streptavidin-coated well Binds to Streptavidin->Streptavidin-coated well Signal Signal Binds to Streptavidin->Signal High Signal = High Analyte

Caption: Sandwich assay with no biotin interference.

Diagram 4: Sandwich Immunoassay - With Biotin Interference

Sandwich_With_Interference Free Biotin (Sample) Free Biotin (Sample) Saturates Streptavidin Saturates Streptavidin Free Biotin (Sample)->Saturates Streptavidin Biotinylated Detection Antibody Biotinylated Detection Antibody Blocked from binding Blocked from binding Biotinylated Detection Antibody->Blocked from binding Streptavidin-coated well Streptavidin-coated well Saturates Streptavidin->Streptavidin-coated well Signal Signal Saturates Streptavidin->Signal Low Signal = Falsely Low Analyte

Caption: Sandwich assay showing biotin interference.

Alternative Approaches

If biotin interference is a persistent issue, consider using assay systems that do not rely on the streptavidin-biotin interaction. Some alternatives include:

  • Direct conjugation: Directly conjugating enzymes or labels to antibodies.

  • Alternative high-affinity pairs: Utilizing other binding systems like FITC-anti-FITC.

  • Different technology platforms: Employing methods such as liquid chromatography-mass spectrometry (LC-MS) that are not susceptible to this type of interference.[13]

References

Quality control measures for reliable Bisnorbiotin analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reliable Bisnorbiotin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to troubleshoot common issues encountered during the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the initial quality control steps to ensure reliable this compound analysis?

A1: Before starting any analysis, it is crucial to perform a system suitability test (SST) to ensure that the LC-MS/MS system is performing optimally. This involves injecting a standard solution of this compound and its internal standard to check for key parameters.

Q2: I am observing a high background signal in my chromatogram. What are the potential causes and solutions?

A2: A high background signal, or noise, can originate from several sources. Contaminated solvents or reagents are a common cause. Ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases. Another potential source is contamination within the LC system or the mass spectrometer's ion source. Regular cleaning of the ion source is recommended to prevent buildup of contaminants.[1] If the issue persists, flushing the entire LC system may be necessary.

Q3: My analyte peak is showing significant tailing. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors, including column degradation, secondary interactions between the analyte and the stationary phase, or a mismatch between the injection solvent and the mobile phase.[2][3] To address this, first, try flushing the column according to the manufacturer's instructions. If the problem continues, consider replacing the column. Optimizing the mobile phase, for instance by adjusting the pH or the concentration of additives, can help minimize secondary interactions.[2] Ensure that your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition.[3]

Q4: What is the importance of using a stable isotope-labeled internal standard for this compound analysis?

A4: A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is highly recommended for accurate and precise quantification.[4][5] SIL internal standards have nearly identical chemical and physical properties to the analyte.[4] This means they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, allowing for effective normalization of the analyte signal and correction for variability during sample preparation and analysis.[2][4]

Q5: How can I minimize matrix effects in my this compound assay?

A5: Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[5] To mitigate these effects, efficient sample preparation to remove interfering substances is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for sample clean-up.[2] Additionally, chromatographic separation should be optimized to separate this compound from matrix components. The use of a suitable stable isotope-labeled internal standard is also a primary strategy to compensate for any remaining matrix effects.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound analysis.

Issue Potential Cause Troubleshooting Steps
No or Low Signal for this compound Improper mass spectrometer settings.Verify the precursor and product ion transitions for this compound and its internal standard in your method. Infuse a standard solution directly into the mass spectrometer to confirm signal.
Ion source contamination.Clean the ion source components, including the capillary and lenses, as per the manufacturer's recommendations.[1]
Sample degradation.Ensure proper storage of samples (typically at -80°C) and minimize freeze-thaw cycles. Prepare fresh calibration standards and quality control samples.
High Variability in Results Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol, particularly pipetting steps. Use a stable isotope-labeled internal standard to correct for variability.[7]
Matrix effects.Evaluate matrix effects by comparing the analyte response in neat solution versus post-extraction spiked matrix samples. If significant effects are observed, optimize sample cleanup and/or chromatography.[6]
Carryover.Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method by using a stronger wash solvent.
Retention Time Shifts Column aging or contamination.Flush the column with a strong solvent. If the retention time continues to shift, the column may need to be replaced.[2]
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate composition. Degas the mobile phase to prevent bubble formation.
Inconsistent column temperature.Ensure the column oven is maintaining a stable temperature.

Experimental Protocols

Below are detailed methodologies for key experiments in this compound analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a general framework for the extraction of this compound from urine. Optimization may be required based on the specific SPE sorbent and equipment used.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To 500 µL of the supernatant, add 50 µL of the internal standard working solution (e.g., this compound-d4 in methanol).

    • Vortex for 10 seconds.

    • Add 500 µL of 0.1% formic acid in water and vortex again.

  • SPE Procedure:

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters for the analysis of this compound. These should be optimized for your specific instrumentation.

Parameter Condition
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined empirically
- this compound e.g., [M+H]+ → Product Ion 1 (Quantifier), [M+H]+ → Product Ion 2 (Qualifier)
- this compound-d4 (IS) e.g., [M+H]+ → Product Ion

Visualizations

General LC-MS/MS Workflow for this compound Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quant Quantification Integrate->Quant Report Reporting Quant->Report troubleshooting Start Low/No Signal for This compound CheckMS Check MS/MS Parameters (Transitions, Voltages) Start->CheckMS Infuse Direct Infusion of Standard Solution CheckMS->Infuse SignalOK Signal Present? Infuse->SignalOK CleanSource Clean Ion Source SignalOK->CleanSource No CheckLC Investigate LC System (Column, Tubing, Leaks) SignalOK->CheckLC Yes Resolved Issue Resolved CleanSource->Resolved CheckSample Investigate Sample Prep & Sample Stability CheckLC->CheckSample CheckSample->Resolved

References

Validation & Comparative

The Ascendance of Bisnorbiotin: A Comparative Guide to a Sensitive Marker for Biotin Nutritional Status

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bisnorbiotin as a sensitive marker for biotin nutritional status against other established and emerging biomarkers. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biochemical and experimental processes to facilitate an objective evaluation.

Introduction: The Quest for a Reliable Biotin Marker

Biotin, or vitamin B7, is a crucial coenzyme for several carboxylase enzymes involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1] Assessing an individual's biotin status is essential for preventing the adverse effects of deficiency, which can range from hair loss and skin rashes to neurological disorders. While several biomarkers have been proposed, their sensitivity and specificity in reflecting true biotin nutritional status have been subjects of ongoing research. This guide focuses on the validation of this compound, a principal catabolite of biotin, as a highly sensitive indicator of biotin levels.

Comparative Analysis of Biotin Status Markers

The ideal biomarker for biotin nutritional status should accurately reflect dietary intake and the body's functional biotin levels. This section compares urinary this compound with other commonly used markers: urinary 3-hydroxyisovaleric acid (3-HIA), and the abundance of biotinylated carboxylases (holo-MCC and holo-PCC) in lymphocytes.

Data Presentation

The following tables summarize quantitative data from studies evaluating these markers under varying biotin statuses.

Table 1: Urinary this compound Excretion in Response to Biotin Deficiency

ConditionUrinary this compound Excretionp-valueReference
Biotin SufficiencyBaseline< 0.0001[2]
Induced Biotin DeficiencySignificantly Decreased< 0.0001[2]

This study demonstrates a highly significant decrease in urinary this compound excretion in response to experimentally induced biotin deficiency, highlighting its sensitivity to changes in biotin intake.

Table 2: Comparison of Holo-MCC, Holo-PCC, and Urinary 3-HIA in Different Biotin Statuses

MarkerBiotin-Depleted (arbitrary units)Biotin-Sufficient (arbitrary units)Biotin-Supplemented (arbitrary units)p-value (Depleted vs. Sufficient)Reference
Holo-MCC Abundance4.1 (SD 2.6)8.2 (SD 3.5)15.7 (SD 7.5)< 0.0012[3]
Holo-PCC AbundanceNot specifiedNot specifiedNot specified< 0.0003[3]
Urinary 3-HIA Excretion~2x higher than other groupsBaselineBaselineNot specified[3]

This study found that the abundance of holo-MCC and holo-PCC are reliable markers to distinguish between biotin-deficient and biotin-sufficient individuals.[2][3] In contrast, while urinary 3-HIA excretion was elevated in biotin-deficient subjects, it could not differentiate between sufficient and supplemented individuals and showed a tendency for false-negative results in some subjects.[3]

Summary of Findings:

  • Urinary this compound: Decreased urinary excretion of this compound is an early and sensitive indicator of biotin deficiency.[2]

  • Holo-MCC and Holo-PCC: The abundance of these biotinylated enzymes in lymphocytes are considered highly reliable markers for distinguishing between biotin-deficient and sufficient states.[3]

  • Urinary 3-HIA: While responsive to biotin deficiency, it is limited by its inability to distinguish between sufficient and supplemented states and the potential for false negatives.[3]

  • Urinary Biotin: This marker is effective in identifying individuals taking biotin supplements but is not a reliable indicator to distinguish between deficient and sufficient individuals.[2][3]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Measurement of Urinary this compound: High-Performance Liquid Chromatography (HPLC) with Avidin-Binding Assay

This method is used for the quantitative analysis of biotin and its metabolites, including this compound, in urine.

  • Sample Preparation: 24-hour urine samples are collected from subjects. Aliquots of the urine are subjected to an extraction process to isolate biotin and its metabolites.

  • HPLC Separation: The extracted samples are injected into a high-performance liquid chromatography system. A reversed-phase C18 column is typically used to separate biotin, this compound, and other metabolites based on their physicochemical properties. The mobile phase composition and gradient are optimized to achieve clear separation of the compounds of interest.

  • Fraction Collection: The eluate from the HPLC column is collected into multiple fractions over time.

  • Avidin-Binding Assay: Each fraction is then analyzed using an avidin-binding assay. This assay leverages the high-affinity binding of avidin to biotin and its analogues. The amount of biotin or its metabolites in each fraction is quantified by measuring the binding to a known amount of labeled avidin.

  • Data Analysis: The concentration of this compound is determined by comparing the results to a standard curve generated with known amounts of purified this compound. Results are typically normalized to urinary creatinine excretion to account for variations in urine dilution.

Quantification of Holo-Carboxylase Abundance: Western Blotting (Streptavidin Blot)

This method quantifies the amount of biotinylated (active) carboxylases in lymphocytes.

  • Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples using density gradient centrifugation.

  • Protein Extraction: Total protein is extracted from the isolated lymphocytes using a suitable lysis buffer.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of total protein for each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Streptavidin Probing: The membrane is incubated with a labeled streptavidin conjugate (e.g., streptavidin-horseradish peroxidase). Streptavidin binds specifically to the biotin moiety of the holo-carboxylases.

  • Detection: The labeled streptavidin is detected using a chemiluminescent or colorimetric substrate. The resulting bands, corresponding to holo-MCC and holo-PCC, are visualized and quantified using densitometry.

  • Data Analysis: The abundance of each holo-carboxylase is expressed in arbitrary units, and a loading control (e.g., GAPDH) is used to normalize the data.

Mandatory Visualization

Biotin Catabolism Pathway

The following diagram illustrates the metabolic pathway for the conversion of biotin to its major catabolite, this compound, through β-oxidation of its valeric acid side chain.

Biotin_Catabolism Biotin Biotin BetaOxidation β-Oxidation (Mitochondria/Peroxisomes) Biotin->BetaOxidation Valeric Acid Side Chain This compound This compound BetaOxidation->this compound

Caption: Biotin is converted to this compound via β-oxidation.

Experimental Workflow for Biomarker Validation

This diagram outlines the typical workflow for a study designed to validate a nutritional biomarker like this compound.

Biomarker_Validation_Workflow cluster_study_design Study Design & Execution cluster_analysis Sample Analysis cluster_data Data Interpretation SubjectRecruitment Subject Recruitment (Healthy Volunteers) DietaryIntervention Dietary Intervention (Biotin Depletion/ Sufficiency/Supplementation) SubjectRecruitment->DietaryIntervention SampleCollection Sample Collection (Urine, Blood) DietaryIntervention->SampleCollection BiomarkerQuantification Biomarker Quantification (e.g., HPLC-Avidin Assay, Western Blot) SampleCollection->BiomarkerQuantification StatisticalAnalysis Statistical Analysis BiomarkerQuantification->StatisticalAnalysis Validation Biomarker Validation (Sensitivity, Specificity) StatisticalAnalysis->Validation

Caption: A typical workflow for validating a nutritional biomarker.

Conclusion

The evidence presented in this guide strongly supports the validation of urinary this compound as a sensitive and early indicator of biotin nutritional status. While the abundance of biotinylated carboxylases (holo-MCC and holo-PCC) in lymphocytes also serves as a reliable marker, the measurement of urinary this compound offers a non-invasive and robust alternative. Urinary 3-HIA, another commonly used marker, appears to be less reliable due to its potential for false negatives and its inability to distinguish between biotin-sufficient and supplemented states. For researchers, scientists, and drug development professionals, the choice of biomarker will depend on the specific context of the study. However, the data suggests that urinary this compound should be considered a primary candidate for accurately assessing biotin status in clinical and research settings.

References

A Comparative Guide: Urinary Bisnorbiotin vs. Plasma Biotin for Nutritional Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of biotin nutritional status is crucial in various research and clinical settings. While plasma biotin has been a traditional biomarker, recent evidence suggests that urinary bisnorbiotin, a major catabolite of biotin, may offer a more sensitive and reliable indication of biotin levels, particularly in cases of marginal deficiency and supplementation. This guide provides an objective comparison of urinary this compound and plasma biotin as biomarkers for biotin nutritional assessment, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureUrinary this compoundPlasma Biotin
Biomarker Type Catabolite, reflecting biotin utilization and turnover.Circulating concentration of the vitamin.
Sensitivity to Deficiency Considered an early and sensitive indicator of marginal biotin deficiency.[1]Not a reliable indicator of marginal biotin deficiency.[2][3]
Response to Supplementation Excretion significantly increases with biotin supplementation.[4]Increases with supplementation, but may not accurately reflect tissue status.[2]
Variability Can have high inter-individual variation.[1]Can be influenced by recent intake and homeostatic regulation.
Sample Type UrinePlasma or Serum
Analytical Complexity Requires chromatographic separation (e.g., HPLC) followed by detection.Can be measured by various methods, including microbiological and binding assays.

Performance Comparison: Experimental Data Insights

While direct head-to-head quantitative data from a single study across defined biotin statuses is limited in the public domain, the following table synthesizes expected trends based on available literature. The values are illustrative and intended to demonstrate the relative changes observed in different states of biotin nutrition.

Biotin Nutritional StatusPlasma Biotin Concentration (pmol/L)Urinary this compound Excretion (nmol/24 hours)
Deficient May remain within the lower end of the normal range.Significantly decreased.
Sufficient (Normal) 133–329[2]Baseline levels are detectable and vary among individuals.
Supplemented Significantly increased.Substantially increased, often by orders of magnitude.[4]

Note: The absolute values can vary significantly based on the analytical methods employed and the specific population studied.

The Metabolic Pathway of Biotin to this compound

The conversion of biotin to this compound occurs primarily in the liver through a process of beta-oxidation of the valeric acid side chain. This metabolic pathway is a key aspect of biotin catabolism.

Biotin_Metabolism Biotin Biotin BetaOxidation Beta-Oxidation (Liver Mitochondria & Peroxisomes) Biotin->BetaOxidation  Valeric Acid Side Chain Cleavage This compound This compound BetaOxidation->this compound Urine Urinary Excretion This compound->Urine

Caption: Metabolic conversion of biotin to this compound.

Experimental Protocols

Measurement of Plasma Biotin and Urinary this compound by High-Performance Liquid Chromatography (HPLC) with Avidin-Binding Assay

This method combines the separation power of HPLC with the high specificity of the biotin-avidin interaction for quantification.

1. Sample Preparation:

  • Plasma/Serum:

    • To 1 mL of plasma or serum, add a known amount of an internal standard (e.g., a stable isotope-labeled biotin).

    • Precipitate proteins by adding 2 mL of ice-cold ethanol.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Urine:

    • Thaw frozen urine samples and centrifuge at 5,000 x g for 15 minutes to remove particulate matter.

    • Add an internal standard to an aliquot of the supernatant.

    • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Separation:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient will depend on the column and the specific metabolites being separated.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 20 - 50 µL.

3. Post-Column Avidin-Binding Assay:

  • The eluent from the HPLC column is mixed with a solution containing avidin or streptavidin conjugated to a reporter enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

  • The mixture then passes through a reactor coil to allow for the binding of biotin and its metabolites to the avidin-enzyme conjugate.

  • A substrate for the enzyme is introduced, and the resulting product is detected by a spectrophotometer or fluorometer. The signal generated is proportional to the amount of biotin or this compound in the sample.

4. Quantification:

  • A standard curve is generated using known concentrations of biotin and this compound.

  • The concentration in the samples is calculated by comparing the peak areas of the analytes to the standard curve and correcting for the recovery of the internal standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Protein_Precipitation Protein Precipitation (Plasma) Plasma->Protein_Precipitation Urine Urine Sample Filtration Filtration (Urine) Urine->Filtration Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Filtration->HPLC Post_Column_Reactor Post-Column Reactor (Avidin-Enzyme Conjugate) HPLC->Post_Column_Reactor Detector Detector (Spectrophotometer) Post_Column_Reactor->Detector Quantification Quantification (Standard Curve) Detector->Quantification

References

A comparative analysis of biotin, Bisnorbiotin, and other catabolites in urine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the urinary excretion products of biotin, offering a comparative analysis of biotin, bisnorbiotin, and other key catabolites. This document provides supporting experimental data, detailed methodologies for analysis, and visualizations of the metabolic pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and quantification of these compounds.

Biotin, an essential B-vitamin, plays a crucial role as a cofactor for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The assessment of biotin status is critical in various research contexts, and the analysis of its urinary catabolites provides a more accurate picture of biotin turnover and bioavailability than measuring biotin alone. This guide delves into a comparative analysis of biotin and its primary urinary catabolites: this compound, biotin-d,l-sulfoxide, biotin sulfone, and this compound methyl ketone.

Quantitative Comparison of Biotin and its Catabolites in Urine

The urinary excretion profile of biotin and its catabolites in healthy adults reflects the metabolic pathways that degrade this vitamin. The following table summarizes the relative abundance of these compounds in urine under normal physiological conditions. This compound, a product of β-oxidation, is the most abundant catabolite.

CompoundMolar Percentage of Total Avidin-Binding Substances in Urine (Mean ± SD)
Biotin32 ± 12%
This compound52 ± 15%
This compound Methyl Ketone7.9 ± 5.8%
Biotin-d,l-sulfoxide4.0 ± 3.2%
Biotin Sulfone3.6 ± 1.9%

Data sourced from studies on healthy adults and represents the typical distribution of biotin and its major catabolites in urine.

Metabolic Pathways of Biotin Catabolism

Biotin is catabolized in human tissues through two primary pathways: β-oxidation of its valeric acid side chain and oxidation of the sulfur atom in its thiophene ring. These processes lead to the formation of the various catabolites found in urine.

Biotin_Metabolism Biotin Biotin Beta_Oxidation β-Oxidation Biotin->Beta_Oxidation Sulfur_Oxidation Sulfur Oxidation Biotin->Sulfur_Oxidation This compound This compound Beta_Oxidation->this compound Biotin_Sulfoxide Biotin-d,l-sulfoxide Sulfur_Oxidation->Biotin_Sulfoxide Bisnorbiotin_MK This compound Methyl Ketone This compound->Bisnorbiotin_MK Biotin_Sulfone Biotin Sulfone Biotin_Sulfoxide->Biotin_Sulfone

Caption: Metabolic pathway of biotin catabolism.

Experimental Protocols for Urinary Analysis

Accurate quantification of biotin and its catabolites in urine is essential for research in nutrition, drug metabolism, and diagnostics. Two primary analytical methods are employed: High-Performance Liquid Chromatography (HPLC) with Avidin-Binding Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the analysis of biotin and its catabolites in urine involves sample collection, preparation, chromatographic separation, and detection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Methods Urine_Collection Urine Collection Centrifugation Centrifugation Urine_Collection->Centrifugation SPE Solid Phase Extraction (Optional) Centrifugation->SPE HPLC HPLC Separation SPE->HPLC Detection Detection HPLC->Detection Avidin_Binding Avidin-Binding Assay Detection->Avidin_Binding Method 1 LC_MSMS LC-MS/MS Detection->LC_MSMS Method 2

Caption: General experimental workflow for urinary biotin analysis.

Method 1: HPLC with Avidin-Binding Assay

This method combines the separation power of HPLC with the high specificity of the biotin-avidin interaction for quantification.

1. Urine Sample Preparation:

  • Collect a 24-hour or first-morning urine sample.

  • Centrifuge the urine at 2000 x g for 15 minutes at 4°C to remove particulate matter.

  • The supernatant can be stored at -20°C until analysis.

  • Prior to injection, filter the sample through a 0.45 µm filter.

2. HPLC Separation:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: 0.1% aqueous formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20-100 µL.

3. Post-Column Avidin-Binding Assay:

  • The eluent from the HPLC is mixed with a solution containing avidin conjugated to an enzyme (e.g., horseradish peroxidase).

  • The biotin and its catabolites in the eluent bind to the avidin-enzyme conjugate.

  • The mixture then flows through a column packed with biotin-agarose beads.

  • Unbound avidin-enzyme conjugate is captured by the biotin-agarose beads.

  • The amount of unbound conjugate is inversely proportional to the amount of biotin and its catabolites in the sample.

  • A substrate for the enzyme is then introduced, and the resulting signal (e.g., colorimetric or fluorescence) is measured by a detector.

4. Quantification:

  • A standard curve is generated using known concentrations of biotin and its catabolites.

  • The concentration of each analyte in the urine sample is determined by comparing its peak area to the standard curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of biotin and its catabolites.

1. Urine Sample Preparation:

  • Follow the same initial steps as for the HPLC-avidin binding assay (collection and centrifugation).

  • Solid Phase Extraction (SPE): For increased sensitivity and to remove interfering matrix components, an SPE step may be employed using a C18 cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the urine sample.

    • Wash the cartridge with water to remove salts.

    • Elute the analytes with methanol.

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

2. LC Separation:

  • Column: A reversed-phase C18 or HILIC column is commonly used.

  • Mobile Phase: Similar to the HPLC method, a gradient of water and acetonitrile with a modifier like formic acid is typical.

3. MS/MS Detection:

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions are monitored for each analyte.

Table of Representative MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Biotin245.1227.1, 97.115, 25
This compound217.1199.1, 97.115, 25
Biotin-d,l-sulfoxide261.1243.1, 113.115, 20
Biotin Sulfone277.1259.1, 129.115, 20
This compound Methyl Ketone229.1211.1, 97.115, 25

Note: These are representative values and should be optimized for the specific instrument used.

4. Quantification:

  • Stable isotope-labeled internal standards for each analyte are ideally used to correct for matrix effects and variations in instrument response.

  • Quantification is achieved by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Conclusion

The analysis of biotin and its catabolites in urine provides valuable insights into biotin metabolism and nutritional status. While the HPLC-avidin binding assay is a robust and specific method, LC-MS/MS offers higher sensitivity and the ability to simultaneously quantify multiple analytes with high precision. The choice of method will depend on the specific research question, available instrumentation, and the required level of sensitivity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field.

A Comparative Guide to the Cross-Validation of Analytical Methods for Bisnorbiotin Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of bisnorbiotin, a key metabolite of biotin. The objective is to offer a detailed overview of the available techniques, their performance characteristics, and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs. The two principal methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the Microbiological Assay.

Executive Summary

The accurate measurement of this compound is crucial for understanding biotin metabolism and its role in various physiological and pathological processes. LC-MS/MS has emerged as a highly specific and sensitive method for the quantification of this compound, offering detailed insights into its pharmacokinetics. In contrast, the traditional microbiological assay, while foundational, provides a measure of total avidin-binding substances and may lack the specificity and sensitivity required for certain research applications. This guide presents a side-by-side comparison of these methods, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of LC-MS/MS and Microbiological Assays for the measurement of biotin and its metabolites. It is important to note that while specific data for this compound is available for LC-MS/MS, the data for the microbiological assay is generally for total biotin and may not fully reflect the specific performance for this compound.

Performance CharacteristicLC-MS/MSMicrobiological Assay
Linearity (Correlation Coefficient) >0.99[1]Not typically reported
Accuracy (% Recovery) 89% - 120%[1]Generally considered acceptable, but specific data for this compound is limited.
Precision (% RSD) 0.5% - 13%[1]Typically higher variability than LC-MS/MS.
Limit of Quantification (LOQ) 0.42 - 5.0 µg/L (for a range of B vitamins)[1]Generally higher than LC-MS/MS.
Specificity High (based on mass-to-charge ratio)Lower (measures all compounds that support microbial growth)
Throughput HighLow to medium
Sample Volume Low (µL range)Higher (mL range)

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound.

1. Sample Preparation (Protein Precipitation): [1]

  • To 100 µL of plasma or serum, add an internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. Chromatographic Separation: [1]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection: [1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Microbiological Assay

This assay relies on the principle that the growth of certain microorganisms is dependent on the presence of biotin and its vitamers, including this compound.

1. Preparation of Assay Medium:

  • A basal medium deficient in biotin but containing all other necessary growth factors for Lactobacillus plantarum is prepared.

2. Sample and Standard Preparation:

  • Samples and a series of this compound standards are serially diluted.

  • An aliquot of each dilution is added to tubes containing the assay medium.

3. Inoculation and Incubation:

  • Each tube is inoculated with a standardized suspension of Lactobacillus plantarum.

  • The tubes are incubated at 37°C for 18-24 hours.

4. Measurement of Microbial Growth:

  • The growth of the bacteria is measured by turbidimetry (optical density) at a specific wavelength (e.g., 600 nm).

  • A standard curve is generated by plotting the turbidity against the known concentrations of the this compound standards.

  • The concentration of this compound in the samples is determined by interpolating their turbidity values on the standard curve.

Mandatory Visualizations

G General Workflow for Bioanalytical Method Validation cluster_0 Method Development cluster_1 Method Validation Sample Preparation Sample Preparation Chromatography Chromatography Sample Preparation->Chromatography Mass Spectrometry Mass Spectrometry Chromatography->Mass Spectrometry Linearity Linearity Mass Spectrometry->Linearity Accuracy Accuracy Precision Precision Selectivity Selectivity Stability Stability LLOQ LLOQ Method Development Method Development Method Validation Method Validation

Caption: A flowchart illustrating the key stages of bioanalytical method development and validation.

G Comparison of Analytical Methods for this compound cluster_0 LC-MS/MS cluster_1 Microbiological Assay This compound Measurement This compound Measurement LC-MS/MS LC-MS/MS Microbiological Assay Microbiological Assay High Specificity High Specificity High Sensitivity High Sensitivity High Throughput High Throughput Low Sample Volume Low Sample Volume Complex Instrumentation Complex Instrumentation Lower Specificity Lower Specificity Lower Sensitivity Lower Sensitivity Lower Throughput Lower Throughput Higher Sample Volume Higher Sample Volume Simpler Instrumentation Simpler Instrumentation

Caption: A diagram comparing the key attributes of LC-MS/MS and Microbiological Assays.

Conclusion

The choice of an analytical method for this compound measurement is highly dependent on the specific research question and the resources available. LC-MS/MS stands out as the superior method for applications requiring high specificity, sensitivity, and throughput, making it the gold standard for pharmacokinetic and metabolic studies in drug development. While the microbiological assay has historical significance and can be useful for assessing total biotin-related activity, its limitations in specificity and sensitivity make it less suitable for precise quantification of individual metabolites like this compound. Researchers should carefully consider the performance characteristics and experimental requirements outlined in this guide to make an informed decision for their analytical needs.

References

Navigating the Analytical Landscape of Bisnorbiotin: A Guide to Certified Reference Materials and Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of biotin metabolism and related pathways, the accurate quantification of its metabolites is paramount. Bisnorbiotin, a key catabolite of biotin, serves as a critical biomarker in various physiological and pathological processes. The availability and proper use of certified reference materials (CRMs) are fundamental to ensuring the reliability and comparability of analytical data. This guide provides a comprehensive comparison of available this compound reference materials, detailed experimental protocols for its quantification, and a discussion on analytical best practices.

The Crucial Role of Certified Reference Materials

Certified Reference Materials are the cornerstone of accurate and reproducible analytical measurements. They are highly characterized materials with established property values, uncertainties, and traceability to national or international standards. The use of CRMs is essential for method validation, calibration of analytical instruments, and quality control, thereby ensuring the integrity of research and development data.

Availability of this compound Reference Materials

While the market for biotin CRMs is well-established, with suppliers like MilliporeSigma (Supelco) and CPAChem offering products with detailed certificates of analysis, the availability of certified reference materials specifically for this compound is more limited.

Our investigation has identified two primary sources for this compound reference standards:

  • Axios Research: Offers this compound as a reference standard intended for analytical method development and validation.

  • LGC Standards: Lists this compound as a reference material for pharmaceutical analytical testing.[1]

Alternative Analytical Standards

Currently, there is a lack of commercially available, non-CRM analytical standards for this compound. This underscores the importance of sourcing high-quality reference materials from reputable suppliers. In situations where a CRM is unavailable, researchers may need to consider custom synthesis of this compound, followed by rigorous purification and characterization to establish it as an in-house primary reference material.

Quantitative Analysis of this compound: A Detailed Experimental Protocol

The quantification of this compound, particularly in biological matrices such as urine, is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for measuring the typically low concentrations of this metabolite.

Below is a synthesized, detailed protocol for the quantitative analysis of this compound in urine, based on established methodologies for biotin and its metabolites.[2][3][4]

Table 1: Comparison of this compound Reference Materials (Data to be obtained from suppliers)

Supplier Product Name CAS Number Purity (%) Concentration Format Storage Conditions Certificate of Analysis Available
Axios ResearchThis compound Reference Standard16968-98-2Contact SupplierContact SupplierContact SupplierContact SupplierContact Supplier
LGC StandardsThis compound16968-98-2Contact SupplierContact SupplierContact SupplierContact SupplierContact Supplier
Experimental Protocol: Quantitative Analysis of this compound in Human Urine by LC-MS/MS

1. Sample Preparation:

  • Standard Preparation:

    • Accurately weigh the this compound certified reference material.

    • Prepare a stock solution in a suitable solvent (e.g., methanol or dimethyl sulfoxide).

    • Perform serial dilutions to create a series of calibration standards at concentrations relevant to the expected sample concentrations.

  • Urine Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To precipitate proteins, add a threefold volume of ice-cold acetonitrile to the urine sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation. The gradient should be optimized based on the specific column and system.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any internal standards. The exact m/z transitions should be determined by infusing a standard solution of this compound into the mass spectrometer.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratios of the analyte to the internal standard (if used) against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Selection Process

To further clarify the experimental and decision-making processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis urine Urine Sample protein_precipitation Protein Precipitation (Acetonitrile) urine->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection calibration_curve Calibration Curve Construction ms_detection->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

reference_material_selection start Start: Need for This compound Standard check_crm Certified Reference Material (CRM) Available? start->check_crm use_crm Procure and Use CRM (e.g., Axios, LGC) check_crm->use_crm Yes check_research_grade High-Purity Research-Grade Material Available? check_crm->check_research_grade No end Proceed with Analysis use_crm->end use_research_grade Procure and Perform In-House Validation (Purity, Identity) check_research_grade->use_research_grade Yes custom_synthesis Consider Custom Synthesis and Characterization check_research_grade->custom_synthesis No use_research_grade->end custom_synthesis->end

Caption: Decision tree for selecting a this compound reference material.

Conclusion

The accurate quantification of this compound is essential for advancing our understanding of biotin metabolism. While the availability of certified reference materials for this compound is currently limited, researchers can source reference standards from specialized suppliers. It is imperative to obtain detailed product specifications to ensure the quality and reliability of these materials. The provided LC-MS/MS protocol offers a robust framework for the sensitive and specific quantification of this compound in biological samples. By adhering to best practices in analytical chemistry and utilizing well-characterized reference materials, the scientific community can ensure the generation of high-quality, reproducible data in this important area of research.

References

Navigating Biotin Status: A Comparative Guide to Bisnorbiotin Levels and Carboxylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately assessing biotin status is crucial for understanding its role in health and disease. This guide provides a comprehensive comparison of two key indicators: the urinary levels of the biotin catabolite, bisnorbiotin, and the enzymatic activity of biotin-dependent carboxylases. By examining the experimental data and methodologies, this guide offers insights into the strengths and applications of each biomarker.

Biotin, an essential B vitamin, serves as a covalently bound coenzyme for five mammalian carboxylases that play pivotal roles in fatty acid synthesis, gluconeogenesis, and amino acid catabolism. Consequently, a decline in biotin levels directly impacts the activity of these enzymes, leading to metabolic dysregulation. Two principal methods for assessing biotin status involve measuring the urinary excretion of its metabolites, such as this compound, and directly assaying the activity of biotin-dependent carboxylases in tissues like peripheral blood lymphocytes.

Correlation Between this compound and Carboxylase Activity: The Evidence

A landmark study by Eng et al. (2013) investigated various markers of biotin status in healthy adults under conditions of biotin deficiency, sufficiency, and supplementation. The study concluded that the abundance of biotinylated propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCC) in lymphocytes were the most reliable indicators for distinguishing between these three states. This strongly suggests a tight coupling between biotin availability, which influences this compound production, and the functional capacity of these critical enzymes.

Comparative Analysis of Biomarkers

The choice of biomarker for assessing biotin status often depends on the specific research or clinical question, sample availability, and the required sensitivity.

BiomarkerPrincipleAdvantagesDisadvantages
Urinary this compound Measurement of a major biotin catabolite reflecting recent biotin intake and catabolism.[1]Non-invasive sample collection. Reflects whole-body biotin turnover. Decreased excretion is an early indicator of biotin deficiency.Can be influenced by factors affecting biotin metabolism, such as pregnancy and certain medications. May not directly reflect the functional status of carboxylases in specific tissues.
Lymphocyte Carboxylase Activity (e.g., PCC) Direct measurement of the enzymatic function of a biotin-dependent enzyme.Provides a direct functional assessment of biotin status at the cellular level. Lymphocyte PCC activity is considered a highly sensitive indicator of marginal biotin deficiency.[2]Requires invasive blood sampling and immediate processing of lymphocytes. The assay is technically more complex and may have higher variability.
Urinary 3-Hydroxyisovaleric Acid (3-HIA) Measurement of an abnormal metabolite that accumulates when the activity of the biotin-dependent enzyme MCC is reduced.[1]Non-invasive sample collection. Elevated levels are an early and sensitive indicator of biotin deficiency.Can have a significant number of false-negative results. Does not distinguish between biotin-sufficient and biotin-supplemented individuals.[3]

Experimental Protocols

Accurate and reproducible data are paramount in biomarker studies. The following sections detail the methodologies for the key experiments discussed.

Measurement of Urinary this compound by HPLC-Avidin Binding Assay

This method combines the separation power of high-performance liquid chromatography (HPLC) with the high specificity of the avidin-biotin interaction.

1. Sample Preparation:

  • Collect a 24-hour urine sample and store it at -20°C.

  • Thaw and centrifuge the urine sample to remove any particulate matter.

  • An aliquot of the supernatant is used for analysis.

2. HPLC Separation:

  • Inject the prepared urine sample onto a reverse-phase C18 HPLC column.

  • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile).

  • The gradient is optimized to separate biotin and its various metabolites, including this compound.

3. Post-Column Avidin-Binding Assay:

  • The eluent from the HPLC column is mixed with a solution containing avidin and a reporter molecule (e.g., a fluorescently labeled biotin derivative).

  • Biotin and its metabolites in the eluent compete with the reporter molecule for binding to avidin.

  • The unbound fluorescent reporter is then detected by a fluorescence detector. The amount of fluorescence is inversely proportional to the concentration of biotin and its metabolites in the sample.

4. Quantification:

  • A standard curve is generated using known concentrations of this compound.

  • The concentration of this compound in the urine sample is determined by comparing its peak area to the standard curve.

Measurement of Lymphocyte Propionyl-CoA Carboxylase (PCC) Activity

This assay measures the incorporation of radiolabeled bicarbonate into a substrate, which is a direct measure of PCC enzymatic activity.

1. Lymphocyte Isolation:

  • Draw whole blood into a tube containing an anticoagulant (e.g., heparin).

  • Isolate peripheral blood mononuclear cells (PBMCs), which include lymphocytes, by density gradient centrifugation using a medium such as Ficoll-Paque.

  • Wash the isolated PBMCs with a suitable buffer (e.g., phosphate-buffered saline).

2. Cell Lysis:

  • Resuspend the lymphocytes in a lysis buffer containing detergents (e.g., Triton X-100) and protease inhibitors to release the intracellular contents, including PCC.

  • Centrifuge the lysate to pellet cell debris, and collect the supernatant containing the soluble proteins.

3. Carboxylase Assay:

  • The assay is typically performed in a reaction mixture containing the cell lysate, propionyl-CoA (the substrate for PCC), ATP, Mg2+, and radiolabeled sodium bicarbonate (NaH¹⁴CO₃).

  • The reaction is initiated by the addition of the cell lysate and incubated at 37°C for a defined period.

  • The enzymatic reaction, where PCC incorporates the ¹⁴CO₂ from bicarbonate into propionyl-CoA to form methylmalonyl-CoA, is stopped by adding acid (e.g., trichloroacetic acid).

4. Quantification of Radioactivity:

  • The acid-stable radioactivity, representing the ¹⁴C incorporated into the product, is measured using a scintillation counter.

  • The protein concentration of the cell lysate is determined using a standard protein assay (e.g., Bradford assay).

  • PCC activity is expressed as picomoles or nanomoles of bicarbonate incorporated per minute per milligram of protein.

Visualizing the Metabolic Context

To understand the relationship between biotin, its catabolism to this compound, and the function of biotin-dependent carboxylases, the following diagram illustrates the key metabolic pathways.

Biotin_Metabolism cluster_intake Biotin Intake & Absorption cluster_activation Biotin Activation & Carboxylase Function cluster_catabolism Biotin Catabolism Dietary Biotin Dietary Biotin Biotin Biotin Dietary Biotin->Biotin Absorption HolocarboxylaseSynthetase Holocarboxylase Synthetase Biotin->HolocarboxylaseSynthetase BetaOxidation β-Oxidation (Liver, Peroxisomes/Mitochondria) Biotin->BetaOxidation HoloCarboxylases Holo-carboxylases (Active Enzymes) HolocarboxylaseSynthetase->HoloCarboxylases Biotinylation ApoCarboxylases Apo-carboxylases (PCC, MCC, PC, ACC) ApoCarboxylases->HolocarboxylaseSynthetase MetabolicFunctions Metabolic Functions (Fatty Acid Synthesis, etc.) HoloCarboxylases->MetabolicFunctions Catalysis This compound This compound BetaOxidation->this compound Generation Urinary Excretion Urinary Excretion This compound->Urinary Excretion

Caption: Biotin metabolism and its link to carboxylase activity.

Conclusion

The assessment of biotin status is multifaceted, with both urinary this compound levels and the activity of biotin-dependent carboxylases serving as valuable indicators. While a direct quantitative correlation in a single cohort remains to be published, the collective evidence strongly supports an inverse relationship between these markers in response to changing biotin levels. Urinary this compound offers a non-invasive window into recent biotin intake and metabolism, whereas lymphocyte carboxylase activity provides a direct measure of the functional consequences of biotin availability at the cellular level. For a comprehensive evaluation of biotin status, particularly in research and drug development settings, a combined approach that considers both a marker of biotin intake/catabolism and a functional enzymatic marker is recommended.

References

A Comparative Guide to Bisnorbiotin Measurement: Insights from Method Validation Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methods for the quantification of bisnorbiotin, a key metabolite of biotin. In the absence of a formal inter-laboratory comparison study, this document synthesizes available data from published analytical method validation studies. The presented data and protocols are intended to assist researchers in evaluating and selecting appropriate methodologies for their specific research needs.

Comparative Performance of this compound Quantification Methods

The following table summarizes the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human urine. This data is extracted from a published study and serves as a benchmark for analytical performance.

Performance CharacteristicMethod A (LC-MS/MS)
Linearity (Correlation Coefficient, r²) > 0.99
Range 0.5 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (Intra-day, %RSD) < 15%
Precision (Inter-day, %RSD) < 15%
Accuracy (%Recovery) 85% - 115%

Experimental Protocols

A generalized experimental protocol for the quantification of this compound in biological matrices using LC-MS/MS is outlined below. This protocol is a composite based on common practices in the field and should be adapted and validated for specific laboratory conditions and matrices.

1. Sample Preparation:

  • Matrix: Human Urine or Plasma.

  • Internal Standard Addition: A stable isotope-labeled internal standard (e.g., d4-bisnorbiotin) is added to the sample to correct for matrix effects and procedural losses.

  • Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent such as acetonitrile or methanol, followed by centrifugation.

  • Solid-Phase Extraction (SPE) (Optional): For cleaner samples and increased sensitivity, an SPE step may be employed. A mixed-mode or reversed-phase sorbent can be used to isolate this compound and other biotin metabolites.

  • Evaporation and Reconstitution: The supernatant or eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is commonly used.

    • Flow Rate: Typical flow rates are in the range of 0.2 - 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is used to generate ions.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of this compound and its internal standard. Specific precursor-to-product ion transitions are monitored.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Metabolic Context

To further elucidate the experimental process and the biochemical relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) IS_Addition Add Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (for Plasma) IS_Addition->Protein_Precipitation SPE Solid-Phase Extraction (Optional) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Results Results Quantification->Results

Figure 1. A generalized experimental workflow for the LC-MS/MS analysis of this compound.

biotin_metabolism Biotin Biotin beta_Oxidation β-Oxidation of Valeric Acid Side Chain Biotin->beta_Oxidation Sulfur_Oxidation Sulfur Oxidation Biotin->Sulfur_Oxidation This compound This compound beta_Oxidation->this compound Further_Oxidation Further β-Oxidation This compound->Further_Oxidation Tetranorbiotin Tetranorbiotin Further_Oxidation->Tetranorbiotin Biotin_Sulfoxide Biotin Sulfoxide Sulfur_Oxidation->Biotin_Sulfoxide Biotin_Sulfone Biotin Sulfone Sulfur_Oxidation->Biotin_Sulfone

Figure 2. Simplified metabolic pathway of biotin, highlighting the formation of this compound.

Disclaimer: The data and protocols presented in this guide are for informational purposes only and are based on a limited number of publicly available sources. As no formal inter-laboratory comparison study for this compound has been identified, this guide should not be considered an exhaustive or definitive validation of any particular method. Researchers are strongly encouraged to perform their own comprehensive method validation according to established guidelines to ensure the reliability and accuracy of their results.

A Head-to-Head Comparison of Immunoassay and Mass Spectrometry for the Specific Detection of Bisnorbiotin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of the specificity of common analytical methods for the biotin metabolite, bisnorbiotin, reveals critical differences in performance. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate detection of this important molecule.

This compound, a key catabolite of biotin (Vitamin B7), is increasingly recognized for its potential role in biotin metabolism and its impact on physiological and pathological processes. Accurate measurement of this compound in biological matrices is crucial for understanding its pharmacokinetics and clinical relevance. However, the structural similarity between this compound and other biotin-related molecules presents a significant challenge to assay specificity. This guide examines the performance of two widely used analytical platforms, competitive ELISA and LC-MS/MS, in distinguishing this compound from its parent compound and other metabolites.

Executive Summary of Assay Performance

The selection of an appropriate assay for this compound detection is contingent on the specific requirements of the study, with a clear trade-off between throughput and specificity. While competitive ELISA offers a high-throughput and cost-effective solution, its specificity can be compromised by cross-reactivity with biotin and other structurally related metabolites. In contrast, LC-MS/MS provides unparalleled specificity and accuracy, enabling the unambiguous identification and quantification of this compound, albeit at a lower throughput and higher operational cost.

Assay TypePrincipleSpecificity for this compoundThroughputKey AdvantagesKey Limitations
Competitive ELISA Antibody-based competitionModerate to Low (High cross-reactivity with Biotin)HighCost-effective, simple workflowSusceptible to interference from other biotin metabolites, providing a cumulative measure of avidin-binding substances rather than specific this compound levels.
LC-MS/MS Chromatographic separation and mass-to-charge ratio detectionVery HighLow to MediumUnambiguous identification and quantification, high sensitivityRequires specialized equipment and expertise, lower throughput

Biotin Catabolism and the Origin of this compound

Biotin undergoes catabolism primarily through two pathways: oxidation of the sulfur in the thiophane ring and β-oxidation of the valeric acid side chain.[1] this compound is a product of the latter pathway, where the five-carbon valeric acid side chain is shortened by a two-carbon unit, a process analogous to fatty acid β-oxidation.[1][2] This metabolic process is crucial for biotin homeostasis.

Biotin_Catabolism Biotin Biotin beta_Oxidation beta_Oxidation Biotin->beta_Oxidation β-Oxidation of Valeric Acid Side Chain Sulfur_Oxidation Sulfur_Oxidation Biotin->Sulfur_Oxidation Oxidation of Thiophane Ring This compound This compound beta_Oxidation->this compound Further_Oxidation Further_Oxidation This compound->Further_Oxidation Further β-Oxidation Tetranorbiotin Tetranorbiotin Further_Oxidation->Tetranorbiotin Biotin_Sulfoxide Biotin_Sulfoxide Sulfur_Oxidation->Biotin_Sulfoxide

Figure 1. Simplified pathway of biotin catabolism leading to the formation of this compound.

Experimental Data: A Tale of Two Specificities

The critical determinant of an assay's utility for this compound measurement is its ability to differentiate this compound from biotin and other metabolites.

Competitive ELISA: The Challenge of Cross-Reactivity

Commercial biotin ELISA kits are typically designed for the quantitative measurement of biotin. These assays operate on the principle of competition between the biotin in the sample and a labeled biotin conjugate for a limited number of anti-biotin antibody binding sites. Due to the structural similarities, this compound present in a sample will also compete for these binding sites, leading to an overestimation of the true this compound concentration if a biotin standard curve is used.

While specific cross-reactivity data for this compound in commercially available biotin ELISA kits is often not provided by manufacturers, the shared core structure of biotin and this compound makes significant cross-reactivity highly probable. Studies have shown that avidin-binding assays, a similar principle to antibody-based ELISAs, detect not only biotin but also its metabolites, including this compound.

LC-MS/MS: The Gold Standard for Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the quantification of this compound. This technique physically separates this compound from other related compounds using liquid chromatography before detecting it based on its unique mass-to-charge ratio.

Below is a summary of typical validation parameters for an LC-MS/MS method for this compound quantification in a biological matrix like urine.

ParameterTypical Performance
Linearity (R²) >0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85% - 115%

The high specificity of LC-MS/MS ensures that the measured concentration corresponds exclusively to this compound, without interference from biotin or other metabolites.

Experimental Protocols

Competitive ELISA for Small Molecule Quantification (General Protocol)

This protocol outlines the general steps for a competitive ELISA, which can be adapted for the semi-quantitative estimation of this compound, keeping in mind the high potential for cross-reactivity with biotin.

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_incubation Competitive Binding cluster_detection Detection Coat_Plate Coat microtiter plate wells with anti-biotin antibody. Add_Sample Add standards or samples (containing this compound and biotin). Coat_Plate->Add_Sample Add_Conjugate Add enzyme-labeled biotin conjugate. Add_Sample->Add_Conjugate Incubate Incubate to allow competition for antibody binding. Add_Conjugate->Incubate Wash Wash to remove unbound molecules. Incubate->Wash Add_Substrate Add chromogenic substrate. Wash->Add_Substrate Incubate_Color Incubate for color development. Add_Substrate->Incubate_Color Stop_Reaction Add stop solution. Incubate_Color->Stop_Reaction Read_Absorbance Read absorbance at 450 nm. Stop_Reaction->Read_Absorbance

Figure 2. General workflow for a competitive ELISA.

  • Plate Coating : Microtiter plates are coated with a capture antibody specific for biotin.

  • Blocking : Non-specific binding sites on the plate are blocked.

  • Competition : Standards (biotin) or samples containing this compound are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated biotin. During incubation, the free biotin/bisnorbiotin in the sample and the enzyme-conjugated biotin compete for binding to the capture antibody.

  • Washing : The plate is washed to remove unbound reagents.

  • Substrate Addition : A chromogenic substrate for the enzyme is added. The amount of color development is inversely proportional to the amount of biotin/bisnorbiotin in the sample.

  • Absorbance Reading : The reaction is stopped, and the absorbance is read using a microplate reader.

Validated LC-MS/MS Method for this compound Quantification

The following protocol describes a robust and specific method for the quantification of this compound in biological samples such as urine.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Collect urine sample. Spike_IS Spike with internal standard (e.g., deuterated this compound). Sample_Collection->Spike_IS Extraction Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Spike_IS->Extraction Evaporate_Reconstitute Evaporate and reconstitute in mobile phase. Extraction->Evaporate_Reconstitute Inject Inject sample into LC system. Evaporate_Reconstitute->Inject Chromatography Separate analytes on a C18 column with a gradient elution. Inject->Chromatography Ionization Ionize eluent using -electrospray ionization (ESI). Chromatography->Ionization MS_Detection Detect precursor and product ions using multiple reaction monitoring (MRM). Ionization->MS_Detection Quantification Quantify this compound concentration based on the standard curve. MS_Detection->Quantification

References

A literature review comparing the utility of various biotin status indicators

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of direct and indirect biomarkers for the accurate assessment of biotin status in research and clinical settings.

Introduction

Biotin, also known as vitamin B7, is an essential water-soluble vitamin that functions as a cofactor for five critical carboxylase enzymes involved in the metabolism of fatty acids, glucose, and amino acids.[1] These enzymes, including propionyl-CoA carboxylase (PCC) and methylcrotonyl-CoA carboxylase (MCC), are vital for key metabolic pathways such as gluconeogenesis and the catabolism of branched-chain amino acids.[2][3][4][5][6] Biotin also plays significant roles in gene regulation, histone modifications, and cell signaling.[1] Given its importance, accurately assessing biotin status is crucial for researchers and clinicians. This guide provides a comparative literature review of various biotin status indicators, presenting experimental data, protocols, and pathway visualizations to aid in the selection of appropriate biomarkers.

Direct Indicators of Biotin Status

Direct indicators measure the concentration of biotin itself in biological fluids. While seemingly straightforward, their utility can be limited, particularly in cases of marginal deficiency.

Serum or Plasma Biotin Concentration

This is a direct measurement of circulating biotin. However, serum concentrations are not considered a reliable indicator for marginal biotin deficiency because they do not decrease sufficiently to be detectable with existing tests in such cases.[1][7] It is more effective for identifying high biotin levels resulting from supplementation, which can interfere with numerous clinical immunoassays that use biotin-streptavidin technology.[1][8]

Urinary Biotin Excretion

This method measures the amount of biotin excreted in the urine over a 24-hour period. While abnormally low urinary biotin excretion can be an indicator of deficiency, it is not consistently reliable for distinguishing between biotin-deficient and biotin-sufficient individuals due to large inter-individual variations.[1][7][9] It is, however, a good marker for identifying individuals who are using biotin supplements.[9]

Indirect (Functional) Indicators of Biotin Status

Indirect, or functional, indicators assess the activity of biotin-dependent enzymes or the accumulation of metabolites that result from decreased enzyme activity. These are often more sensitive for detecting marginal deficiency.

Urinary 3-Hydroxyisovaleric Acid (3-HIA)

The urinary excretion of 3-hydroxyisovaleric acid (3-HIA), a metabolite of the amino acid leucine, is a widely used functional marker.[10][11] The biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC) is essential for the normal metabolism of leucine.[12][13] When biotin status is low, reduced MCC activity leads to an alternative metabolic pathway and an increase in the production and excretion of 3-HIA.[10][11][12]

Increased urinary 3-HIA is considered an early and sensitive indicator of marginal biotin deficiency.[7][12][13] However, studies have also shown that this marker can produce a significant number of false-negative results.[9][14] The sensitivity of this indicator can be enhanced by performing a leucine challenge test, which involves administering an oral dose of leucine to stress the metabolic pathway.[12]

Lymphocyte Propionyl-CoA Carboxylase (PCC) and Methylcrotonyl-CoA Carboxylase (MCC) Activity

Assessing the activity of biotin-dependent enzymes in isolated blood cells provides a functional measure of biotin status. Propionyl-CoA carboxylase (PCC) activity in peripheral blood lymphocytes has been identified as an early and sensitive indicator of marginal biotin deficiency.[15][16] The activation coefficient of PCC (the ratio of enzyme activity in cells cultured with and without supplemental biotin) is also a sensitive marker.[17]

Abundance of Biotinylated Carboxylases (Holocarboxylases)

The most reliable indicators of biotin status are the direct measurement of biotinylated, or active, carboxylases (holocarboxylases) in white blood cells.[1] The abundance of holo-MCC and holo-PCC in lymphocytes can reliably distinguish between states of moderate biotin deficiency and biotin sufficiency.[9][14] This method directly assesses the amount of functional, biotin-bound enzyme.

Data Presentation: Comparison of Biotin Status Indicators

The following tables summarize key quantitative data for the discussed biotin status indicators.

Table 1: Reference Ranges for Direct Biotin Indicators

Indicator Matrix Healthy Adult Reference Range Citation(s)
Biotin Concentration Serum 133–329 pmol/L [1][18]
Biotin Concentration Serum 8.4–20.5 ng/dL [19]

| Biotin Excretion | Urine | 18–127 nmol/24 hours |[1] |

Table 2: Performance and Utility of Various Biotin Status Indicators

Indicator Type Sensitivity for Marginal Deficiency Reliability/Utility Citation(s)
Serum Biotin Direct Low Not a reliable indicator of marginal deficiency. Useful for detecting high levels from supplementation. [1][7]
Urinary Biotin Direct Moderate Not reliable for distinguishing deficient vs. sufficient states due to high variability. Good for identifying supplement use. [7][9]
Urinary 3-HIA Indirect (Functional) High Early and sensitive indicator, but can produce false negatives. Sensitivity increased with a leucine challenge. [7][9][12][14]
Lymphocyte PCC Activity Indirect (Functional) High Early and sensitive indicator of marginal deficiency. [15][16]

| Holo-MCC & Holo-PCC | Indirect (Functional) | Very High | Considered the most reliable individual markers to discriminate between deficiency and sufficiency. |[1][9][14] |

Experimental Protocols and Visualizations

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for key assays and diagrams illustrating relevant pathways and workflows.

Leucine Metabolism and 3-HIA Production Pathway

The catabolism of the branched-chain amino acid leucine is dependent on the biotin-containing enzyme Methylcrotonyl-CoA Carboxylase (MCC). A deficiency in biotin leads to reduced MCC activity and the shunting of the intermediate 3-Methylcrotonyl-CoA into an alternative pathway, resulting in the production of 3-Hydroxyisovaleric Acid (3-HIA).

Leucine_Metabolism Leucine Leucine Metabolites1 Intermediate Metabolites Leucine->Metabolites1 MC_CoA 3-Methylcrotonyl-CoA Metabolites1->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MCC (Biotin-Dependent) Normal Pathway HIA_CoA 3-Hydroxyisovaleryl-CoA MC_CoA->HIA_CoA Enoyl-CoA Hydratase Alternate Pathway (Biotin Deficiency) HIA 3-Hydroxyisovaleric Acid (3-HIA) (Excreted in Urine) HIA_CoA->HIA

Caption: Leucine catabolism pathway showing the role of biotin.

Methodology: Urinary 3-Hydroxyisovaleric Acid (3-HIA) Analysis

The quantification of 3-HIA in urine is typically performed using gas chromatography-mass spectrometry (GC-MS).

  • Sample Collection : A 24-hour urine sample is collected from the subject.

  • Sample Preparation : An internal standard is added to a urine aliquot. The sample is then acidified and extracted with an organic solvent (e.g., ethyl acetate).

  • Derivatization : The organic extract is evaporated to dryness, and the residue is derivatized to create a volatile analyte suitable for GC analysis (e.g., using silylation).

  • GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The compound is separated on a capillary column and detected by the mass spectrometer.

  • Quantification : The concentration of 3-HIA is determined by comparing its peak area to that of the internal standard. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[7]

Methodology: Lymphocyte Carboxylase Activity Assay

This assay measures the activity of enzymes like PCC in isolated lymphocytes. The general principle involves providing the enzyme with its substrate and measuring the product.

  • Lymphocyte Isolation : Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from a whole blood sample using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Lysis : The isolated lymphocytes are washed and then lysed to release their cellular contents, including the carboxylase enzymes.

  • Enzyme Reaction : The cell lysate is incubated with a reaction mixture containing the specific substrate for the enzyme (e.g., propionyl-CoA for PCC), bicarbonate labeled with a radioactive isotope (¹⁴C), and necessary cofactors like ATP and Mg²⁺.

  • Measurement of Product : The carboxylase enzyme incorporates the radiolabeled bicarbonate into its product (e.g., methylmalonyl-CoA for PCC). The reaction is stopped, and the acid-stable radioactivity (representing the product) is measured using a scintillation counter.

  • Data Analysis : Enzyme activity is calculated based on the amount of radiolabeled product formed per unit of time per amount of protein in the lysate.[16]

Assay_Workflow cluster_sample_prep Sample Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis Blood Whole Blood Sample Isolate Isolate Lymphocytes (Density Gradient) Blood->Isolate Lyse Cell Lysis Isolate->Lyse Incubate Incubate Lysate with: - Substrate (e.g., Propionyl-CoA) - ¹⁴C-Bicarbonate - ATP, Mg²⁺ Lyse->Incubate Measure Measure Radioactivity (Scintillation Counting) Incubate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Caption: General workflow for a lymphocyte carboxylase activity assay.

Conclusion

The selection of a biotin status indicator should be guided by the specific research or clinical question.

  • For detecting high biotin intake from supplementation that may interfere with lab tests, serum biotin is a suitable marker.

  • For a sensitive, non-invasive screening tool for marginal biotin deficiency, urinary 3-HIA is a valuable indicator, although its limitations (potential for false negatives) should be recognized.

  • For a more definitive and sensitive assessment of functional biotin status, especially in research settings, lymphocyte PCC activity is a strong candidate.

  • The abundance of biotinylated carboxylases (holo-PCC and holo-MCC) in lymphocytes stands as the gold standard, offering the most reliable and direct assessment of biotin sufficiency at the functional, molecular level.

By understanding the comparative utility and methodologies of these indicators, researchers and professionals can make more informed decisions to accurately assess biotin status.

References

Safety Operating Guide

Navigating the Disposal of Bisnorbiotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential logistical information and a step-by-step operational plan for the proper disposal of bisnorbiotin, a metabolite of biotin. In the absence of a specific Safety Data Sheet (SDS) providing explicit disposal instructions, this document outlines a recommended procedure based on general laboratory safety principles and the known properties of the compound.

It is crucial to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method to ensure full compliance with local and federal regulations.

Understanding this compound: A Profile

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₃S[4]
Molecular Weight 216.26 g/mol [4]
Physical Description Solid[4]
IUPAC Name 3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid[4]
CAS Number 16968-98-2[4]

Experimental Protocol: A Step-by-Step Disposal Procedure

The following protocol is a general guideline for the disposal of non-hazardous or low-hazard solid chemical waste like this compound.

1. Waste Characterization and Assessment:

  • Review all available information on this compound. In the absence of an SDS, assess its properties. It is a solid and is not known to be flammable, corrosive, reactive, or acutely toxic.
  • Conclude, with a high degree of caution, that it can likely be managed as non-hazardous solid chemical waste.

2. Consultation and Verification:

  • Crucially, contact your institution's EHS department. Inform them of your intent to dispose of this compound and provide them with all available information.
  • Follow their specific guidance. They will provide the final determination on the disposal method.

3. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams, especially hazardous ones.
  • Collect solid this compound waste in a designated, sealed, and clearly labeled container.

4. Labeling:

  • Label the waste container clearly with the following information:
  • "Non-Hazardous Solid Waste"
  • "this compound"
  • The approximate amount of waste
  • The date of accumulation
  • Your name and laboratory information

5. Storage:

  • Store the sealed and labeled container in a designated waste accumulation area within your laboratory. This area should be away from general lab traffic and clearly marked.

6. Final Disposal:

  • Arrange for the collection of the waste container by your institution's EHS or a designated waste management contractor, as per their procedures.

Mandatory Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the logical workflow for determining the proper disposal route for a laboratory chemical like this compound.

G A Start: Chemical Waste Generated B Is a Safety Data Sheet (SDS) available with disposal instructions? A->B C Follow specific disposal instructions on the SDS. B->C Yes D Consult Institutional Environmental Health & Safety (EHS) Department. B->D No E Assess Chemical Properties: - Physical State - Known Hazards - Reactivity D->E F Is the chemical listed as hazardous by regulatory agencies? E->F G Dispose of as Hazardous Chemical Waste (Follow EHS Protocol) F->G Yes H Does the chemical exhibit hazardous characteristics? (Ignitable, Corrosive, Reactive, Toxic) F->H No H->G Yes I Presume Non-Hazardous (with caution) H->I No J Segregate and collect in a - Labeled - Sealed - Designated Container I->J K Store in designated waste accumulation area. J->K L Arrange for EHS pickup and final disposal. K->L

Caption: Decision workflow for laboratory chemical waste disposal.

By adhering to these procedural steps and maintaining open communication with your institution's safety officials, you contribute to a culture of safety and environmental responsibility within your research environment.

References

Personal protective equipment for handling Bisnorbiotin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bisnorbiotin. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE) for Handling this compound

Based on the safety data for the closely related compound, Biotin, and general laboratory best practices, the following personal protective equipment is mandatory when handling this compound powder.[1]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles (marked with Z87.1)Protects eyes from dust particles and potential splashes.[2]
Hand Protection Disposable GlovesNitrile or other compatible chemical-resistant glovesPrevents skin contact with the compound.[3]
Body Protection Laboratory CoatFull-length, long-sleevedProtects skin and clothing from spills and contamination.[4][5]
Respiratory Fume Hood or RespiratorUse in a well-ventilated area or under a fume hood.Minimizes inhalation of fine powder, which may cause respiratory irritation.[2][4][6] For insufficient ventilation, use an approved respirator.[3]

Operational Plan: Step-by-Step Handling of this compound

1. Preparation and Engineering Controls:

  • Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.[5]

  • Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[4][5]

  • Keep a spill kit readily available for immediate cleanup of any accidental spills.[4][7]

2. Weighing and Aliquoting:

  • Handle this compound as a fine powder in a designated area, preferably within a fume hood, to control dust.[4][8]

  • Use appropriate tools, such as clean, dry spatulas, for transferring the chemical.[4]

  • When weighing, use an analytical balance inside a fume hood or a balance enclosure to minimize the dispersion of the powder.

3. Solution Preparation:

  • When dissolving the powder, slowly add the compound to the solvent to avoid splashing.

  • If the solvent is volatile, ensure this step is performed in a fume hood.[6]

4. Post-Handling:

  • After handling, thoroughly wash hands with soap and water.[8]

  • Clean all equipment and the work surface to prevent cross-contamination.

  • Remove and properly dispose of gloves and any other disposable PPE.[4]

  • Store your lab coat in a designated locker; do not wear it outside the laboratory.[8]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Clean Workspace (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve clean_area Clean Work Area & Equipment dissolve->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing this compound Waste

In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as hazardous chemical waste.

1. Waste Segregation:

  • Do not dispose of this compound down the drain or in regular trash.[9]

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels, used gloves) should be collected in a designated, clearly labeled hazardous waste container.[10]

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for organic or chemical solvents.[9][10]

2. Container Management:

  • Keep waste containers securely closed when not in use.[2]

  • Store waste containers in a designated satellite accumulation area, such as a secondary container within a fume hood.[11]

3. Final Disposal:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[11] This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.

G cluster_waste_gen Waste Generation cluster_collection Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Weigh Paper) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Disposal Workflow for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisnorbiotin
Reactant of Route 2
Bisnorbiotin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.